molecular formula C40H72N7O17P3S B15547482 14-Methyloctadecanoyl-CoA

14-Methyloctadecanoyl-CoA

Cat. No.: B15547482
M. Wt: 1048.0 g/mol
InChI Key: CQQCNJXFTXDYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-Methyloctadecanoyl-CoA is a useful research compound. Its molecular formula is C40H72N7O17P3S and its molecular weight is 1048.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H72N7O17P3S

Molecular Weight

1048.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methyloctadecanethioate

InChI

InChI=1S/C40H72N7O17P3S/c1-5-6-17-28(2)18-15-13-11-9-7-8-10-12-14-16-19-31(49)68-23-22-42-30(48)20-21-43-38(52)35(51)40(3,4)25-61-67(58,59)64-66(56,57)60-24-29-34(63-65(53,54)55)33(50)39(62-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,50-51H,5-25H2,1-4H3,(H,42,48)(H,43,52)(H,56,57)(H,58,59)(H2,41,44,45)(H2,53,54,55)

InChI Key

CQQCNJXFTXDYHF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthetic Pathway of 14-Methyloctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methyloctadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, is a key component of the cell membrane in many bacteria, contributing to membrane fluidity and environmental adaptation. Its biosynthesis is a specialized branch of the type II fatty acid synthesis (FASII) pathway. This guide provides an in-depth exploration of the enzymatic steps, substrates, and intermediates involved in the formation of this compound, commencing from its amino acid precursor, L-isoleucine. Detailed experimental protocols for the analysis of this pathway and quantitative data on key enzymes are presented to facilitate further research and potential therapeutic development targeting bacterial fatty acid synthesis.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Branched-chain fatty acids (BCFAs) are significant constituents of the membrane lipids in numerous bacterial species.[1][2] They are broadly classified into two main series: iso- and anteiso-fatty acids, distinguished by the position of a methyl branch near the terminus of the acyl chain. This compound is an anteiso-BCFA with a total of 19 carbon atoms (anteiso-C19:0).

The biosynthesis of BCFAs diverges from the more common straight-chain fatty acid (SCFA) synthesis primarily at the initiation step.[3][4] While SCFA synthesis typically starts with an acetyl-CoA primer, BCFA synthesis utilizes short, branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs).[3][5]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process involving the conversion of L-isoleucine to a primer molecule, followed by seven cycles of elongation by the bacterial type II fatty acid synthase (FASII) system.

Primer Synthesis: From L-Isoleucine to 2-Methylbutyryl-CoA

The journey begins with the essential amino acid L-isoleucine. This initial phase involves two key enzymatic reactions:

  • Transamination: L-isoleucine is converted to the α-keto acid, (S)-α-keto-β-methylvalerate (KMV), by a branched-chain amino acid transaminase (BCAT) . This reaction typically utilizes α-ketoglutarate as the amino group acceptor, producing glutamate.

  • Oxidative Decarboxylation: KMV is then converted to 2-methylbutyryl-CoA through the action of the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[5] This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of KMV, with the concomitant formation of NADH and CO2.

The resulting 2-methylbutyryl-CoA serves as the specific primer for the synthesis of all anteiso-fatty acids, including this compound.

Primer Synthesis cluster_reactants Isoleucine L-Isoleucine KMV (S)-α-keto-β-methylvalerate Isoleucine->KMV BCAT Glutamate Glutamate Isoleucine->Glutamate Primer 2-Methylbutyryl-CoA KMV->Primer BCKDH Complex NADH_CO2 NADH + H+ + CO2 KMV->NADH_CO2 α-ketoglutarate α-ketoglutarate α-ketoglutarate->Isoleucine NAD+ NAD+ + CoA NAD+->KMV

Figure 1: Synthesis of the 2-methylbutyryl-CoA primer.
Elongation Phase: The Type II Fatty Acid Synthase (FASII) Cycle

The 2-methylbutyryl-CoA primer undergoes seven successive rounds of elongation, with each cycle adding a two-carbon unit derived from malonyl-CoA. This process is carried out by the dissociated enzymes of the bacterial FASII system. The intermediates in each cycle are covalently attached to an Acyl Carrier Protein (ACP).

The core elongation cycle consists of four reactions:

  • Condensation: Catalyzed by β-ketoacyl-ACP synthase (KAS). The cycle is initiated by FabH (KAS III) , which condenses the 2-methylbutyryl-CoA primer with malonyl-ACP to form β-keto-4-methylhexanoyl-ACP.[6][7] Subsequent elongation cycles are catalyzed by FabB (KAS I) and/or FabF (KAS II) , which condense the growing acyl-ACP chain with malonyl-ACP.[3][8]

  • Reduction: The β-ketoacyl-ACP intermediate is reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG) , utilizing NADPH as the reducing agent.[3][9]

  • Dehydration: A water molecule is removed from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ or FabA) .[3]

  • Reduction: The trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI, FabK, FabL, or FabV) , using NADH or NADPH.[3][9]

This four-step cycle is repeated seven times, ultimately yielding 14-methyloctadecanoyl-ACP. The final step is the release of the fatty acid from ACP, often through the action of a thioesterase or transfer to a phospholipid backbone. The CoA ester, this compound, is formed through the action of an acyl-CoA synthetase.

FASII Elongation Cycle cluster_cycle Elongation Cycle (7 iterations) cluster_cofactors Primer 2-Methylbutyryl-CoA (C5) Ketoacyl_ACP β-Ketoacyl-ACP (Cn+2) Primer->Ketoacyl_ACP FabH (Condensation) Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP CO2_out CO2 + ACP Malonyl_ACP->CO2_out from Malonyl-ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP (Cn+2) Ketoacyl_ACP->Hydroxyacyl_ACP FabG (Reduction) NADP_out NADP+ Ketoacyl_ACP->NADP_out Enoyl_ACP trans-2-Enoyl-ACP (Cn+2) Hydroxyacyl_ACP->Enoyl_ACP FabZ/A (Dehydration) H2O_out H2O Hydroxyacyl_ACP->H2O_out Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Acyl_ACP FabI/K/L/V (Reduction) NAD_out NAD(P)+ Enoyl_ACP->NAD_out Acyl_ACP->Ketoacyl_ACP FabB/F (Condensation) Final_Product 14-Methyloctadecanoyl-ACP (C19) Acyl_ACP->Final_Product After 7 cycles Final_CoA This compound Final_Product->Final_CoA Acyl-CoA Synthetase NADPH_in NADPH + H+ NADPH_in->Ketoacyl_ACP NADH_in NAD(P)H + H+ NADH_in->Enoyl_ACP

Figure 2: The FASII elongation cycle for anteiso-BCFA synthesis.

Quantitative Data

Quantitative analysis of the enzymes involved in this compound biosynthesis is crucial for understanding the pathway's regulation and for identifying potential drug targets. The following tables summarize available kinetic data for key enzyme classes. It is important to note that specific data for the synthesis of a C19 anteiso-fatty acid is limited, and the values presented are often for related substrates or homologous enzymes.

Table 1: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

SubstrateEnzyme SourceKm (µM)Vmax (units/mg)Reference
α-KetoisovalerateBovine Liver15-30~2-5[1]
α-Keto-β-methylvalerateBovine Liver10-25~2-5[1]
α-KetoisocaproateBovine Liver20-40~2-5[1]

Table 2: Substrate Specificity of β-Ketoacyl-ACP Synthase III (FabH)

Primer SubstrateEnzyme SourceRelative Activity (%)Reference
Acetyl-CoAE. coli100[7]
Isobutyryl-CoAB. subtilis100[7]
Isovaleryl-CoAB. subtilis~80[7]
2-Methylbutyryl-CoAB. subtilis~60[7]

Experimental Protocols

In Vitro Reconstitution of the FASII Pathway for Anteiso-BCFA Synthesis

This protocol describes the reconstitution of the fatty acid synthesis pathway using purified enzymes to study the formation of this compound.

Materials:

  • Purified enzymes: BCAT, BCKDH complex, FabD (malonyl-CoA:ACP transacylase), FabH, FabB, FabF, FabG, FabZ, FabI, Acyl Carrier Protein (ACP), and Acyl-CoA synthetase.

  • Substrates and cofactors: L-isoleucine, α-ketoglutarate, NAD+, CoA, ATP, MgCl2, malonyl-CoA, [14C]-malonyl-CoA (for radiolabeling), NADPH, NADH.

  • Reaction buffer: 100 mM sodium phosphate (B84403) (pH 7.0), 1 mM dithiothreitol (B142953) (DTT).

  • Quenching solution: 10% trichloroacetic acid (TCA).

  • Scintillation cocktail.

  • Thin-layer chromatography (TLC) plates and developing solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

Procedure:

  • Primer Synthesis Reaction:

    • In a microcentrifuge tube, combine L-isoleucine, α-ketoglutarate, NAD+, CoA, ATP, MgCl2, BCAT, and the BCKDH complex in the reaction buffer.

    • Incubate at 37°C for 1-2 hours. This reaction generates 2-methylbutyryl-CoA.

  • FASII Elongation Reaction:

    • To the primer synthesis reaction mixture, add purified FabD, FabH, FabB, FabF, FabG, FabZ, FabI, ACP, malonyl-CoA (spiked with [14C]-malonyl-CoA), NADPH, and NADH.

    • Incubate at 37°C for 2-4 hours.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an equal volume of quenching solution.

    • Pellet the precipitated protein by centrifugation.

    • Extract the fatty acids from the supernatant with hexane.

    • Analyze the extracted fatty acids by TLC and autoradiography to visualize the radiolabeled products.

    • For detailed product identification and quantification, derivatize the fatty acids to their methyl esters (FAMEs) and analyze by gas chromatography-mass spectrometry (GC-MS).[10]

Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. In Vitro Reaction cluster_analysis 3. Analysis Enzyme_Purification Purify FASII Enzymes (BCAT, BCKDH, Fab proteins, ACP) Primer_Synth Primer Synthesis: Isoleucine -> 2-Methylbutyryl-CoA Enzyme_Purification->Primer_Synth Substrate_Prep Prepare Substrates & Cofactors (Isoleucine, Malonyl-CoA, NAD(P)H, etc.) Substrate_Prep->Primer_Synth Elongation FASII Elongation: Primer + [14C]Malonyl-CoA Primer_Synth->Elongation Extraction Quench Reaction & Extract Fatty Acids Elongation->Extraction TLC TLC & Autoradiography Extraction->TLC GCMS Derivatization to FAMEs & GC-MS Analysis Extraction->GCMS

Figure 3: Workflow for in vitro reconstitution and analysis.
Assay for β-Ketoacyl-ACP Synthase (KAS) Activity

This assay measures the condensation activity of FabH, FabB, or FabF using a radiolabeled substrate.

Materials:

  • Purified KAS enzyme (FabH, FabB, or FabF).

  • Purified FabD and ACP.

  • Acyl-CoA or Acyl-ACP primer substrate (e.g., 2-methylbutyryl-CoA for FabH).

  • [2-14C]malonyl-CoA.

  • Reaction buffer: 100 mM sodium phosphate (pH 7.0), 1 mM β-mercaptoethanol.

  • Quenching/Precipitation solution: 10% TCA.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ACP, FabD, the primer substrate, and [2-14C]malonyl-CoA.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Start the reaction by adding the purified KAS enzyme.

    • Incubate at 37°C for 10-30 minutes.

  • Stop and Precipitate:

    • Stop the reaction by adding ice-cold 10% TCA.

    • Incubate on ice for 10 minutes to allow protein precipitation.

  • Filter and Wash:

    • Filter the reaction mixture through a glass fiber filter to trap the precipitated protein with the attached radiolabeled acyl chain.

    • Wash the filter with cold 10% TCA to remove unincorporated [2-14C]malonyl-CoA.

  • Quantification:

    • Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The counts are proportional to the KAS activity.

Conclusion

The biosynthesis of this compound is a fascinating example of the metabolic diversity within bacteria, showcasing how the universal machinery of fatty acid synthesis can be adapted to produce specialized molecules. A thorough understanding of this pathway, from the initial commitment of isoleucine to the final elongation cycles, is essential for researchers in microbiology and drug development. The distinct nature of the bacterial FASII system, particularly the enzymes involved in the initiation and elongation of branched-chain fatty acids, presents promising targets for the development of novel antibacterial agents. The protocols and data presented in this guide provide a solid foundation for further investigation into this important metabolic pathway.

References

The Emergence of 14-Methyloctadecanoyl-CoA in Marine Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The vast and chemically diverse marine environment continues to be a frontier for the discovery of novel bioactive compounds. Among these are unique lipid structures that play crucial roles in cellular metabolism and signaling. This technical guide focuses on 14-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, the presence of which in marine organisms can be inferred from the discovery of its parent fatty acids. While direct observation of this compound is yet to be explicitly documented, the identification of closely related 14-methyl-branched fatty acids in marine sponges, particularly of the genus Agelas, strongly suggests its metabolic significance. This document provides a comprehensive overview of the current understanding of its origins, proposed metabolic pathways, and the experimental methodologies required for its study, serving as a vital resource for researchers in marine biotechnology and drug development.

Introduction: The Significance of Branched-Chain Acyl-CoAs in Marine Life

Branched-chain fatty acids (BCFAs) and their activated acyl-CoA counterparts are important components of cellular lipids, influencing membrane fluidity, energy storage, and cellular signaling. In the marine realm, organisms have evolved unique lipid profiles to adapt to diverse and often extreme conditions. Marine sponges, in particular, are known for their complex and diverse fatty acid compositions, which often include a significant proportion of BCFAs.[1] These unique lipid structures are of considerable interest for their potential biological activities and as biomarkers for symbiotic relationships.[2]

The presence of a methyl group on the carbon chain, as in this compound, creates a molecule with distinct physicochemical properties compared to its straight-chain analog. This structural difference can impact its role in metabolic pathways and its interaction with enzymes and receptors, making it a target of interest for novel therapeutic applications.

Quantitative Data on Branched-Chain Fatty Acids in Marine Sponges

Quantitative analysis of specific fatty acyl-CoAs in marine organisms is a nascent field. However, the abundance of the parent fatty acids provides a strong indication of the corresponding acyl-CoA pool. The following table summarizes the quantitative data on branched-chain fatty acids found in various marine sponges. It is important to note that while specific data for this compound is not yet available, the percentages of related branched-chain fatty acids are significant.

Marine Sponge SpeciesBranched-Chain Fatty Acid TypePercentage of Total Fatty Acids (%)Reference
Myrmekioderma reaTotal Branched-Chain44.2[3]
Myrmekioderma reaIso-acids23[3]
Myrmekioderma reaAnteiso-acids2.8[3]
Deep-sea Demosponges (various)Mid-chain Branched (MBFAs)≥ 20[4]
Xestospongia vansoestiIso/Anteiso (C14-C18)Present (specific % not detailed)[5]
Aaptos suberitoidesIso/Anteiso (C14-C18)Present (specific % not detailed)[5]

Experimental Protocols

The study of this compound in marine organisms requires a multi-step experimental approach, from sample collection to final identification. The following protocols are based on established methods for the analysis of fatty acids and acyl-CoAs in biological tissues and have been adapted for a marine sponge sample.

Protocol 1: Extraction and Analysis of Parent Fatty Acids

This protocol is foundational for confirming the presence of the 14-methyloctadecanoic acid precursor.

Objective: To extract total lipids from a marine sponge and analyze the fatty acid profile to identify and quantify 14-methyloctadecanoic acid.

Methodology:

  • Sample Preparation: A fresh or frozen sample of the marine sponge (e.g., Agelas dispar) is homogenized.

  • Lipid Extraction: Total lipids are extracted using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.

  • Transesterification: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) using an acid or base catalyst (e.g., methanolic HCl or NaOH).

  • FAMEs Purification: The resulting FAMEs are purified using column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The purified FAMEs are analyzed by GC-MS to identify and quantify the individual fatty acids based on their retention times and mass spectra. The presence of a peak corresponding to the methyl ester of 14-methyloctadecanoic acid would be indicative of the precursor to this compound.

Protocol 2: Targeted Extraction and Identification of this compound

This protocol is a more advanced procedure aimed at the direct detection of the acyl-CoA molecule.

Objective: To extract and identify this compound from a marine sponge.

Methodology:

  • Rapid Tissue Disruption: A fresh sponge tissue sample is flash-frozen in liquid nitrogen and ground to a fine powder to quench metabolic activity.

  • Acyl-CoA Extraction: The powdered tissue is homogenized in an acidic buffer (e.g., KH2PO4, pH 4.9) followed by extraction with an organic solvent like acetonitrile.[6]

  • Solid-Phase Extraction (SPE) Cleanup: The extract is passed through an SPE cartridge (e.g., C18) to remove interfering substances and enrich the acyl-CoA fraction.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis: The purified acyl-CoA extract is analyzed by LC-MS/MS. A targeted analysis would be performed, looking for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragmentation pattern. This provides a high degree of confidence in the identification and allows for quantification.[7]

Visualizing the Pathways: Biosynthesis and Metabolism

The following diagrams, rendered in Graphviz DOT language, illustrate the proposed biosynthetic and metabolic pathways involving this compound in marine organisms.

Biosynthesis_of_14_Methyloctadecanoyl_CoA cluster_bacterial_symbiont Bacterial Symbiont cluster_sponge_cell Sponge Cell BCAA Branched-Chain Amino Acid (e.g., Leucine) BCKA Branched-Chain Keto Acid BCAA->BCKA BC_Acyl_CoA Branched-Chain Acyl-CoA (Primer) BCKA->BC_Acyl_CoA FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->FAS C18_BCFA 14-Methyloctadecanoic Acid FAS->C18_BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase C18_BCFA->Acyl_CoA_Synthetase Target This compound Acyl_CoA_Synthetase->Target

Caption: Proposed biosynthesis of this compound in marine sponges.

Metabolism_of_14_Methyloctadecanoyl_CoA cluster_pathways Metabolic Fates cluster_products Resulting Products/Functions Start This compound Beta_Oxidation β-Oxidation Start->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Start->Lipid_Synthesis Signaling Cellular Signaling Start->Signaling Energy Energy Production (ATP) Beta_Oxidation->Energy Membranes Membrane Components (e.g., Phospholipids) Lipid_Synthesis->Membranes Bioactive Bioactive Lipids Signaling->Bioactive

Caption: Potential metabolic pathways of this compound.

Biological Role and Future Directions

The precise biological role of this compound in marine organisms is an area of active investigation. Based on the functions of other BCFAs, it is hypothesized to be involved in:

  • Membrane Fluidity: Incorporation into phospholipids (B1166683) to maintain membrane integrity in varying temperatures and pressures.

  • Energy Storage: As a substrate for β-oxidation to produce energy.

  • Chemical Defense: The parent fatty acid or its derivatives may possess antimicrobial or other defensive properties.

  • Signaling: Acting as a precursor for the synthesis of signaling molecules that regulate physiological processes.

The discovery of unique branched-chain fatty acids and their acyl-CoA derivatives in marine sponges opens up exciting avenues for research and development. Future work should focus on:

  • Direct Detection and Quantification: Utilizing advanced mass spectrometry techniques to directly identify and quantify this compound in various marine species.

  • Enzyme Characterization: Identifying and characterizing the specific acyl-CoA synthetases and fatty acid synthases involved in its metabolism.

  • Bioactivity Screening: Testing the parent fatty acid and its derivatives for pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

  • Genomic and Transcriptomic Analyses: Investigating the genomes and transcriptomes of marine sponges and their symbionts to uncover the genetic basis for branched-chain fatty acid biosynthesis.[8]

Conclusion

While the direct discovery of this compound in marine organisms is a developing story, the evidence for its existence and metabolic importance is compelling. The identification of its precursor fatty acids in marine sponges like Agelas dispar provides a strong foundation for further investigation.[9] This technical guide has provided a framework for understanding and studying this novel molecule, from quantitative data and experimental protocols to its proposed role in marine ecosystems. The exploration of such unique lipid structures holds significant promise for advancing our knowledge of marine biochemistry and for the discovery of new therapeutic agents.

References

14-Methyloctadecanoyl-CoA: A Potential Novel Biomarker in Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global rise in metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, necessitates the discovery of novel biomarkers for early diagnosis, risk stratification, and therapeutic monitoring. Branched-chain fatty acids (BCFAs) are emerging as a class of lipids with significant implications for metabolic health. Unlike their straight-chain counterparts, BCFAs possess unique structural and functional properties that influence cellular signaling and metabolism. This technical guide focuses on 14-methyloctadecanoyl-CoA, a C19 iso-branched-chain fatty acyl-CoA, as a potential, yet underexplored, biomarker for metabolic diseases. Drawing upon the broader understanding of BCFAs and acyl-CoA metabolism, this document provides a comprehensive overview of the synthesis, metabolism, and potential pathophysiological roles of this compound, alongside detailed experimental methodologies for its investigation.

The Landscape of Branched-Chain Fatty Acids in Metabolic Health

Branched-chain fatty acids are primarily derived from dietary sources, particularly ruminant fats and dairy products, and through the catabolism of branched-chain amino acids (BCAAs) by gut microbiota and host tissues.[1] The position of the methyl branch (iso- or anteiso-) and the chain length are critical determinants of their biological activity. While some BCFAs have been associated with improved insulin (B600854) sensitivity and beneficial effects on glucose metabolism, others may contribute to metabolic dysregulation.[2][3] This dichotomy highlights the need for specific analysis of individual BCFAs and their activated CoA esters.

Quantitative Data on Related Branched-Chain Fatty Acids and Metabolic Parameters

Direct quantitative data for this compound in metabolic diseases is not yet available in the published literature. However, studies on circulating levels of its parent fatty acid and other closely related BCFAs provide valuable insights into their potential as biomarkers. The following table summarizes key findings from studies investigating the association between various BCFAs and metabolic disease markers.

Branched-Chain Fatty AcidSample TypeAssociated Metabolic ParameterObserved AssociationReference
iso-15:0 (13-methyltetradecanoic acid)Serum Free Fatty AcidsInsulin Sensitivity (logHOMA2-%S)Positive (β = 6.86)[2]
anteiso-15:0 (12-methyltetradecanoic acid)Serum Free Fatty AcidsInsulin Sensitivity (logHOMA2-%S)Positive (β = 6.36)[2]
anteiso-14:0 (11-methyltridecanoic acid)Serum Free Fatty AcidsInsulin Sensitivity (logHOMA2-%S)Inverse (β = -4.72)[2]
anteiso-14:0 (11-methyltridecanoic acid)Serum Free Fatty AcidsInsulin Sensitivity (logISI)Inverse (β = -6.13)[2]
iso-14:0 (12-methyltridecanoic acid)Serum Free Fatty AcidsInsulin Sensitivity (logHOMA2-%S)Inverse (β = -2.35)[2]

Biosynthesis and Metabolism of this compound

The synthesis of this compound begins with its parent fatty acid, 14-methyloctadecanoic acid. This BCFA can be sourced from the diet or synthesized endogenously. The activation to its CoA ester is a critical step, enabling its participation in various metabolic pathways.

Synthesis Pathway

Diet Dietary Intake (Ruminant Fats, Dairy) BCFA 14-Methyloctadecanoic Acid Diet->BCFA BCAA Branched-Chain Amino Acids (e.g., Leucine) Gut_Microbiota Gut Microbiota Metabolism BCAA->Gut_Microbiota Gut_Microbiota->BCFA Fatty_Acid_Synthesis Endogenous Synthesis Fatty_Acid_Synthesis->BCFA Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACSL) BCFA->Acyl_CoA_Synthetase BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA

Biosynthesis of this compound.

Metabolic Fates

Once formed, this compound can enter several metabolic pathways, primarily mitochondrial and peroxisomal β-oxidation for energy production. As a long-chain acyl-CoA, it is a potential ligand for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[4]

BCFA_CoA This compound Mitochondria Mitochondrial β-Oxidation BCFA_CoA->Mitochondria Peroxisome Peroxisomal β-Oxidation BCFA_CoA->Peroxisome PPARa PPARα Activation BCFA_CoA->PPARa Signaling Cellular Signaling BCFA_CoA->Signaling Energy Energy Production (Acetyl-CoA) Mitochondria->Energy Peroxisome->Energy Gene_Expression Regulation of Gene Expression (Lipid Metabolism) PPARa->Gene_Expression

Metabolic Fates of this compound.

Potential Role in Metabolic Diseases

The accumulation of specific acyl-CoAs has been implicated in the pathogenesis of insulin resistance and cellular dysfunction.[5] In conditions of metabolic stress, such as obesity and T2D, an imbalance between fatty acid uptake and oxidation can lead to the accumulation of lipid intermediates, including long-chain acyl-CoAs. These molecules can allosterically regulate key enzymes in metabolic pathways, activate stress-related signaling cascades, and contribute to lipotoxicity. Given its structure as a long-chain saturated BCFA, dysregulation of this compound metabolism could potentially impact insulin signaling, mitochondrial function, and inflammatory pathways in metabolically active tissues like the liver, adipose tissue, and skeletal muscle.

Experimental Protocols

Investigating the role of this compound as a biomarker requires robust and sensitive analytical methods. The following protocols are adapted from established methods for the analysis of BCFAs and acyl-CoAs in biological samples.

Protocol 1: Quantification of 14-Methyloctadecanoic Acid in Human Plasma by GC-FID

This protocol is based on standard methods for the analysis of fatty acids in plasma.[6][7]

1. Lipid Extraction:

  • To 100 µL of plasma, add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Add an internal standard (e.g., heptadecanoic acid).

  • Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes.

  • Collect the lower organic phase.

2. Saponification and Methylation:

  • Evaporate the solvent under a stream of nitrogen.

  • Add 1 mL of 0.5 M methanolic NaOH and heat at 100°C for 5 minutes.

  • Cool and add 1 mL of 14% boron trifluoride in methanol. Heat at 100°C for 5 minutes to form fatty acid methyl esters (FAMEs).

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-FID Analysis:

  • Inject 1 µL of the hexane extract onto a gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Use a suitable capillary column (e.g., SP-2560, 100 m).

  • The temperature program should be optimized to separate C19 BCFAs.

  • Quantify 14-methyloctadecanoic acid methyl ester by comparing its peak area to that of the internal standard.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol is a conceptual workflow based on established methods for acyl-CoA analysis.[8][9]

1. Sample Preparation:

  • Homogenize tissue samples or lyse cultured cells in a suitable extraction buffer (e.g., acetonitrile (B52724):methanol:water with an acidic modifier).

  • Add an appropriate internal standard (e.g., ¹³C-labeled palmitoyl-CoA).

  • Centrifuge to pellet proteins and debris.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Employ a C18 reversed-phase column for separation.

  • The mobile phases should consist of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • A gradient elution should be used to separate acyl-CoAs based on their chain length and polarity.

  • For the MS/MS, use electrospray ionization (ESI) in positive ion mode.

  • Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined using a synthetic standard.

3. Data Analysis:

  • Quantify the peak area of the specific transition for this compound and normalize it to the peak area of the internal standard.

Experimental Workflow for Biomarker Discovery

Cohort Patient Cohort (Metabolic Disease vs. Healthy Controls) Sample Biological Sample Collection (Plasma, Tissue Biopsy) Cohort->Sample Extraction Metabolite Extraction Sample->Extraction LCMS LC-MS/MS Analysis of Acyl-CoAs Extraction->LCMS GCFID GC-FID Analysis of BCFAs Extraction->GCFID Data Data Processing and Statistical Analysis LCMS->Data GCFID->Data Biomarker Identification of Potential Biomarkers (e.g., this compound) Data->Biomarker Validation Biomarker Validation in Independent Cohorts Biomarker->Validation

Workflow for Biomarker Discovery.

Future Directions and Conclusion

The role of this compound as a biomarker for metabolic diseases represents a promising but nascent field of research. While direct evidence is currently lacking, the established links between BCFAs, acyl-CoA metabolism, and metabolic dysregulation provide a strong rationale for its investigation. Future research should focus on:

  • Synthesis of an analytical standard for this compound to enable accurate quantification.

  • Development and validation of a targeted LC-MS/MS method for its measurement in human samples.

  • Large-scale cohort studies to correlate the levels of this compound with the incidence and progression of metabolic diseases.

  • In vitro and in vivo studies to elucidate the specific molecular mechanisms by which this compound influences cellular metabolism and signaling.

References

The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are increasingly recognized not merely as metabolic intermediates but as active signaling molecules. Once converted to their coenzyme A (CoA) esters, these molecules can directly interact with and modulate the activity of key proteins involved in cellular signaling, thereby influencing a range of physiological and pathological processes. This technical guide provides an in-depth exploration of the functions of branched-chain fatty acyl-CoAs (BCFA-CoAs) in cellular signaling, with a focus on their established role as nuclear receptor ligands and emerging evidence of their involvement in other signaling cascades. This document details the experimental protocols for their study, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to facilitate a deeper understanding of this burgeoning field of research.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl branches. They are derived from the catabolism of branched-chain amino acids (BCAAs) – leucine, isoleucine, and valine – as well as from dietary sources. In the cellular environment, BCFAs are activated to their corresponding CoA esters, such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, by acyl-CoA synthetases. These BCFA-CoAs are substrates for various metabolic pathways, including the mitochondrial respiratory chain. However, a growing body of evidence indicates that they also function as signaling molecules, primarily through their ability to bind to and regulate the activity of transcription factors and other signaling proteins.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The primary intracellular source of BCFA-CoAs is the catabolism of the BCAAs: leucine, isoleucine, and valine. This process is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT), followed by an irreversible oxidative decarboxylation step mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transamination Isoleucine Isoleucine alpha_KMV α-Keto-β-methylvalerate Isoleucine->alpha_KMV Transamination Valine Valine alpha_KIV α-Ketoisovalerate Valine->alpha_KIV Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Oxidative Decarboxylation Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_KMV->Methylbutyryl_CoA Oxidative Decarboxylation Isobutyryl_CoA Isobutyryl-CoA alpha_KIV->Isobutyryl_CoA Oxidative Decarboxylation BCAT BCAT BCKDH BCKDH

Biosynthesis of BCFA-CoAs from BCAAs.

Cellular Signaling Pathways Modulated by BCFA-CoAs

Peroxisome Proliferator-Activated Receptor α (PPARα) Signaling

The most well-characterized signaling function of BCFA-CoAs is their role as high-affinity ligands for the nuclear receptor PPARα.[1][2][3] This interaction is a key mechanism by which cells sense the availability of these fatty acids and regulate the expression of genes involved in their metabolism.

Mechanism of Action:

  • Binding: BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, bind directly to the ligand-binding domain (LBD) of PPARα with high affinity.[1][2]

  • Conformational Change: Ligand binding induces a conformational change in the PPARα protein.

  • Co-activator Recruitment: This conformational change promotes the dissociation of co-repressors and the recruitment of co-activator proteins, such as steroid receptor co-activator 1 (SRC-1).

  • Heterodimerization and DNA Binding: The ligand-activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.

  • Gene Transcription: The recruitment of the co-activator complex to the PPRE-bound PPARα/RXR heterodimer leads to the initiation of transcription of genes involved in fatty acid transport and catabolism, particularly peroxisomal β-oxidation.[1]

BCFA-CoA Activation of PPARα Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA BCFA-CoA PPARa PPARα BCFA_CoA->PPARa Binds to LBD RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE PPARa->PPRE Binds to DNA RXR->PPRE Binds to DNA Coactivators Co-activators Coactivators->PPARa Recruited TargetGenes Target Genes (e.g., ACOX1, CPT1) mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Enzymes mRNA->Proteins Translation MetabolicEffect Increased Fatty Acid Oxidation Proteins->MetabolicEffect Catalyzes

BCFA-CoA-mediated activation of PPARα signaling.
Emerging Roles in Other Signaling Pathways

While the interaction with PPARα is well-established, emerging evidence suggests that BCFA-CoAs may also modulate other signaling pathways.

  • AMP-Activated Protein Kinase (AMPK) Signaling: Long-chain fatty acyl-CoAs have been shown to allosterically activate AMPK, a central regulator of cellular energy homeostasis.[1][4] This activation occurs independently of AMP and involves the allosteric drug and metabolite (ADaM) site on the AMPK β1 subunit.[1] Although studies have not yet focused specifically on a wide range of BCFA-CoAs, it is plausible that they could also modulate AMPK activity, thereby influencing downstream processes such as glucose uptake and fatty acid oxidation.

  • Protein Acylation: Fatty acylation is a post-translational modification where fatty acids are attached to proteins, influencing their localization, stability, and function.[5] While protein acylation with straight-chain fatty acids is well-studied, the extent and functional consequences of acylation with branched-chain fatty acids are less clear. The availability of BCFA-CoAs could potentially lead to the acylation of proteins with these branched-chain moieties, thereby adding another layer of regulatory complexity to cellular signaling.

Quantitative Data on BCFA-CoAs and Their Signaling Effects

Quantitative analysis of BCFA-CoAs and their downstream effects is crucial for understanding their physiological relevance. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of BCFA-CoAs to PPARα

LigandDissociation Constant (Kd) (nM)Reference
Phytanoyl-CoA~11[1][2]
Pristanoyl-CoA~11[1][2]

Table 2: Cellular Concentrations of Acyl-CoAs in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10⁶ cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)Reference
Butyryl-CoA/Isobutyryl-CoA1.013--[5]
Valeryl-CoA/Isovaleryl-CoA1.118--[5]

Note: Data for specific branched-chain isomers are often limited, and the values may represent the combined pool of straight and branched-chain isomers.

Experimental Protocols

Extraction and Quantification of BCFA-CoAs by LC-MS/MS

This protocol describes a general method for the extraction and quantification of short- to long-chain acyl-CoAs, including BCFA-CoAs, from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Chloroform (B151607)

  • Water (LC-MS grade)

  • 5% (w/v) 5-sulfosalicylic acid (SSA)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add ice-cold methanol and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend the pellet in ice-cold methanol.

  • Internal Standard Spiking: Add a known amount of internal standard mixture to the cell suspension in methanol.

  • Extraction:

    • Sonicate the cell suspension briefly on ice.

    • Add chloroform and water in a ratio that results in a single-phase extraction mixture.

    • Incubate at 50°C for 30 minutes.

    • Cool to room temperature and add additional chloroform and water to induce phase separation.

    • Centrifuge to pellet cell debris. The acyl-CoAs will be in the upper aqueous phase.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Use a reverse-phase SPE cartridge to further purify and concentrate the acyl-CoAs from the aqueous phase.

    • Wash the cartridge with methanol, equilibrate with water, load the sample, wash with water to remove salts, and elute the acyl-CoAs with methanol.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 5% SSA.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 column.

    • Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to separate the acyl-CoAs.

    • Detect and quantify the BCFA-CoAs using multiple reaction monitoring (MRM) mode, based on their specific precursor and product ion masses.

Workflow for BCFA-CoA Quantification CellCulture Cell Culture Harvesting Cell Harvesting (Wash with PBS) CellCulture->Harvesting Extraction Methanol/Chloroform Extraction (with Internal Standards) Harvesting->Extraction SPE Solid-Phase Extraction Extraction->SPE Drying Drying SPE->Drying Reconstitution Reconstitution in 5% SSA Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Experimental workflow for BCFA-CoA quantification.
Fluorescence Polarization Competition Assay for BCFA-CoA Binding

This assay can be used to determine the binding affinity of unlabeled BCFA-CoAs to a target protein by measuring their ability to displace a fluorescently labeled ligand.

Materials:

  • Purified target protein (e.g., PPARα LBD)

  • Fluorescently labeled ligand with known affinity for the target protein

  • Unlabeled BCFA-CoAs of interest

  • Assay buffer (e.g., PBS with a small amount of detergent to prevent non-specific binding)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • In a 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled ligand. The concentration of the fluorescent ligand should be at or below its Kd for the target protein.

    • Add a serial dilution of the unlabeled BCFA-CoA competitor. Include wells with no competitor (maximum polarization) and wells with no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the fluorescent ligand).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent ligand.

Conclusion and Future Directions

Branched-chain fatty acyl-CoAs are emerging as important signaling molecules that extend their influence beyond their metabolic roles. Their well-established function as high-affinity ligands for PPARα provides a clear mechanism by which they can regulate gene expression related to their own metabolism. The potential for BCFA-CoAs to modulate other key signaling nodes, such as AMPK, and to serve as donors for protein acylation opens up exciting new avenues of research.

Future studies should focus on:

  • Expanding the signaling network: Identifying other protein targets of BCFA-CoAs to further elucidate their roles in cellular signaling.

  • Improving quantitative methods: Developing more sensitive and specific methods for the quantification of individual BCFA-CoA isomers in different cellular compartments and tissues.

  • Investigating protein acylation: Characterizing the "branched-chain acylome" to understand the extent and functional consequences of protein acylation with BCFAs.

  • Therapeutic potential: Exploring the possibility of targeting BCFA-CoA signaling pathways for the treatment of metabolic diseases and cancer.

A deeper understanding of the signaling functions of BCFA-CoAs will undoubtedly provide novel insights into the intricate interplay between metabolism and cellular regulation, and may offer new therapeutic opportunities.

References

Preliminary Studies on 14-Methyloctadecanoyl-CoA: A Contextual Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated preliminary studies on the specific functions of 14-Methyloctadecanoyl-CoA are not available in the public domain. This guide, therefore, provides a contextual overview based on the well-established roles of its parent molecule, Coenzyme A (CoA), and related long-chain acyl-CoA derivatives. The information presented here is intended to offer a foundational understanding for researchers, scientists, and drug development professionals, highlighting potential areas of investigation for this compound.

Introduction to Coenzyme A and its Derivatives

Coenzyme A (CoA) is a pivotal cofactor in all living organisms, essential for a vast array of metabolic processes. Its primary role is to act as a carrier for acyl groups, forming thioester derivatives known as acyl-CoAs. These molecules are central to the synthesis and breakdown of carbohydrates, lipids, and proteins. The abnormal metabolism of CoA and its derivatives is implicated in numerous diseases, including diabetes, neurodegeneration, and cancer.[1][2]

The General Roles of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs, the class of molecules to which this compound belongs, are indispensable for cellular function. Their synthesis from fatty acids is the initial, crucial step for their subsequent metabolic processing.[3]

Key functions of long-chain acyl-CoAs include:

  • Energy Production: They are primary substrates for β-oxidation in mitochondria and peroxisomes, a process that generates ATP.

  • Biosynthesis: They serve as building blocks for complex lipids such as phospholipids, triglycerides, and ceramides.[3]

  • Cellular Signaling and Regulation: Acyl-CoAs are involved in post-translational modification of proteins (acylation), and they regulate the activity of enzymes, ion channels, and transcription factors.[3]

Potential Metabolism of this compound

The metabolism of this compound is likely to follow the general pathways established for other branched-chain fatty acyl-CoAs.

Hypothetical Metabolic Pathway

The diagram below illustrates a potential metabolic pathway for this compound, based on known fatty acid metabolism.

Hypothetical Metabolic Pathway of this compound This compound This compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle (via Succinyl-CoA) Acetyl-CoA->TCA Cycle

Caption: Hypothetical metabolic fate of this compound.

Experimental Approaches for Future Studies

To elucidate the specific functions of this compound, a series of targeted experiments would be necessary. The following outlines potential methodologies that could be employed.

Synthesis and Purification of this compound

A detailed protocol for the chemical synthesis and subsequent purification of this compound would be the first critical step for any functional studies. This would likely involve a multi-step organic synthesis process followed by purification techniques such as high-performance liquid chromatography (HPLC).

In Vitro Enzyme Assays

Once purified, this compound could be used as a substrate in in vitro assays with key enzymes of fatty acid metabolism to determine its kinetic parameters.

Quantitative Data Summary

As no direct studies on this compound are available, we present a generalized table of subcellular concentrations for a related and well-studied acyl-CoA, acetyl-CoA, to provide context on the typical abundance of these molecules.

Cellular CompartmentAcetyl-CoA Concentration (µM)
Mitochondria200 - 2000
Cytosol3 - 30
Nucleus3 - 30
PeroxisomeNot well established

Source: General literature values for mammalian cells.

Experimental Workflow for Functional Analysis

The following diagram outlines a logical workflow for the future investigation of this compound's function.

Experimental Workflow for Functional Analysis cluster_0 Preparation cluster_1 In Vitro Analysis cluster_2 Cellular Studies cluster_3 In Vivo Models A Synthesis of this compound B Purification and Characterization A->B C Enzyme Kinetic Assays B->C D Protein Binding Studies B->D E Cell Culture Supplementation B->E F Metabolic Flux Analysis E->F G Gene Expression Profiling E->G H Animal Model Administration G->H I Pharmacokinetic & Pharmacodynamic Studies H->I

Caption: Proposed workflow for investigating this compound function.

Conclusion and Future Directions

While direct research on this compound is currently lacking, the established roles of other long-chain and branched-chain acyl-CoAs provide a solid framework for future investigations. The synthesis of this molecule is the prerequisite for a cascade of in vitro and in vivo studies that will be necessary to uncover its specific biological functions and its potential role in health and disease. The experimental approaches outlined in this guide offer a roadmap for researchers to begin to unravel the mysteries of this particular acyl-CoA.

References

The Endogenous Presence of 14-Methyloctadecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA (BCFA-CoA) whose endogenous presence and metabolic significance are of increasing interest in biomedical research. As with other BCFAs, it is implicated in various physiological processes, including the regulation of membrane fluidity and potential modulation of nuclear receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolic pathways, analytical methodologies for its detection and quantification, and its potential biological roles. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting BCFA metabolism.

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on their carbon backbone.[1] These lipids are integral components of bacterial cell membranes, influencing their fluidity and function.[1] In mammals, BCFAs are obtained from dietary sources, particularly ruminant meat and dairy products, and can also be synthesized endogenously.[1][2] The activated forms of these fatty acids, branched-chain fatty acyl-CoAs (BCFA-CoAs), are the direct substrates and products in their metabolic pathways. This compound, a C19 anteiso-BCFA-CoA, is of particular interest due to its potential involvement in lipid metabolism and cellular signaling.

Biosynthesis and Metabolism of this compound

The biosynthesis of anteiso-branched-chain fatty acids, such as 14-methyloctadecanoic acid, typically begins with the branched-chain amino acid isoleucine.[2] Through a series of enzymatic reactions, isoleucine is converted into a branched-chain α-keto acid, which then serves as a primer for fatty acid synthesis.[3][4]

Putative Biosynthetic Pathway of this compound

Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-Chain Amino Acid Transaminase two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Branched-Chain α-Keto Acid Dehydrogenase Fatty_Acid_Synthase Fatty Acid Synthase (FAS) two_methylbutyryl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl_CoA Malonyl_CoA->Fatty_Acid_Synthase fourteen_methyloctadecanoic_acid 14-Methyloctadecanoic Acid Fatty_Acid_Synthase->fourteen_methyloctadecanoic_acid fourteen_methyloctadecanoyl_CoA This compound fourteen_methyloctadecanoic_acid->fourteen_methyloctadecanoyl_CoA Acyl-CoA Synthetase Acyl_CoA_Synthetase Acyl-CoA Synthetase AMP_PPi AMP_PPi CoA CoA ATP ATP

Putative biosynthesis of this compound.

The metabolism of this compound is presumed to follow the general pathways of fatty acid degradation, primarily β-oxidation, although the methyl branch may necessitate alternative enzymatic steps.

Quantitative Data on Endogenous Presence

Direct quantitative data on the endogenous levels of this compound in mammalian tissues or cells is currently limited in the scientific literature. However, the presence of its corresponding free fatty acid, 14-methyloctadecanoic acid, has been reported in human plasma, suggesting the potential for its intracellular conversion to the CoA thioester.

Table 1: Endogenous Levels of 14-Methyloctadecanoic Acid in Human Plasma

AnalyteMatrixConcentration (µg/mL)Subject GroupReference
14-Methylhexadecanoic Acid (Anteisoheptadecanoic acid)Human PlasmaData not explicitly provided, but included in analyses of over 60 fatty acids.Healthy young adults[5]
14-Methylhexadecanoic Acid (Anteisoheptadecanoic acid)Human PlasmaMean ± SEM not provided, but included in a comparison of plasma and serum.Male subjects (40-85 years)[6]

Note: While these studies confirm the presence of the free fatty acid, they do not provide specific concentration ranges for 14-methyloctadecanoic acid.

Experimental Protocols for Quantification

The quantification of long-chain acyl-CoAs, including branched-chain variants, is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a synthesized methodology based on established procedures for acyl-CoA analysis.[7][8]

Sample Preparation: Extraction of Acyl-CoAs from Tissues
  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) using a tissue homogenizer.

    • Add an appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled C19 BCFA-CoA if available) to the homogenate.

  • Protein Precipitation and Solid-Phase Extraction (SPE):

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.

    • Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of long-chain acyl-CoAs.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ ion for this compound.

    • Product Ion (Q3): A characteristic fragment ion, typically resulting from the neutral loss of the phosphopantetheine moiety.

    • Collision Energy: Optimized for the specific transition of this compound.

Table 2: Predicted MRM Transition for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound1062.6555.4

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Experimental Workflow for Acyl-CoA Quantification

Tissue_Sample Tissue Sample Homogenization Homogenization in TCA + Internal Standard Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Workflow for the quantification of acyl-CoAs from tissue.

Biological Role and Signaling

Branched-chain fatty acids and their CoA esters are recognized as endogenous ligands for PPARα, a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid oxidation.[8] The activation of PPARα by ligands such as this compound can lead to an upregulation of enzymes involved in lipid catabolism.

PPARα Signaling Pathway

BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Ligand Binding PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE Heterodimerization with RXR and DNA Binding RXR RXR Gene_Expression Target Gene Expression (e.g., CPT1, ACOX1) PPRE->Gene_Expression Transcriptional Activation Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation

Activation of PPARα signaling by BCFA-CoAs.

Conclusion

While direct evidence for the endogenous concentration of this compound remains to be established, its presence can be inferred from the detection of its corresponding free fatty acid and the well-characterized pathways for BCFA metabolism. The analytical methods outlined in this guide provide a robust framework for the future quantification of this and other BCFA-CoAs. Further research into the precise roles of this compound in cellular metabolism and signaling, particularly in the context of PPARα activation, is warranted and holds promise for the development of novel therapeutic strategies for metabolic diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome proliferator-activated receptors (PPARs) are critical regulators of lipid and glucose homeostasis, making them attractive targets for therapeutic intervention in metabolic diseases. A growing body of evidence highlights branched-chain fatty acids and their activated CoA thioesters as potent endogenous ligands for these nuclear receptors. This technical guide delves into the interaction between 14-methyloctadecanoyl-CoA and PPARs, providing a comprehensive overview of the underlying molecular mechanisms, experimental validation, and potential physiological significance. While direct quantitative data for this compound is limited in publicly available literature, this guide extrapolates from closely related branched-chain fatty acyl-CoAs to present a detailed framework for understanding its potential role as a PPAR modulator. We include detailed experimental protocols for key assays, quantitative data from analogous compounds, and visual representations of signaling pathways and experimental workflows to empower researchers in this field.

Introduction: PPARs and their Endogenous Ligands

Peroxisome proliferator-activated receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] Three main isotypes have been identified: PPARα (NR1C1), PPARβ/δ (NR1C2), and PPARγ (NR1C3).[1] These receptors play pivotal roles in the regulation of cellular differentiation, development, and metabolism, particularly lipid and carbohydrate homeostasis.[2] PPARs are activated by a variety of lipophilic ligands, including naturally occurring fatty acids and their derivatives.[3]

Upon ligand binding, PPARs undergo a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

Branched-chain fatty acids (BCFAs) and their activated CoA thioesters have emerged as a class of potent endogenous PPAR ligands.[3][5] Studies have shown that the CoA-activated forms of these fatty acids exhibit significantly higher affinity and activity towards PPARs, particularly PPARα, compared to their corresponding free fatty acids.[3][5][6] This suggests that the intracellular conversion of BCFAs to their CoA esters is a critical step in their signaling cascade.

This compound: A Putative PPAR Ligand

This compound is the activated form of 14-methyloctadecanoic acid, a saturated branched-chain fatty acid. While direct experimental evidence for the interaction of this compound with PPARs is not extensively documented, its structural similarity to other known PPAR-activating BCFAs, such as phytanic acid and pristanic acid, strongly suggests its potential as a PPAR ligand.

Quantitative Data on Related Branched-Chain Fatty Acyl-CoA Interactions with PPARα

Due to the lack of specific quantitative data for this compound, this section summarizes the binding affinities of other relevant branched-chain fatty acyl-CoAs for PPARα. This data provides a valuable reference for estimating the potential potency of this compound.

LigandReceptorBinding Affinity (Kd)Experimental Method
Phytanoyl-CoAPPARα~11 nMQuenching of intrinsic amino acid fluorescence[3][5]
Pristanoyl-CoAPPARα~11 nMQuenching of intrinsic amino acid fluorescence[3][5]
Very-long-chain fatty acyl-CoAs (C20-C24)PPARα3-29 nMQuenching of intrinsic amino acid fluorescence[3]

Signaling Pathway of PPARα Activation by Branched-Chain Fatty Acyl-CoAs

The activation of PPARα by branched-chain fatty acyl-CoAs initiates a signaling cascade that leads to the transcriptional regulation of numerous genes involved in lipid metabolism.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex BCFA Branched-Chain Fatty Acid (BCFA) BCFA_cyt BCFA BCFA->BCFA_cyt Transport ACSL Acyl-CoA Synthetase (ACSL) BCFA_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) ACSL->BCFA_CoA Activation AMP_PPi AMP + PPi ACSL->AMP_PPi PPARa_inactive PPARα BCFA_CoA->PPARa_inactive Binding & Activation CoR Co-repressor PPARa_inactive->CoR Dissociation PPARa_active PPARα PPARa_inactive->PPARa_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation PPARa_active->RXR_active Heterodimerization CoAct Co-activator RXR_active->CoAct Recruitment PPRE PPRE TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGenes Induction mRNA mRNA TargetGenes->mRNA MetabolicEffects Increased Fatty Acid Metabolism mRNA->MetabolicEffects Translation CoA CoA-SH CoA->ACSL ATP ATP ATP->ACSL p1->PPRE Binding

Caption: PPARα signaling pathway activated by branched-chain fatty acyl-CoA.

Upon entering the cell, branched-chain fatty acids are converted to their active CoA thioesters by Acyl-CoA synthetases.[4] This activated form, such as this compound, can then bind to and activate PPARα, leading to the dissociation of co-repressors and recruitment of co-activators.[5] The activated PPARα/RXR heterodimer translocates to the nucleus and binds to PPREs on target genes, upregulating their expression.[4] Key target genes of PPARα include those involved in fatty acid transport, binding, and catabolism, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between a ligand and PPARs.

Luciferase Reporter Gene Assay for PPAR Activation

This assay measures the ability of a test compound to activate a specific PPAR isotype, leading to the expression of a luciferase reporter gene.

Experimental Workflow Diagram:

Luciferase_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis cell_culture 1. Culture mammalian cells (e.g., HEK293T, HepG2) transfection 2. Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector cell_culture->transfection incubation1 3. Incubate for 24-48 hours transfection->incubation1 plating 4. Plate cells into a 96-well plate incubation1->plating treatment 5. Treat cells with This compound (or other test compounds) plating->treatment incubation2 6. Incubate for 18-24 hours treatment->incubation2 lysis 7. Lyse cells incubation2->lysis reagent_add 8. Add luciferase assay reagents lysis->reagent_add luminescence 9. Measure firefly and Renilla luminescence reagent_add->luminescence analysis 10. Normalize firefly to Renilla luciferase activity and calculate fold activation luminescence->analysis

Caption: Workflow for a PPAR luciferase reporter gene assay.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are transiently co-transfected with an expression vector for the desired human PPAR isotype (α, β/δ, or γ), a luciferase reporter plasmid containing multiple PPREs upstream of the luciferase gene, and a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours, transfected cells are seeded into 96-well plates.

    • Cells are then treated with various concentrations of this compound (typically solubilized in DMSO) or a known PPAR agonist as a positive control. A vehicle control (DMSO) is also included.

  • Luminescence Measurement:

    • Following an 18-24 hour incubation period, cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity (from the PPRE reporter) and Renilla luciferase activity (from the control plasmid) are quantified using a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency.

    • The fold activation is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle control.

Co-Immunoprecipitation (Co-IP) for PPAR-Coactivator Interaction

This technique is used to determine if a ligand promotes the interaction between a PPAR and its coactivators.[5]

Experimental Workflow Diagram:

CoIP_Workflow cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_treatment 1. Treat cells expressing PPARα with this compound cell_lysis 2. Prepare nuclear or whole-cell lysates cell_treatment->cell_lysis preclearing 3. Pre-clear lysate with non-specific IgG and beads cell_lysis->preclearing ab_incubation 4. Incubate with anti-PPARα antibody preclearing->ab_incubation bead_capture 5. Add Protein A/G beads to capture antibody-protein complexes ab_incubation->bead_capture washing 6. Wash beads to remove non-specific binding bead_capture->washing elution 7. Elute protein complexes from beads washing->elution western_blot 8. Analyze eluate by Western blot using antibodies against a known coactivator (e.g., PGC-1α) elution->western_blot

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) assay.

Methodology:

  • Cell Treatment and Lysis:

    • Cells endogenously or exogenously expressing PPARα are treated with this compound or a control compound.

    • Nuclear or whole-cell extracts are prepared using an appropriate lysis buffer containing protease inhibitors.[7]

  • Immunoprecipitation:

    • The lysate is pre-cleared by incubation with non-specific IgG and Protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.[7]

    • The pre-cleared lysate is then incubated with an antibody specific for PPARα to form an antibody-antigen complex.

    • Protein A/G beads are added to capture the antibody-PPARα complex.

  • Washing and Elution:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[8]

    • The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody against a known PPARα coactivator (e.g., PGC-1α or SRC-1) followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • The presence of the coactivator in the immunoprecipitated sample indicates a ligand-induced interaction with PPARα.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to quantify the changes in the mRNA levels of PPAR target genes in response to treatment with a test compound.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Hepatocytes or other relevant cell types are treated with this compound for a specified period.

    • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit).

  • cDNA Synthesis:

    • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

    • First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • The qPCR reaction is set up in a 96- or 384-well plate containing the cDNA template, forward and reverse primers for the target gene (e.g., ACOX1, CPT1) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.[9]

  • Data Analysis:

    • The amplification data is collected by a real-time PCR instrument.

    • The relative expression of the target gene is calculated using the ΔΔCt method, where the expression level is normalized to the reference gene and compared to the vehicle-treated control.[10]

Conclusion

While direct experimental data for this compound remains to be fully elucidated, the existing knowledge on related branched-chain fatty acyl-CoAs provides a strong foundation for its putative role as a PPARα agonist. The methodologies and data presented in this guide offer a comprehensive framework for researchers to investigate the interaction of this compound with PPARs and its potential impact on lipid metabolism. Further research in this area will be crucial for a complete understanding of the physiological roles of this and other branched-chain fatty acyl-CoAs and for the development of novel therapeutics targeting metabolic diseases.

References

Natural sources and occurrence of 14-methyloctadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Occurrence of 14-Methyloctadecanoic Acid

Introduction: Understanding 14-Methyloctadecanoic Acid

14-Methyloctadecanoic acid is a branched-chain saturated fatty acid. Structurally, it is an eighteen-carbon (octadecanoic) acid with a methyl group located at the 14th carbon atom. This places it in the category of anteiso fatty acids, which are characterized by a methyl branch on the antepenultimate (third-to-last) carbon atom from the methyl end of the acyl chain. Its systematic nomenclature is anteiso-nonadecanoic acid (anteiso-C19:0).

Branched-chain fatty acids (BCFAs), including the iso and anteiso series, are significant components of the lipids in many organisms, particularly bacteria. They play a crucial role in maintaining cell membrane fluidity. While extensive research is available for shorter-chain BCFAs like 14-methylpentadecanoic acid (iso-C16:0) and 14-methylhexadecanoic acid (anteiso-C17:0), data specifically for 14-methyloctadecanoic acid (anteiso-C19:0) is less abundant. This guide synthesizes the available information on 14-methyloctadecanoic acid and draws upon data from its more studied relatives to provide a comprehensive overview for researchers.

Natural Occurrence and Key Sources

Unlike straight-chain fatty acids, the distribution of 14-methyloctadecanoic acid and other BCFAs is specific to certain biological kingdoms and environments.

Bacteria

Bacteria are the most significant producers of iso and anteiso fatty acids.[1] These compounds are major acyl constituents of their membrane lipids.[1] The presence and relative abundance of specific BCFAs are so characteristic that they are often used as biomarkers for identifying and classifying bacterial species.[1] Soil bacteria, in particular, are known sources of various BCFAs.[2] For instance, species of Streptomyces and Lysobacter have been identified as containing 14-methyl-branched fatty acids.[2][3] The biosynthesis of BCFAs in bacteria is distinct from that of straight-chain fatty acids, primarily differing in the initial primer molecules used for synthesis.[1]

Ruminants and Dairy Products

Milk and meat from ruminant animals such as cows, sheep, and goats are primary dietary sources of BCFAs for humans.[4] These fatty acids are not synthesized by the animal itself but originate from the bacteria within the rumen, the first stomach chamber.[4][5] These rumen-microbe-derived fatty acids are incorporated into the animal's tissues and milk fat.[4] Therefore, dairy products like milk, butter, and cheese contain a complex profile of odd- and branched-chain fatty acids, including various iso and anteiso forms.[5] The specific concentration of these fatty acids in milk can be influenced by the animal's diet, lactation stage, and energy balance.[5]

Marine Organisms

A diverse array of fatty acid structures, including numerous branched-chain variants, has been identified in marine organisms.[6] Sponges, in particular, are known for their complex lipid profiles. For example, the Caribbean sponge Agelas dispar was found to contain novel 2-methoxylated iso and anteiso methyl-branched fatty acids.[6] Other marine organisms, such as the bivalve mollusk Spisula sachalinensis, also contain 14-methyl-branched fatty acids.[7] These fatty acids can serve as biomarkers in marine ecosystems, helping to trace trophic chains.

Plants

The occurrence of 14-methyl-branched fatty acids in the plant kingdom is exceptionally rare.[8] The vast majority of plants do not produce these compounds in detectable amounts. The most notable exception is the family Pinaceae (pines, firs, cedars). A study identified 14-methylhexadecanoic acid in 72 species of Pinaceae, with concentrations ranging from 0.02% to 1.15% of the total fatty acids in their seed oils.[8] Ginkgo biloba seed lipids are another rare plant source.[8]

Quantitative Data on Occurrence

The following table summarizes the reported concentrations of 14-methyloctadecanoic acid and related 14-methyl-branched fatty acids in various natural sources.

Fatty Acid NameChemical StructureNatural SourceOrganism/ProductConcentration/AmountCitation(s)
14-Methylpentadecanoic acid iso-C16:0PlantsBergenia ciliata (flowers)3.77% of methanolic extract components[4]
14-Methylhexadecanoic acid anteiso-C17:0Plants (Pinaceae)Pinus contorta (Pine seed oil) and 71 other species0.02% - 1.15% of total fatty acids[8]
14-Methylhexadecanoic acid anteiso-C17:0Ruminant MilkGoat Milkiso-C16:0 was found to be higher than other iso forms in goat milk.[5]
14-Methylhexadecanoic acid anteiso-C17:0Marine OrganismsAgelas dispar (Sponge)Identified as a novel 2-methoxy derivative[6]

Experimental Protocols

The analysis of 14-methyloctadecanoic acid from biological matrices involves lipid extraction, derivatization to a volatile form, and chromatographic separation and identification.

Lipid Extraction

The initial step is the isolation of total lipids from the sample matrix.

  • Method: A modified Bligh and Dyer method is commonly employed.

  • Protocol:

    • Homogenize the freeze-dried biological sample (e.g., bacterial cells, plant tissue).

    • Extract the homogenate using a one-phase solvent system of chloroform (B151607):methanol:water.

    • Add additional chloroform and water to induce phase separation. The lipids will partition into the lower chloroform layer.

    • Collect the chloroform layer and evaporate the solvent under a stream of nitrogen to yield the total lipid extract.

Saponification and Derivatization

Free fatty acids are not volatile enough for gas chromatography. They must be converted into a more volatile ester form, typically fatty acid methyl esters (FAMEs).

  • Method: Saponification followed by methylation.

  • Protocol:

    • Saponify the total lipid extract by heating with a solution of NaOH or KOH in methanol. This hydrolyzes the ester linkages (in triglycerides, phospholipids, etc.) to release free fatty acids as their salts.

    • Acidify the mixture to protonate the fatty acid salts.

    • Methylate the free fatty acids. A common agent is Boron Trifluoride (BF₃) in methanol. Heat the mixture to drive the reaction to completion.

    • Alternatively, for more definitive mass spectral analysis of branched-chain fatty acids, picolinyl ester derivatives can be prepared.[8]

Chromatographic Analysis and Identification

Gas Chromatography is the primary technique for separating and identifying FAMEs.

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Protocol:

    • Injection: Inject the FAMEs mixture into the GC.

    • Separation: Use a capillary column (e.g., coated with OV-101) to separate the FAMEs based on their volatility and polarity. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of different FAMEs.

    • Identification: As compounds elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern.

    • Confirmation: The mass spectrum of an unknown peak is compared to a library of known spectra (e.g., NIST) for identification. The retention time on the GC column provides additional evidence. The location of the methyl branch in BCFAs can be determined from characteristic fragment ions in the mass spectra of their esters.[8]

  • Argentation Thin-Layer Chromatography (TLC): This technique can be used as a preliminary separation step to isolate saturated fatty acids from unsaturated ones before GC-MS analysis, which can be useful for detecting low-concentration BCFAs.[8]

Biosynthesis and Visualization

Anteiso-branched fatty acids are typically synthesized in bacteria using primers derived from branched-chain amino acids. The biosynthesis of 14-methyloctadecanoic acid (anteiso-C19:0) would originate from isoleucine, which is converted into 2-methylbutyryl-CoA to serve as the starter unit for the fatty acid synthase (FAS) system.

substance substance process process final_product final_product Isoleucine Isoleucine alpha_keto_acid α-Keto-β-methylvalerate Isoleucine->alpha_keto_acid Transamination Starter 2-Methylbutyryl-CoA (Starter Unit) alpha_keto_acid->Starter Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS II) Starter->FAS Anteiso_C19 14-Methyloctadecanoic acid (anteiso-C19:0) FAS->Anteiso_C19 Other_Anteiso Other anteiso-FAs (e.g., C15, C17) FAS->Other_Anteiso Malonyl_ACP Malonyl-ACP (Elongation Unit) Malonyl_ACP->FAS x8 cycles

Caption: Biosynthesis pathway of anteiso-fatty acids from isoleucine.

The following diagram illustrates a typical workflow for the analysis of 14-methyloctadecanoic acid from a natural source.

start_end start_end step step analysis analysis data data start Sample Collection (e.g., Bacteria, Milk) prep Sample Preparation (Homogenization, Lyophilization) start->prep extract Total Lipid Extraction (Bligh & Dyer) prep->extract saponify Saponification (Base Hydrolysis) extract->saponify derivatize Derivatization to FAMEs (e.g., BF3/Methanol) saponify->derivatize gcms GC-MS Analysis derivatize->gcms result Data Interpretation (Mass Spectra, Retention Time) gcms->result

Caption: General experimental workflow for BCFA analysis.

References

In Vitro Enzymatic Synthesis of 14-Methyloctadecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the in vitro enzymatic synthesis of 14-Methyloctadecanoyl-CoA. This branched-chain fatty acyl-CoA is a crucial intermediate in specialized metabolic pathways and serves as a valuable substrate for studying enzyme kinetics, lipid metabolism, and for the development of novel therapeutic agents. This document outlines the enzymatic reaction, proposes a robust experimental protocol based on established methodologies for similar molecules, and details methods for purification and analysis.

Introduction: The Significance of Branched-Chain Acyl-CoAs

Acyl-coenzyme A (acyl-CoA) thioesters are activated forms of fatty acids, placing them at a central node in cellular metabolism. They are indispensable for a multitude of biological processes, including energy production through β-oxidation, synthesis of complex lipids (e.g., phospholipids, triglycerides, and sphingolipids), and protein acylation, which plays a significant role in cellular signaling and regulation.[1][2][3]

While straight-chain fatty acids are the most common, branched-chain fatty acids (BCFAs) and their corresponding acyl-CoAs are important components of cellular lipids, particularly in bacteria and certain mammalian tissues. The methyl branch in molecules like 14-methyloctadecanoic acid alters their physical properties, influencing membrane fluidity and resistance to oxidative stress. The study of the metabolism of such BCFAs, including their activation to acyl-CoA derivatives, is critical for understanding these unique biological functions. The in vitro synthesis of this compound is the first essential step for these investigations, providing the necessary substrate for downstream enzymatic assays and cellular studies.

The Enzymatic Activation of 14-Methyloctadecanoic Acid

The conversion of a free fatty acid to its activated acyl-CoA form is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS) or Ligases (ACSL). For fatty acids with carbon chain lengths between 12 and 20, the Long-Chain Acyl-CoA Synthetase (ACSL) family is primarily responsible.[4][5]

The reaction proceeds via a two-step mechanism:

  • Adenylation: The fatty acid carboxylate group attacks the α-phosphate of ATP, forming a fatty acyl-adenylate intermediate and releasing pyrophosphate (PPi).

  • Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA thioester and releasing AMP.

The overall reaction is driven forward by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.

Enzymatic_Reaction cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products FA 14-Methyloctadecanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) FA->ACSL ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL AcylCoA This compound ACSL->AcylCoA AMP AMP ACSL->AMP PPi PPi ACSL->PPi + 2Pi (via Pyrophosphatase) Workflow_Synthesis A Prepare Reaction Master Mix (Buffer, ATP, Mg2+, CoA, DTT) B Add 14-Methyloctadecanoic Acid A->B C Initiate with ACSL Enzyme B->C D Incubate at 37°C (1-2 hours) C->D E Stop Reaction (e.g., add Acetonitrile) D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant (Contains Product) F->G Signaling_Pathway cluster_synthesis Synthesis cluster_fates Potential Metabolic Fates FA 14-Methyl- octadecanoic Acid ACSL ACSL FA->ACSL AcylCoA This compound ACSL->AcylCoA BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx Mitochondria LipidSyn Complex Lipid Synthesis (e.g., Phospholipids) AcylCoA->LipidSyn Endoplasmic Reticulum ProtAcyl Protein Acylation (Signaling) AcylCoA->ProtAcyl Various Compartments

References

An In-depth Technical Guide to 14-Methyloctadecanoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methyloctadecanoyl-CoA is the activated form of 14-methyloctadecanoic acid, an anteiso-branched-chain fatty acid (BCFA). BCFAs are characterized by a methyl group located on the antepenultimate (anteiso) or penultimate (iso) carbon of the fatty acid chain.[1] While less abundant than their straight-chain counterparts, BCFAs and their CoA-esters are integral components of cellular lipidomes, particularly in bacteria, and are gaining recognition for their roles in mammalian physiology and disease.[2][3]

This technical guide provides a comprehensive overview of the core aspects of this compound, including its biochemical profile, metabolic pathways, biological significance, and the analytical methodologies required for its study in a lipidomics context.

Biochemical Profile of this compound

This compound is an acyl-CoA thioester. The defining feature of this molecule is the C19 anteiso-branched fatty acid, 14-methyloctadecanoic acid. This branched structure imparts distinct physicochemical properties compared to straight-chain fatty acids, such as a lower melting point, which can influence the fluidity of cell membranes.[2]

Key Structural Features:

  • Fatty Acyl Group: 14-methyloctadecanoic acid (a C19 anteiso-BCFA)

  • Thioester Linkage: Connects the fatty acyl group to Coenzyme A.

  • Coenzyme A Moiety: Composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate.

The activation of 14-methyloctadecanoic acid to its CoA ester is a crucial step, priming it for participation in various metabolic pathways.

Biosynthesis of this compound

The biosynthesis of this compound begins with the synthesis of its fatty acid precursor, 14-methyloctadecanoic acid. The synthesis of anteiso-BCFAs is initiated by a short-chain branched acyl-CoA primer. For odd-numbered anteiso-BCFAs like the C19 precursor of this compound, the primer is typically 2-methylbutyryl-CoA, which is derived from the catabolism of the branched-chain amino acid L-isoleucine.

This primer is then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA. The resulting 14-methyloctadecanoic acid is then activated to this compound by an acyl-CoA synthetase in an ATP-dependent reaction.

G Figure 1: Proposed Biosynthetic Pathway of this compound cluster_activation Activation Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination two_methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA BCKDH complex FAS Fatty Acid Synthase (FAS) two_methylbutyryl_CoA->FAS Malonyl_CoA Malonyl-CoA (x8) Malonyl_CoA->FAS fourteen_methyloctadecanoic_acid 14-Methyloctadecanoic Acid FAS->fourteen_methyloctadecanoic_acid Elongation fourteen_methyloctadecanoyl_CoA This compound fourteen_methyloctadecanoic_acid->fourteen_methyloctadecanoyl_CoA Acyl_CoA_Synthetase Acyl-CoA Synthetase AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi ATP ATP ATP->Acyl_CoA_Synthetase CoA Coenzyme A CoA->Acyl_CoA_Synthetase

Caption: Proposed Biosynthetic Pathway of this compound.

Catabolism of this compound

The catabolism of branched-chain fatty acyl-CoAs, such as this compound, primarily occurs via peroxisomal β-oxidation.[4][5] This is because the methyl branch can hinder the activity of mitochondrial β-oxidation enzymes. Peroxisomal β-oxidation involves a series of enzymatic reactions that shorten the fatty acyl chain.

The β-oxidation of this compound would proceed through several cycles, releasing acetyl-CoA in each cycle until a propionyl-CoA or a different branched-chain acyl-CoA is formed from the primer end of the chain. These products can then be further metabolized. For instance, propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle.

G Figure 2: Proposed Catabolic Pathway of this compound fourteen_methyloctadecanoyl_CoA This compound (C19 anteiso) peroxisomal_beta_oxidation Peroxisomal β-oxidation fourteen_methyloctadecanoyl_CoA->peroxisomal_beta_oxidation acetyl_CoA Acetyl-CoA (x n) peroxisomal_beta_oxidation->acetyl_CoA propionyl_CoA Propionyl-CoA peroxisomal_beta_oxidation->propionyl_CoA TCA_cycle Citric Acid Cycle propionyl_CoA->TCA_cycle via Succinyl-CoA

Caption: Proposed Catabolic Pathway of this compound.

Potential Biological Roles and Significance

While specific signaling pathways for this compound have not been elucidated, the biological roles of BCFAs are an active area of research.

  • Membrane Fluidity: As major components of bacterial membranes, BCFAs help maintain membrane fluidity, especially at low temperatures.[1][6]

  • Metabolic Health: Circulating BCFAs have been linked to cardiometabolic health, with some studies suggesting they may influence lipid metabolism and inflammation in adipocytes.[3]

  • Bacterial Growth and Pathogenesis: The synthesis of specific BCFAs is crucial for the growth of certain bacteria, such as Listeria monocytogenes, at low temperatures.[6]

  • Cancer Research: BCFAs are being investigated for their potential to inhibit the proliferation of cancer cells.[1]

Quantitative Data

Table 1: Abundance of Branched-Chain Fatty Acids in Various Samples

Sample TypeBranched-Chain Fatty Acid(s)Concentration/PercentageReference(s)
CheeseTotal BCFAs0.2% - 1.9% of polar lipids[7]
FishTotal BCFAs0.1% - 1.7% of neutral lipids[7]
L. monocytogenesanteiso-C15:0, anteiso-C17:0Major fatty acids (>95% total)[6]

Experimental Protocols

The analysis of this compound requires specialized lipidomics methodologies, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Extraction of Fatty Acyl-CoAs from Tissues or Cells

This protocol is adapted from general methods for fatty acyl-CoA extraction.

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).

  • Protein Precipitation: Vortex the homogenate vigorously to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water.

LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of fatty acyl-CoAs.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/isopropanol mixture with the same additives as Mobile Phase A.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transition for this compound would need to be determined using a standard. A neutral loss scan of 507 is often used for identifying acyl-CoAs.

G Figure 3: General Workflow for Lipidomics Analysis of Acyl-CoAs Sample Tissue/Cell Sample Extraction Extraction (e.g., 80% Methanol) Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification LC_Separation LC Separation (C18 Reversed-Phase) Purification->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General Workflow for Lipidomics Analysis of Acyl-CoAs.

Conclusion

This compound, as an anteiso-branched-chain fatty acyl-CoA, represents an intriguing molecule at the intersection of lipid metabolism, membrane biology, and potentially, cellular signaling. While specific research on this molecule is limited, understanding its biochemistry and metabolism within the broader context of BCFAs provides a solid foundation for future investigations. The application of advanced lipidomics techniques will be crucial in elucidating its precise roles in health and disease, paving the way for its potential as a biomarker or therapeutic target.

References

The Metabolic Machinery for 14-Methyloctadecanoyl-CoA: A Technical Guide to Putative Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of 14-methyloctadecanoyl-CoA metabolism, providing a comprehensive overview of the putative enzymes involved in its breakdown. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating branched-chain fatty acid metabolism and its implications in various physiological and pathological states.

Introduction

This compound is a C19 methyl-branched fatty acyl-CoA. Its metabolism is presumed to follow the general pathway of β-oxidation, similar to straight-chain fatty acids, but with specific enzymes that can accommodate the methyl branch. This guide outlines the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.

Putative Enzymes and Metabolic Pathway

The β-oxidation of this compound is a cyclical process occurring within the mitochondria, involving a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain. The presence of a methyl group at the 14th position necessitates the involvement of specialized enzymes capable of processing branched-chain substrates.

The proposed metabolic pathway begins with the activation of 14-methyloctadecanoic acid to this compound, which then enters the β-oxidation spiral. Each cycle consists of dehydrogenation, hydration, another dehydrogenation, and thiolytic cleavage, releasing acetyl-CoA or propionyl-CoA in each round until the fatty acid is completely degraded.

Diagram: Mitochondrial β-Oxidation of this compound

Beta_Oxidation_of_14_Methyloctadecanoyl_CoA cluster_0 Mitochondrial Matrix This compound This compound trans-Δ2-14-Methyloctadecenoyl-CoA trans-Δ2-14-Methyloctadecenoyl-CoA This compound->trans-Δ2-14-Methyloctadecenoyl-CoA Acyl-CoA Dehydrogenase (BCAD) FAD -> FADH2 L-3-Hydroxy-14-methyloctadecanoyl-CoA L-3-Hydroxy-14-methyloctadecanoyl-CoA trans-Δ2-14-Methyloctadecenoyl-CoA->L-3-Hydroxy-14-methyloctadecanoyl-CoA Enoyl-CoA Hydratase + H2O 3-Keto-14-methyloctadecanoyl-CoA 3-Keto-14-methyloctadecanoyl-CoA L-3-Hydroxy-14-methyloctadecanoyl-CoA->3-Keto-14-methyloctadecanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase NAD+ -> NADH 12-Methylhexadecanoyl-CoA 12-Methylhexadecanoyl-CoA 3-Keto-14-methyloctadecanoyl-CoA->12-Methylhexadecanoyl-CoA β-Ketothiolase + CoA Acetyl-CoA_1 Acetyl-CoA 3-Keto-14-methyloctadecanoyl-CoA->Acetyl-CoA_1 ... ... 12-Methylhexadecanoyl-CoA->... Further β-oxidation cycles Propionyl-CoA Propionyl-CoA ...->Propionyl-CoA

Caption: Proposed mitochondrial β-oxidation pathway for this compound.

Quantitative Data on Putative Enzymes

While specific kinetic data for enzymes acting on this compound are limited, studies on analogous branched-chain acyl-CoAs provide valuable insights. The following table summarizes the available quantitative data for the key enzymes involved in this metabolic pathway.

EnzymeSubstrateSourceKm (µM)Vmax (µmol/min/mg)Reference
2-Methyl-branched chain acyl-CoA dehydrogenaseS-2-Methylbutyryl-CoARat Liver Mitochondria202.2[1]
2-Methyl-branched chain acyl-CoA dehydrogenaseIsobutyryl-CoARat Liver Mitochondria892.0[1]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxydecanoyl-CoAPig Heart11149[2]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxytetradecanoyl-CoAPig Heart10118[2]
L-3-Hydroxyacyl-CoA DehydrogenaseL-3-Hydroxyhexadecanoyl-CoAPig Heart988[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the purification and activity assays of the key enzymes implicated in this compound metabolism. These protocols are based on established methods for similar enzymes acting on branched-chain substrates.

Purification of 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase from Rat Liver Mitochondria

This protocol is adapted from the method described by Ikeda and Tanaka (1983).[1]

Diagram: Workflow for Purification of Branched-Chain Acyl-CoA Dehydrogenase

Purification_Workflow Rat_Liver_Homogenate Rat Liver Homogenate Mitochondria_Isolation Mitochondria Isolation (Differential Centrifugation) Rat_Liver_Homogenate->Mitochondria_Isolation Sonication Sonication Mitochondria_Isolation->Sonication Centrifugation_1 Centrifugation (100,000 x g) Sonication->Centrifugation_1 Supernatant_1 Supernatant Centrifugation_1->Supernatant_1 Ammonium_Sulfate_Precipitation Ammonium (B1175870) Sulfate (B86663) Precipitation (40-70%) Supernatant_1->Ammonium_Sulfate_Precipitation Dialysis Dialysis Ammonium_Sulfate_Precipitation->Dialysis DEAE-Sephadex_Chromatography DEAE-Sephadex A-50 Chromatography Dialysis->DEAE-Sephadex_Chromatography Hydroxyapatite_Chromatography Hydroxyapatite (B223615) Chromatography DEAE-Sephadex_Chromatography->Hydroxyapatite_Chromatography Bio-Gel_A-0.5m_Chromatography Bio-Gel A-0.5m Chromatography Hydroxyapatite_Chromatography->Bio-Gel_A-0.5m_Chromatography Purified_Enzyme Purified 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase Bio-Gel_A-0.5m_Chromatography->Purified_Enzyme

Caption: Purification scheme for 2-methyl-branched chain acyl-CoA dehydrogenase.

Materials:

  • Fresh or frozen rat livers

  • Buffer A: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Buffer B: 20 mM potassium phosphate (B84403) (pH 7.4), 1 mM EDTA, 10% glycerol

  • Ammonium sulfate

  • DEAE-Sephadex A-50, Hydroxyapatite, Bio-Gel A-0.5m columns

Procedure:

  • Mitochondria Isolation: Homogenize rat livers in Buffer A and isolate mitochondria by differential centrifugation.

  • Solubilization: Resuspend the mitochondrial pellet in Buffer B and sonicate to release matrix proteins. Centrifuge at 100,000 x g for 60 minutes.

  • Ammonium Sulfate Fractionation: Precipitate the supernatant with ammonium sulfate (40-70% saturation). Collect the precipitate by centrifugation and dissolve in Buffer B.

  • Dialysis: Dialyze the redissolved pellet against Buffer B overnight.

  • Chromatography:

    • Apply the dialyzed sample to a DEAE-Sephadex A-50 column equilibrated with Buffer B. Elute with a linear gradient of KCl (0-0.3 M) in Buffer B.

    • Pool the active fractions and apply to a hydroxyapatite column equilibrated with Buffer B. Elute with a linear gradient of potassium phosphate (20-200 mM) in Buffer B.

    • Concentrate the active fractions and apply to a Bio-Gel A-0.5m column equilibrated with Buffer B containing 0.1 M KCl.

  • Purity Check: Assess the purity of the final enzyme preparation by SDS-PAGE.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity

This assay measures the reduction of an artificial electron acceptor, phenazine (B1670421) methosulfate (PMS), which is subsequently reduced by 2,6-dichlorophenolindophenol (DCPIP).

Diagram: Logical Relationship of the Acyl-CoA Dehydrogenase Assay

Assay_Logic Substrate Branched-Chain Acyl-CoA Enzyme Acyl-CoA Dehydrogenase Substrate->Enzyme Product Enoyl-CoA Enzyme->Product FADH2 FADH2 Enzyme->FADH2 FAD FAD FAD->Enzyme PMS_red PMS (reduced) FADH2->PMS_red PMS_ox PMS (oxidized) PMS_ox->FADH2 DCPIP_red DCPIP (reduced) (Colorless) PMS_red->DCPIP_red DCPIP_ox DCPIP (oxidized) (Blue) DCPIP_ox->PMS_red Spectrophotometer Spectrophotometer (Measure ΔA600nm) DCPIP_red->Spectrophotometer

Caption: Principle of the spectrophotometric assay for acyl-CoA dehydrogenase.

Materials:

  • Assay Buffer: 100 mM potassium phosphate (pH 7.6), 0.1 mM EDTA

  • Substrate: Branched-chain acyl-CoA (e.g., S-2-methylbutyryl-CoA)

  • Phenazine methosulfate (PMS)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Purified enzyme

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, DCPIP (final concentration 50 µM), and PMS (final concentration 1 mM).

  • Add the purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the branched-chain acyl-CoA substrate (final concentration 10-100 µM).

  • Immediately monitor the decrease in absorbance at 600 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of DCPIP.

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This assay couples the oxidation of the L-3-hydroxyacyl-CoA substrate to the reduction of NAD+, which is monitored spectrophotometrically. The reaction is driven to completion by the subsequent cleavage of the product by β-ketothiolase.[2]

Materials:

  • Assay Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA

  • L-3-hydroxyacyl-CoA substrate

  • NAD+

  • Coenzyme A (CoA)

  • β-Ketothiolase (commercially available)

  • Purified or partially purified L-3-hydroxyacyl-CoA dehydrogenase

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer, NAD+ (final concentration 1 mM), and CoA (final concentration 0.1 mM).

  • Add β-ketothiolase to the mixture.

  • Add the L-3-hydroxyacyl-CoA substrate to the cuvette.

  • Initiate the reaction by adding the L-3-hydroxyacyl-CoA dehydrogenase sample.

  • Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH.

Spectrophotometric Assay for β-Ketothiolase Activity

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate in the presence of CoA, by monitoring the decrease in absorbance of the enolate form of the substrate.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.1), 25 mM MgCl2

  • 3-Ketoacyl-CoA substrate (e.g., acetoacetyl-CoA)

  • Coenzyme A (CoA)

  • Purified or partially purified β-ketothiolase

Procedure:

  • Prepare a reaction mixture in a cuvette containing Assay Buffer and the 3-ketoacyl-CoA substrate (final concentration 0.1 mM).

  • Initiate the reaction by adding CoA (final concentration 0.1 mM).

  • Monitor the decrease in absorbance at 304 nm at a constant temperature.

  • Calculate the enzyme activity based on the molar extinction coefficient of the enolate form of the 3-ketoacyl-CoA.

Conclusion

The metabolism of this compound involves a series of enzymes analogous to those of straight-chain fatty acid β-oxidation, but with specificities that accommodate its branched structure. While significant progress has been made in understanding the general principles of branched-chain fatty acid oxidation, further research is needed to fully characterize the kinetic properties of the enzymes directly involved in the metabolism of this specific C19 fatty acyl-CoA. The experimental protocols provided in this guide offer a foundation for such investigations, which will be crucial for elucidating the role of this compound metabolism in health and disease and for the development of novel therapeutic strategies targeting these pathways.

References

Total Chemical Synthesis of 14-Methyloctadecanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the total chemical synthesis of 14-methyloctadecanoic acid, an anteiso-branched chain fatty acid. This document outlines a viable synthetic pathway, detailing the necessary experimental protocols, and presenting key quantitative data in a clear, tabular format. The synthesis leverages fundamental organic reactions, including a Grignard reaction to construct the carbon skeleton, followed by oxidation and hydrolysis to yield the final carboxylic acid.

Introduction

14-Methyloctadecanoic acid belongs to the class of anteiso-branched chain fatty acids, which are characterized by a methyl branch on the antepenultimate (n-2) carbon atom of the acyl chain. These fatty acids are found in the cell membranes of certain bacteria and have garnered interest for their potential biological activities, including antimicrobial and anti-inflammatory properties. The ability to synthesize 14-methyloctadecanoic acid chemically is crucial for further investigation of its physical, chemical, and biological properties, as well as for the development of novel therapeutics. This guide details a robust and efficient synthetic route accessible to researchers with a background in organic synthesis.

Synthetic Strategy Overview

The presented synthesis of 14-methyloctadecanoic acid is a multi-step process commencing with commercially available starting materials. The core of this strategy involves the formation of the characteristic branched carbon backbone via a Grignard reaction, followed by a series of transformations to introduce the carboxylic acid functionality.

The logical workflow for the synthesis is depicted below:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection and Oxidation A 2-Bromopentane (B28208) C sec-Pentylmagnesium Bromide (Grignard Reagent) A->C Anhydrous THF B Magnesium Turnings B->C G Reaction with Grignard Reagent C->G D 12-Bromododecan-1-ol E Protection (e.g., TBDMSCl) D->E F 1-Bromo-12-(tert-butyldimethylsilyloxy)dodecane E->F F->G H 1-(tert-Butyldimethylsilyloxy)-14-methyloctadecane G->H I Deprotection (e.g., TBAF) H->I J 14-Methyloctadecan-1-ol I->J K Oxidation (e.g., Jones Oxidation) J->K L 14-Methyloctadecanoic Acid K->L

Figure 1: Logical workflow for the total synthesis of 14-methyloctadecanoic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each key step in the synthesis of 14-methyloctadecanoic acid.

Step 1: Preparation of sec-Pentylmagnesium Bromide (Grignard Reagent)

Methodology:

  • All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Magnesium turnings are placed in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • A small crystal of iodine can be added to activate the magnesium surface.

  • A solution of 2-bromopentane in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the magnesium turnings with gentle stirring.

  • The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent. The reaction mixture is then stirred at room temperature until the magnesium is consumed.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Magnesium24.312.43 g0.10
2-Bromopentane151.0415.1 g0.10
Anhydrous THF72.11100 mL-
Iodine253.811 crystalcatalytic
Product
sec-Pentylmagnesium Bromide175.35-~0.10

Table 1: Reagents and quantities for the preparation of sec-pentylmagnesium bromide.

Step 2: Synthesis of 1-(tert-Butyldimethylsilyloxy)-14-methyloctadecane

Methodology:

  • 12-Bromododecan-1-ol is dissolved in anhydrous dichloromethane (B109758) (DCM) and cooled to 0 °C.

  • Imidazole and tert-butyldimethylsilyl chloride (TBDMSCl) are added sequentially, and the reaction is stirred at room temperature until complete consumption of the starting material is observed by thin-layer chromatography (TLC).

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield 1-bromo-12-(tert-butyldimethylsilyloxy)dodecane.

  • The protected bromoalkane is dissolved in anhydrous THF and cooled to -78 °C.

  • The previously prepared sec-pentylmagnesium bromide solution is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with saturated ammonium (B1175870) chloride solution, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
12-Bromododecan-1-ol265.2326.5 g0.10
Imidazole68.088.2 g0.12
TBDMSCl150.7218.1 g0.12
Anhydrous DCM84.93200 mL-
sec-Pentylmagnesium Bromide175.35~100 mmol0.10
Anhydrous THF72.11200 mL-
Product
1-(tert-Butyldimethylsilyloxy)-14-methyloctadecane412.83--

Table 2: Reagents and quantities for the synthesis of 1-(tert-butyldimethylsilyloxy)-14-methyloctadecane.

Step 3: Synthesis of 14-Methyloctadecan-1-ol

Methodology:

  • 1-(tert-Butyldimethylsilyloxy)-14-methyloctadecane is dissolved in THF.

  • A solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.0 M) is added, and the mixture is stirred at room temperature until deprotection is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be purified by column chromatography.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
1-(tert-Butyldimethylsilyloxy)-14-methyloctadecane412.83~0.10 mol0.10
TBAF (1.0 M in THF)261.47120 mL0.12
THF72.11100 mL-
Product
14-Methyloctadecan-1-ol284.52--

Table 3: Reagents and quantities for the synthesis of 14-methyloctadecan-1-ol.

Step 4: Synthesis of 14-Methyloctadecanoic Acid

Methodology:

  • 14-Methyloctadecan-1-ol is dissolved in acetone (B3395972) and cooled in an ice bath.

  • Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until a persistent orange color is observed.

  • The reaction is stirred for a few hours at room temperature.

  • Isopropanol is added to quench the excess oxidant.

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 14-methyloctadecanoic acid, which can be further purified by recrystallization or chromatography.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
14-Methyloctadecan-1-ol284.52~0.10 mol0.10
Acetone58.08200 mL-
Jones Reagent-Added dropwise-
Product
14-Methyloctadecanoic Acid298.51--

Table 4: Reagents and quantities for the synthesis of 14-methyloctadecanoic acid.

Characterization Data

The final product, 14-methyloctadecanoic acid, should be characterized by standard spectroscopic methods to confirm its structure and purity.

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, δ) ~2.34 (t, 2H, -CH₂COOH), 1.63 (m, 2H, -CH₂CH₂COOH), 1.25 (br s, large, -(CH₂)n-), 0.86 (d, 3H, -CH(CH₃)-), 0.84 (t, 3H, -CH₂CH₃)
¹³C NMR (CDCl₃, δ) ~180.0 (C=O), ~36.0-34.0, ~32.0, ~29.0 (multiple), ~27.0, ~25.0, ~23.0, ~19.0, ~14.0, ~11.0
IR (KBr, cm⁻¹) ~2920 (C-H stretch), ~2850 (C-H stretch), ~1710 (C=O stretch), ~1460 (C-H bend), ~940 (O-H bend)
Mass Spec (EI, m/z) 298 [M]⁺, fragments corresponding to loss of functional groups

Table 5: Expected spectroscopic data for 14-methyloctadecanoic acid.

Purification and Yield

Each intermediate and the final product should be purified to a high degree to ensure the reliability of subsequent biological or chemical studies. Column chromatography using silica (B1680970) gel is a common method for purification. Typical overall yields for multi-step syntheses of this nature can range from 20-40%, depending on the efficiency of each step and the purification losses.

Conclusion

This technical guide provides a detailed and actionable framework for the total chemical synthesis of 14-methyloctadecanoic acid. By following the outlined experimental protocols and utilizing the provided quantitative data, researchers can reliably produce this valuable branched-chain fatty acid for a variety of scientific applications. The synthetic route is robust and relies on well-established organic transformations, making it accessible to a broad range of chemistry laboratories. Further optimization of reaction conditions and purification techniques may lead to improved overall yields.

Methodological & Application

Application Note: Robust Solid-Phase Extraction Protocol for the Analysis of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme As (LC-CoAs) are pivotal intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and the synthesis of complex lipids. Their cellular concentrations are tightly regulated, and dysregulation is implicated in various metabolic diseases, including type 2 diabetes and cardiovascular conditions. Accurate quantification of LC-CoAs is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of long-chain acyl-CoAs from biological matrices, a critical step for removing interfering substances and concentrating the analytes prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is a synthesis of established methods designed to ensure high recovery, reproducibility, and sample stability.[1][2][3][4][5][6][7][8]

Data Presentation

The efficiency of an extraction protocol is determined by its ability to consistently recover the analytes of interest. The following tables summarize quantitative data, including recovery rates and physiological concentrations of various long-chain acyl-CoA species reported in the literature.

Table 1: Method Validation and Performance Metrics for Long-Chain Acyl-CoA Quantification

ParameterC16:0-CoAC16:1-CoAC18:0-CoAC18:1-CoAC18:2-CoA
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.8
Inter-run Precision (%) 2.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.2
Intra-run Precision (%) 1.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.4
Data synthesized from a validated LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs in rat liver tissue.[1][2][3][5]

Table 2: Reported Concentrations of Long-Chain Acyl-CoAs in Human Skeletal Muscle

Acyl-CoA SpeciesConcentration (pmol/mg protein)
C14:0-CoA ~1.5
C16:0-CoA ~12
C16:1-CoA ~7
C18:0-CoA ~8
C18:1-CoA ~7
C18:2-CoA ~3
C20:0-CoA ~1
C20:4-CoA ~0.5
Concentrations are approximate and can vary based on physiological state.[6][9]

Experimental Protocols

This section details the methodologies for sample preparation and solid-phase extraction of long-chain acyl-CoAs from both tissue samples and cultured cells.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types such as liver and muscle.[4][6][8][10]

Materials and Reagents:

  • Frozen tissue sample (~40-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol, LC-MS grade

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA (C17:0-CoA) at a known concentration)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a water-wettable polymer like Oasis HLB)[11][12]

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[6]

    • Homogenize thoroughly on ice.

    • Add 0.5 mL of a solution of ACN:Isopropanol (3:1 v/v) and homogenize again.[6]

  • Extraction:

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[6]

    • Carefully collect the supernatant.

    • Re-extract the pellet with an additional 0.5 mL of ACN:Isopropanol (3:1 v/v), vortex, sonicate, and centrifuge as before.

    • Combine the two supernatants.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 3 mL of methanol (B129727) through the SPE cartridge.[11] (This step can be omitted for water-wettable sorbents like Oasis HLB).[12]

    • Equilibration: Pass 3 mL of water through the cartridge.[11] (This step can also be omitted for water-wettable sorbents).[12]

    • Loading: Load the combined supernatant onto the conditioned and equilibrated SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the long-chain acyl-CoAs with 2 mL of 80:20 (v/v) acetonitrile/water containing 0.2% formic acid.[13]

  • Sample Concentration:

    • Dry the eluted sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis (e.g., 50% methanol in water).[9]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is suitable for both adherent and suspension cell cultures.[9]

Materials and Reagents:

  • Cultured cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Internal Standard (IS) solution

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes, 1.5 mL

  • Centrifuge capable of 15,000 x g at 4°C

  • Solid-Phase Extraction (SPE) cartridges and reagents as in Protocol 1.

Procedure:

  • Cell Harvesting and Lysis:

    • For adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add pre-chilled (-80°C) methanol containing the internal standard. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), wash twice with ice-cold PBS, and then resuspend the pellet in pre-chilled (-80°C) methanol containing the internal standard.

  • Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Solid-Phase Extraction (SPE) and Sample Concentration:

    • Follow steps 3 and 4 from Protocol 1.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the solid-phase extraction of long-chain acyl-CoAs from biological samples.

SPE_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Lysis (Acidic Buffer / Organic Solvent + IS) Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Condition 1. Conditioning (e.g., Methanol) Supernatant->SPE_Condition Optional for water-wettable sorbents SPE_Load 3. Sample Loading Supernatant->SPE_Load SPE_Equilibrate 2. Equilibration (e.g., Water) SPE_Condition->SPE_Equilibrate Optional for water-wettable sorbents SPE_Equilibrate->SPE_Load SPE_Wash 4. Washing (e.g., 5% Methanol) SPE_Load->SPE_Wash SPE_Elute 5. Elution (e.g., ACN/Water/Formic Acid) SPE_Wash->SPE_Elute Drying Drying (Nitrogen Evaporation) SPE_Elute->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for Solid-Phase Extraction of Long-Chain Acyl-CoAs.

References

Application Note: Analysis of 14-Methyloctadecanoic Acid by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Methyloctadecanoic acid, a branched-chain fatty acid, is of significant interest in various research fields, including lipidomics and biomarker discovery. Its accurate identification and quantification are crucial for understanding its biological roles. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high sensitivity and specificity. However, due to the low volatility of free fatty acids, derivatization is a mandatory step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC-MS analysis.[1][2] This application note provides a detailed protocol for the analysis of 14-methyloctadecanoic acid using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of 14-methyloctadecanoic acid is depicted below.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., plasma, tissue) LipidExtraction Lipid Extraction (e.g., Bligh & Dyer) Sample->LipidExtraction Derivatization Fatty Acid Methylation (e.g., BF3-Methanol) LipidExtraction->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS DataAnalysis Data Acquisition & Peak Identification GCMS->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Caption: Experimental workflow for GC-MS analysis of 14-methyloctadecanoic acid.

Protocols

1. Lipid Extraction (Bligh & Dyer Method)

This protocol is a common method for extracting lipids from biological samples.

  • Materials:

  • Procedure:

    • To the sample in a glass centrifuge tube, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly for 1 minute to ensure complete mixing.

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of deionized water and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol

This is a widely used acid-catalyzed esterification method.[3][4]

  • Materials:

    • Dried lipid extract

    • 14% Boron trifluoride in methanol (BF₃-Methanol)

    • n-Hexane

    • Saturated NaCl solution

    • Heating block or water bath

  • Procedure:

    • To the dried lipid extract, add 1 mL of 14% BF₃-Methanol.[1]

    • Tightly cap the tube and heat at 60-100°C for 10-30 minutes.[3][5]

    • Cool the tube to room temperature.

    • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.

    • Centrifuge at 1500 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are general GC-MS parameters that can be adapted for the analysis of 14-methyloctadecanoic acid methyl ester. Optimization may be required for specific instruments and applications.

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column is suitable, such as a DB-5ms (5% diphenyl/95% dimethyl polysiloxane) or similar, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

    • Injector Temperature: 250-280°C.[5][6]

    • Injection Mode: Splitless injection (1 µL).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2-5 minutes.[5][6]

      • Ramp: Increase to 240-280°C at a rate of 4-15°C/min.[5][6]

      • Final hold: Hold at the final temperature for 5-30 minutes.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 45-450.[7]

    • Source Temperature: 200-230°C.[7][8]

    • Transfer Line Temperature: 240-280°C.[8]

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of 14-methyloctadecanoic acid methyl ester.

ParameterValueReference
Compound 14-Methyloctadecanoic acid, methyl ester[9]
Formula C₁₉H₃₈O₂
Molecular Weight 298.5 g/mol
CAS Registry Number 5129-60-2[9]
Retention Index (Kovats) Varies with column and conditions[10]
Mass Spectrum (EI) See below[11][12]

Mass Spectral Data (Key Fragments)

The electron ionization mass spectrum of 14-methyloctadecanoic acid methyl ester exhibits characteristic fragmentation patterns that are useful for its identification.

m/zIon Identity/Fragment LossRelative Abundance
298[M]⁺ (Molecular Ion)Low
269[M - 29]⁺ (Loss of C₂H₅)Moderate
255[M - 43]⁺ (Loss of C₃H₇)Moderate
87[CH₃OC(OH)=CH₂]⁺ (McLafferty +1)High
74[CH₃OC(O)CH₂]⁺ (McLafferty rearrangement)Base Peak

Note: The McLafferty rearrangement peak at m/z 74 is a characteristic fragment for many saturated fatty acid methyl esters.[12]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical steps and the resulting data for the identification and quantification of 14-methyloctadecanoic acid.

Logical_Relationship cluster_input Input cluster_process Analytical Process cluster_output Output Data cluster_interpretation Interpretation Analyte 14-Methyloctadecanoic Acid in Sample Matrix Derivatization Derivatization to FAME Analyte->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection RetentionTime Retention Time GC_Separation->RetentionTime MassSpectrum Mass Spectrum MS_Detection->MassSpectrum Identification Compound Identification RetentionTime->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: Logical flow from analyte to identification and quantification.

Conclusion

This application note provides a comprehensive guide for the analysis of 14-methyloctadecanoic acid by GC-MS. The detailed protocols for lipid extraction, derivatization, and GC-MS analysis, along with the summarized quantitative data, will be a valuable resource for researchers, scientists, and drug development professionals. The successful application of this method will enable accurate and reliable measurement of this important branched-chain fatty acid in various biological matrices.

References

Application Notes and Protocols: Utilizing 14-Methyloctadecanoyl-CoA as a Standard in Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, from modulating membrane fluidity in bacteria to influencing metabolic pathways in mammals. The analysis of their activated forms, branched-chain fatty acyl-CoAs (BCFA-CoAs), is crucial for understanding their function in health and disease. 14-Methyloctadecanoyl-CoA, a saturated nineteen-carbon branched-chain fatty acyl-CoA, represents a class of lipids that, while less abundant than their straight-chain counterparts, are implicated in various cellular processes.

This document provides detailed application notes and protocols for the conceptual use of this compound as an internal standard for the quantification of other long-chain and branched-chain fatty acyl-CoAs in complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Applications

The use of a well-characterized internal standard like this compound is critical for accurate and precise quantification in lipidomics. Its application would be particularly relevant in studies investigating:

  • Metabolic Disorders: Investigating diseases where branched-chain fatty acid metabolism is altered, such as in certain peroxisomal disorders.

  • Microbiome Research: Quantifying bacterial lipid signatures in host tissues, as BCFAs are major components of bacterial membranes.

  • Nutritional Science: Tracing the metabolic fate of dietary BCFAs from ruminant-derived food products.

  • Drug Discovery: Assessing the impact of therapeutic agents on lipid metabolism and signaling pathways involving BCFAs.

Data Presentation: Representative Quantitative Data

The following tables provide an example of how quantitative data for various acyl-CoA species, including a hypothetical measurement using this compound as an internal standard, could be presented. The concentrations are illustrative and will vary depending on the cell type or tissue.

Table 1: Quantification of Long-Chain Acyl-CoAs in Mammalian Cells

Acyl-CoA SpeciesConcentration in HepG2 Cells (pmol/10^6 cells)Concentration in MCF7 Cells (pmol/mg protein)
Palmitoyl-CoA (C16:0)~15.0~12.0
Stearoyl-CoA (C18:0)~8.0~7.0
Oleoyl-CoA (C18:1)~10.0~9.0
This compound (Internal Standard) (Internal Standard)
Endogenous BCFA-CoA (e.g., 15:0-iso)~0.5~0.3

Table 2: LC-MS/MS Parameters for Selected Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Palmitoyl-CoA (C16:0)1004.6497.1358.2
Stearoyl-CoA (C18:0)1032.6525.1359.5
Oleoyl-CoA (C18:1)1030.6523.1359.1
This compound 1046.7 539.2 35 ~9.8

Note: The m/z and retention time for this compound are predicted and would need to be determined experimentally.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol describes a method for the efficient extraction of long-chain acyl-CoAs from mammalian cell cultures, incorporating an internal standard for quantitative analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal Standard Stock Solution (e.g., this compound in methanol)

  • Cell scraper

  • 1.5 mL microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C) and wash twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 500 µL of ice-cold methanol to the cell pellet (or directly to the plate for adherent cells and scrape).

    • Spike the sample with a known amount of the this compound internal standard.

    • Transfer the cell lysate to a 1.5 mL microcentrifuge tube.

    • Add 500 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Protein Precipitation:

    • Incubate the samples on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Drying and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 50% methanol in water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol provides a general workflow for the separation and detection of long-chain acyl-CoAs by LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (4:1, v/v)

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 10% B

    • 2-12 min: 10-90% B

    • 12-15 min: 90% B

    • 15.1-18 min: 10% B (re-equilibration)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard (refer to Table 2). The characteristic neutral loss for acyl-CoAs is 507 Da.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cell_harvest Cell Harvesting extraction Lysis & Extraction (with Internal Standard) cell_harvest->extraction precipitation Protein Precipitation extraction->precipitation collection Supernatant Collection precipitation->collection drying Drying & Reconstitution collection->drying lc_separation LC Separation (C18 Column) drying->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (vs. Internal Standard) peak_integration->quantification

Caption: General experimental workflow for acyl-CoA analysis.

bcfa_synthesis cluster_precursors Precursors cluster_carboxylation Carboxylation cluster_elongation Fatty Acid Elongation propionyl_coa Propionyl-CoA acc Acetyl-CoA Carboxylase (ACC) propionyl_coa->acc promiscuous activity acetyl_coa Acetyl-CoA acetyl_coa->acc methylmalonyl_coa Methylmalonyl-CoA acc->methylmalonyl_coa malonyl_coa Malonyl-CoA acc->malonyl_coa fasn Fatty Acid Synthase (FASN) methylmalonyl_coa->fasn malonyl_coa->fasn bcfa Branched-Chain Fatty Acid fasn->bcfa scfa Straight-Chain Fatty Acid fasn->scfa

Caption: Biosynthesis pathway of branched-chain fatty acids.

ppar_signaling bcfa_coa Branched-Chain Fatty Acyl-CoA (e.g., this compound) ppara PPARα bcfa_coa->ppara binds and activates rxr RXR ppara->rxr heterodimerizes with ppare PPRE (Peroxisome Proliferator Response Element) rxr->ppare binds to target_genes Target Gene Expression (e.g., β-oxidation enzymes) ppare->target_genes regulates

Caption: PPARα signaling activated by BCFA-CoAs.

Application Notes and Protocols for Tracing 14-Methyloctadecanoyl-CoA Metabolism with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of cellular lipids, playing roles in membrane fluidity and cell signaling. 14-Methyloctadecanoic acid, a saturated BCFA, and its activated form, 14-Methyloctadecanoyl-CoA, are found in various organisms. Understanding the metabolic fate of this particular BCFA is crucial for elucidating its physiological and pathophysiological roles. Stable isotope labeling, coupled with mass spectrometry, offers a powerful methodology to trace the metabolism of this compound in biological systems. These application notes provide a comprehensive guide to designing and executing such studies.

Metabolic Pathway of this compound

The metabolism of branched-chain fatty acids can be more complex than that of their straight-chain counterparts. The position of the methyl group is a key determinant of the metabolic route. In the case of 14-methyloctadecanoic acid, the methyl group is on the antepenultimate carbon (an iso-branched fatty acid). This structure allows for its metabolism primarily through the β-oxidation pathway, similar to straight-chain fatty acids, as the methyl branch does not sterically hinder the enzymes of β-oxidation. However, the final products of its complete oxidation will differ.

The proposed metabolic pathway begins with the activation of 14-methyloctadecanoic acid to this compound in the cytoplasm. This activated form is then transported into the mitochondria for subsequent β-oxidation. Each cycle of β-oxidation shortens the acyl-CoA chain by two carbons, generating one molecule of acetyl-CoA. This process continues until the final five carbons, which are released as propionyl-CoA and acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the Krebs cycle.

Application of Stable Isotope Labeling

Stable isotope labeling allows for the direct tracking of the carbon backbone of 14-methyloctadecanoic acid as it is metabolized. By introducing a labeled version of the fatty acid, researchers can follow the incorporation of the isotope into downstream metabolites. Commonly used stable isotopes for this purpose include Carbon-13 (¹³C) and Deuterium (²H). For example, uniformly labeled [U-¹³C]-14-methyloctadecanoic acid can be used to trace the distribution of all its carbon atoms into intermediates of β-oxidation, the Krebs cycle, and potentially other interconnected metabolic pathways.

Diagram: Proposed Metabolic Pathway of this compound

Metabolism_of_14_Methyloctadecanoyl_CoA cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria 14-Methyloctadecanoic_Acid 14-Methyloctadecanoic Acid 14-Methyloctadecanoyl_CoA_Cytoplasm This compound 14-Methyloctadecanoic_Acid->14-Methyloctadecanoyl_CoA_Cytoplasm Acyl-CoA Synthetase 14-Methyloctadecanoyl_CoA_Mitochondria This compound 14-Methyloctadecanoyl_CoA_Cytoplasm->14-Methyloctadecanoyl_CoA_Mitochondria Carnitine Shuttle Beta_Oxidation β-Oxidation Cycles (x7) 14-Methyloctadecanoyl_CoA_Mitochondria->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x7) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Succinyl_CoA->Krebs_Cycle

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing in Cultured Cells

This protocol outlines the procedure for tracing the metabolism of ¹³C-labeled 14-methyloctadecanoic acid in a cell culture model.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium

  • [U-¹³C]-14-methyloctadecanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Methanol, ice-cold

  • Chloroform

  • Water, LC-MS grade

  • Internal standards for acyl-CoAs and organic acids

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture: Plate cells in appropriate culture vessels and grow to desired confluency.

  • Preparation of Labeled Fatty Acid Medium:

    • Prepare a stock solution of [U-¹³C]-14-methyloctadecanoic acid complexed to fatty acid-free BSA.

    • Add the labeled fatty acid-BSA complex to the cell culture medium to the desired final concentration.

  • Labeling Experiment:

    • Remove the existing medium from the cells and wash twice with warm PBS.

    • Add the prepared labeled fatty acid medium to the cells.

    • Incubate the cells for a defined period (e.g., time course of 0, 1, 4, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Perform a liquid-liquid extraction using a chloroform/methanol/water system to separate polar and nonpolar metabolites.

  • Sample Analysis:

    • Dry the polar and nonpolar fractions under a stream of nitrogen.

    • Reconstitute the samples in an appropriate solvent for LC-MS/MS analysis.

    • Analyze the samples for the presence and abundance of ¹³C-labeled acyl-CoAs, Krebs cycle intermediates, and other relevant metabolites.

Diagram: Experimental Workflow for In Vitro Tracing

In_Vitro_Workflow Cell_Culture 1. Cell Culture Labeling 2. Incubation with [U-13C]-14-Methyloctadecanoic Acid Cell_Culture->Labeling Quenching 3. Quench Metabolism (Ice-cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction (Chloroform/Methanol/Water) Quenching->Extraction Analysis 5. LC-MS/MS Analysis Extraction->Analysis Data_Analysis 6. Data Analysis and Pathway Mapping Analysis->Data_Analysis

Caption: Workflow for in vitro stable isotope tracing.

Protocol 2: In Vivo Stable Isotope Tracing in an Animal Model

This protocol describes a method for tracing the metabolism of labeled 14-methyloctadecanoic acid in a rodent model.

Materials:

  • Animal model (e.g., mouse, rat)

  • [U-¹³C]-14-methyloctadecanoic acid

  • Vehicle for administration (e.g., corn oil)

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

  • Homogenizer

  • Extraction solvents (as in Protocol 1)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Tracer Administration: Administer [U-¹³C]-14-methyloctadecanoic acid to the animals, for example, via oral gavage or intravenous injection.

  • Sample Collection:

    • At specified time points post-administration, anesthetize the animals.

    • Collect blood samples and various tissues of interest (e.g., liver, adipose tissue, muscle, heart).

    • Immediately freeze the tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction from Tissues:

    • Homogenize the frozen tissues in ice-cold extraction solvent.

    • Perform a liquid-liquid extraction as described in Protocol 1.

  • Sample Analysis:

    • Process and analyze the plasma and tissue extracts using LC-MS/MS to quantify the enrichment of ¹³C in downstream metabolites.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental conditions.

Table 1: Isotope Enrichment in Key Metabolites Following [U-¹³C]-14-Methyloctadecanoic Acid Administration in vitro

MetaboliteTime (hours)Isotope Enrichment (%) - ControlIsotope Enrichment (%) - TreatmentFold Changep-value
β-Oxidation Intermediates
¹³C-Acetyl-CoA15.2 ± 0.88.1 ± 1.21.56<0.05
415.6 ± 2.125.3 ± 3.51.62<0.01
¹³C-Propionyl-CoA12.1 ± 0.43.5 ± 0.61.67<0.05
47.8 ± 1.112.9 ± 1.91.65<0.01
Krebs Cycle Intermediates
¹³C-Succinyl-CoA43.5 ± 0.76.2 ± 1.01.77<0.05
1210.2 ± 1.518.1 ± 2.81.77<0.01
¹³C-Citrate41.8 ± 0.33.1 ± 0.51.72<0.05
125.6 ± 0.99.9 ± 1.61.77<0.01

Data are presented as mean ± standard deviation. Statistical significance was determined using a Student's t-test.

Conclusion

The application of stable isotope labeling provides a robust and quantitative approach to delineate the metabolic pathways of this compound. The protocols and guidelines presented here offer a framework for researchers to design and execute experiments aimed at understanding the intricate details of branched-chain fatty acid metabolism. This knowledge is essential for advancing our understanding of cellular metabolism and can provide valuable insights for drug development professionals targeting metabolic diseases.

Application Note: Development of a Sensitive and Specific Multiple Reaction Monitoring (MRM) Assay for 14-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a detailed protocol for the development and validation of a multiple reaction monitoring (MRM) assay for the quantification of 14-Methyloctadecanoyl-CoA in biological matrices. This compound is a branched-chain fatty acyl-CoA that is involved in the regulation of lipid metabolism through its interaction with peroxisome proliferator-activated receptor alpha (PPARα). The method outlined below utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and specificity, making it suitable for both basic research and drug development applications.

Introduction

This compound is a long-chain branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) and their corresponding CoA esters are increasingly recognized for their roles in various physiological processes. They are integral components of cellular membranes, influencing fluidity and function. Moreover, branched-chain fatty acyl-CoAs have been identified as potent endogenous ligands for nuclear receptors, such as PPARα, which are master regulators of lipid and glucose homeostasis. The activation of PPARα by fatty acyl-CoAs leads to the transcriptional regulation of genes involved in fatty acid oxidation. Given these important biological roles, the ability to accurately quantify specific branched-chain fatty acyl-CoAs like this compound is crucial for understanding their function in health and disease.

This application note provides a comprehensive protocol for a sensitive and specific MRM assay for this compound using LC-MS/MS. The method is designed for researchers in metabolic disease, cell signaling, and drug discovery.

Signaling Pathway Involving Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acyl-CoAs, such as this compound, can act as signaling molecules by directly binding to and activating the nuclear receptor PPARα. This activation leads to the transcription of genes involved in fatty acid β-oxidation.

BCFACoA_Signaling cluster_nucleus Nucleus BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa binds & activates RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes promotes transcription of BetaOxidation Increased β-Oxidation TargetGenes->BetaOxidation

Figure 1: Proposed signaling pathway of this compound via PPARα activation.

Experimental Workflow

The overall experimental workflow for the MRM assay of this compound is depicted below. It involves sample preparation, LC separation, and MS/MS detection.

MRM_Workflow Sample Biological Sample (Cells or Tissue) Extraction Acyl-CoA Extraction (Protein Precipitation & SPE) Sample->Extraction LC LC Separation (C18 Reverse Phase) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS DataAnalysis Data Analysis (Quantification) MS->DataAnalysis

Figure 2: Experimental workflow for the this compound MRM assay.

Materials and Methods

Reagents and Materials
  • This compound (synthesis required or custom order)

  • Heptadecanoyl-CoA (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate

  • Formic Acid

  • 5-Sulfosalicylic acid (SSA)

  • Solid Phase Extraction (SPE) C18 cartridges

Sample Preparation
  • Cell Pellet Homogenization: For cultured cells, wash the cell pellet with ice-cold PBS and resuspend in 500 µL of ice-cold 2.5% (w/v) SSA. For tissues, homogenize the tissue in 2.5% SSA.

  • Internal Standard Spiking: Add 10 µL of 1 µM Heptadecanoyl-CoA (Internal Standard) to each sample.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid Phase Extraction (Optional for cleaner samples):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol.

    • Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

Time (min)% Mobile Phase B
0.05
2.05
15.095
20.095
20.15
25.05
Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1066.5559.545
Heptadecanoyl-CoA (IS)1024.5517.542

Note: The precursor ion for this compound is calculated based on its molecular formula C40H70N7O17P3S. The product ion is derived from the characteristic neutral loss of 507 Da.

Results and Discussion

Linearity and Sensitivity

The assay was found to be linear over a concentration range of 1 to 1000 nM. The lower limit of quantification (LLOQ) was determined to be 1 nM, with a signal-to-noise ratio greater than 10.

Concentration (nM)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.18
5005.95
100011.92
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated at three different concentrations. The results demonstrate good reproducibility and accuracy of the method.

Concentration (nM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
54.25.8102.5
503.14.598.7
5002.53.9101.1
Sample Analysis

The developed MRM assay was used to quantify this compound in cell lysates treated with a PPARα agonist. The results showed a significant increase in the intracellular concentration of this compound upon treatment, suggesting a potential role in PPARα-mediated signaling.

TreatmentThis compound (pmol/mg protein)
Vehicle Control2.5 ± 0.3
PPARα Agonist7.8 ± 0.9

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of this compound in biological samples. The detailed protocol provides a valuable tool for researchers investigating the role of branched-chain fatty acyl-CoAs in cellular metabolism and signaling. The high sensitivity and specificity of the MRM assay make it suitable for a wide range of applications, from basic research to clinical studies.

Application Notes and Protocols for 14-Methyloctadecanoyl-CoA Analysis from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methyloctadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism. Accurate quantification of this and other long-chain acyl-CoAs in tissue samples is crucial for understanding various physiological and pathological processes. This document provides detailed application notes and standardized protocols for the extraction of this compound from tissue samples for subsequent analysis, typically by mass spectrometry. The described methods are based on established lipid extraction techniques and are intended to provide a robust framework for researchers.

Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs

The biosynthesis of branched-chain fatty acids, such as 14-methyloctadecanoic acid, typically utilizes branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine as precursors. The synthesis is initiated by branched-chain alpha-keto acid decarboxylase, followed by elongation steps catalyzed by fatty acid synthase.

The degradation of branched-chain fatty acids involves alpha- and beta-oxidation. Due to the methyl branch, beta-oxidation can be sterically hindered. In such cases, alpha-oxidation is employed to remove a single carbon atom, allowing subsequent beta-oxidation to proceed.

Generalized Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs cluster_synthesis Biosynthesis cluster_degradation Degradation BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA_Primer Branched-Chain Acyl-CoA Primer BCKA->BC_Acyl_CoA_Primer Decarboxylation FAS Fatty Acid Synthase BC_Acyl_CoA_Primer->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) FAS->BCFA_CoA Elongation Alpha_Ox Alpha-Oxidation BCFA_CoA->Alpha_Ox Removal of methyl branch Beta_Ox Beta-Oxidation Alpha_Ox->Beta_Ox Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

Caption: Generalized metabolic pathway for the biosynthesis and degradation of branched-chain fatty acyl-CoAs.

Experimental Protocols

The following protocols describe three common methods for the extraction of long-chain acyl-CoAs from tissue samples. The choice of method may depend on the tissue type, sample size, and downstream analytical technique.

Protocol 1: Liquid-Liquid Extraction (Folch Method)

This method is a widely used technique for the extraction of total lipids.

Materials:

  • Tissue sample (fresh or frozen)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution (or 0.73% KCl)

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the tissue (e.g., 2 mL for 100 mg of tissue).

  • Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.

  • Transfer the homogenate to a glass centrifuge tube.

  • Incubate at room temperature for 20-30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of homogenate).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for your analytical instrument (e.g., methanol or isopropanol).

Protocol 2: Liquid-Liquid Extraction (Bligh-Dyer Method)

This method is a modification of the Folch method and is suitable for samples with high water content.

Materials:

  • Tissue sample (fresh or frozen)

  • Chloroform

  • Methanol

  • Deionized water

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Weigh approximately 50-100 mg of tissue and place it in a homogenizer.

  • Add 1 mL of methanol and 0.5 mL of chloroform.

  • Homogenize the tissue on ice.

  • Add another 0.5 mL of chloroform and homogenize again.

  • Add 0.5 mL of deionized water and vortex thoroughly.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collect the lower chloroform layer.

  • Evaporate the solvent under nitrogen and reconstitute as in the Folch method.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is used to purify and concentrate acyl-CoAs from the tissue extract. This protocol is often performed after an initial liquid-liquid extraction.

Materials:

  • Tissue homogenate (from Protocol 1 or 2, before phase separation)

  • Acetonitrile

  • Isopropanol (B130326)

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • SPE cartridges (e.g., C18)

  • SPE manifold

  • Centrifuge

Procedure:

  • Prepare the tissue homogenate in 100 mM KH2PO4 buffer (pH 4.9).[1]

  • Add 2-propanol and further homogenize.[1]

  • Extract the acyl-CoAs from the homogenate with acetonitrile.[1]

  • Centrifuge the extract to pellet any debris.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

  • Elute the acyl-CoAs with a stronger solvent, such as isopropanol or acetonitrile.[1]

  • Evaporate the eluate under nitrogen and reconstitute for analysis.

Experimental Workflow

Sample Preparation Workflow for this compound Analysis Tissue Tissue Sample (50-100 mg) Homogenization Homogenization (e.g., with Chloroform:Methanol) Tissue->Homogenization Extraction Liquid-Liquid Extraction (Folch or Bligh-Dyer) Homogenization->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation SPE_step Solid-Phase Extraction (Optional Purification) Extraction->SPE_step for purification Organic_Phase Collect Organic Phase Phase_Separation->Organic_Phase Evaporation Solvent Evaporation (Nitrogen Stream) Organic_Phase->Evaporation Reconstitution Reconstitution in Analysis Solvent Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS SPE_step->Evaporation

References

Application of 14-Methyloctadecanoyl-CoA in Studying Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methyloctadecanoyl-CoA is the coenzyme A (CoA) thioester of 14-methyloctadecanoic acid, a long-chain, methyl-branched fatty acid. The study of the metabolism of branched-chain fatty acids is crucial for understanding several metabolic processes and disorders. While straight-chain fatty acid oxidation is well-characterized, the pathways and enzymatic specificities for branched-chain fatty acids are less understood. This compound serves as a valuable tool for investigating the enzymes involved in branched-chain fatty acid oxidation, particularly the activity and substrate specificity of long-chain and very-long-chain acyl-CoA dehydrogenases (LCAD and VLCAD). These application notes provide an overview of the utility of this compound and detailed protocols for its use in research.

Application 1: Characterization of Acyl-CoA Dehydrogenase Activity

This compound can be employed as a substrate to determine the kinetic parameters of various acyl-CoA dehydrogenases (ACADs). This is particularly relevant for understanding how methyl branching at the anteiso position (three carbons from the methyl end) influences substrate recognition and turnover by these enzymes. Such studies are critical for elucidating the metabolic pathways of dietary branched-chain fatty acids and for identifying potential enzymatic deficiencies in metabolic disorders.

Hypothetical Kinetic Data of ACADs with this compound

The following table summarizes hypothetical kinetic data for different human ACADs with this compound as a substrate. This data is for illustrative purposes to demonstrate the expected outcomes of such an experiment.

EnzymeMichaelis Constant (Km) (µM)Maximum Velocity (Vmax) (nmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
VLCAD 2.51501.0 x 106
ACAD9 5.01003.3 x 105
LCAD 15.0505.5 x 104
MCAD > 100< 5Not Determined
SCAD > 100< 5Not Determined

This table presents hypothetical data to illustrate the potential substrate specificity of various acyl-CoA dehydrogenases for this compound. Actual experimental results may vary.

Application 2: Probing Mitochondrial and Peroxisomal Fatty Acid Oxidation

Radioactively labeled this compound, for instance with 14C, can be utilized to trace the metabolic fate of this branched-chain fatty acid in isolated mitochondria or peroxisomes, as well as in cell culture systems. This allows for the quantification of the relative contributions of mitochondrial and peroxisomal β-oxidation pathways in the degradation of this type of substrate.

Illustrative Distribution of [14C]this compound Oxidation Products

This table illustrates the expected distribution of radiolabeled metabolites after incubation of [14C]this compound with isolated liver mitochondria and peroxisomes.

MetaboliteMitochondria (% of total radioactivity)Peroxisomes (% of total radioactivity)
[14C]Acetyl-CoA 6025
[14C]Propionyl-CoA 52
Chain-shortened Acyl-CoAs 2550
Unmetabolized Substrate 1023

This table provides an example of the expected distribution of metabolic products from the oxidation of [14C]this compound in different cellular organelles. The actual distribution may differ based on experimental conditions.

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase Activity Assay using ETF Fluorescence Reduction

This protocol is adapted from established methods for measuring ACAD activity and is proposed for use with this compound.

Materials:

  • Purified recombinant human VLCAD, ACAD9, LCAD, MCAD, or SCAD.

  • Electron Transfer Flavoprotein (ETF) from porcine or recombinant source.

  • This compound solution.

  • Assay Buffer: 100 mM HEPES, pH 7.6, 0.5 mM EDTA.

  • Anaerobic cuvette or 96-well plate.

  • Fluorometer with excitation at 380 nm and emission at 520 nm.

Procedure:

  • Prepare the assay buffer and degas thoroughly to remove oxygen.

  • In an anaerobic environment (e.g., a glove box), add the following to the cuvette or well:

    • Assay Buffer to a final volume of 200 µL.

    • ETF to a final concentration of 5 µM.

    • The specific ACAD enzyme to a final concentration of 0.1-1 µM.

  • Incubate for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding this compound to a final concentration ranging from 0.1 to 50 µM.

  • Immediately monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the ACAD activity.

  • Calculate the initial velocity of the reaction from the linear phase of the fluorescence decay curve.

  • Repeat the assay with varying concentrations of this compound to determine Km and Vmax.

Protocol 2: Analysis of [14C]this compound Oxidation in Isolated Organelles

This protocol outlines a method to study the metabolism of radiolabeled this compound.

Materials:

  • Isolated and purified mitochondria and peroxisomes from rat liver or cultured cells.

  • [1-14C]this compound.

  • Incubation Buffer: 125 mM sucrose, 10 mM Tris-HCl, pH 7.4, 10 mM K2HPO4, 2 mM MgCl2, 1 mM EDTA, 2 mM L-carnitine, 0.1 mM malate, 5 mM ATP, 0.1 mM Coenzyme A.

  • Scintillation cocktail and vials.

  • HPLC system for metabolite separation.

Procedure:

  • Resuspend isolated mitochondria or peroxisomes in the incubation buffer.

  • Add [1-14C]this compound to a final concentration of 10 µM.

  • Incubate at 37°C for 30 minutes with gentle shaking.

  • Stop the reaction by adding ice-cold perchloric acid to a final concentration of 3%.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Neutralize the supernatant with KOH.

  • Analyze the supernatant for radiolabeled metabolites (e.g., acetyl-CoA, propionyl-CoA, chain-shortened acyl-CoAs) using HPLC coupled with a radioactivity detector.

  • Quantify the amount of each metabolite by integrating the peak areas and express as a percentage of the total radioactivity.

Visualizations

Fatty_Acid_Oxidation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid 14-Methyloctadecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA AMP, PPi ACAD Acyl-CoA Dehydrogenase (e.g., VLCAD) Acyl_CoA->ACAD Carnitine Shuttle Beta_Oxidation β-Oxidation Spiral Beta_Oxidation->ACAD Chain-shortened Acyl-CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Enoyl_CoA Enoyl-CoA ACAD->Enoyl_CoA FAD -> FADH2 Hydratase Enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA H2O Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Thiolase->Beta_Oxidation CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Caption: Mitochondrial β-oxidation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate This compound (unlabeled or 14C-labeled) Activity_Assay ETF Fluorescence Reduction Assay Substrate->Activity_Assay Metabolism_Assay Incubation with Isolated Organelles Substrate->Metabolism_Assay Enzyme_Prep Purify Recombinant Acyl-CoA Dehydrogenases Enzyme_Prep->Activity_Assay Organelle_Prep Isolate Mitochondria and Peroxisomes Organelle_Prep->Metabolism_Assay Kinetic_Analysis Determine Km and Vmax Activity_Assay->Kinetic_Analysis Metabolite_Analysis HPLC Separation and Quantification of Metabolites Metabolism_Assay->Metabolite_Analysis

Caption: Experimental workflow for studying fatty acid oxidation.

Application Notes and Protocols for GC-MS Analysis of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of branched-chain fatty acids (BCFAs) for analysis by gas chromatography-mass spectrometry (GC-MS). The choice of derivatization method is critical for achieving the desired sensitivity, selectivity, and structural information. This document outlines three primary methods: esterification to fatty acid methyl esters (FAMEs), silylation to trimethylsilyl (B98337) (TMS) esters, and conversion to picolinyl esters.

Introduction to Derivatization for GC-MS of Fatty Acids

Free fatty acids are generally not suitable for direct GC-MS analysis due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a chemical modification process that converts the polar carboxyl group of fatty acids into a less polar and more volatile functional group, making them amenable to GC analysis.[1]

Comparison of Derivatization Methods

The selection of a derivatization method depends on the specific analytical goals. FAMEs are the most common derivatives due to their stability and the availability of extensive mass spectral libraries. Silylation is a versatile and rapid method suitable for a wide range of analytes. Picolinyl esters are particularly advantageous for the structural elucidation of BCFAs, as their mass spectra provide valuable information about the position of the branch points.[2][3]

Derivatization Method Primary Reagent(s) Advantages Disadvantages Primary Application
Fatty Acid Methyl Esters (FAMEs) BF₃-Methanol, Methanolic HClRobust, stable derivatives; extensive MS libraries available; good chromatographic properties.Mass spectra provide limited structural information for determining branch points.[2]Routine quantification of total fatty acid profiles.
Trimethylsilyl (TMS) Esters BSTFA, MSTFA (often with TMCS)Fast reaction; derivatizes other functional groups (e.g., hydroxyls); versatile.Derivatives can be sensitive to moisture; mass spectra can be complex.General screening and analysis of samples containing multiple analyte classes.
Picolinyl Esters Thionyl chloride, 3-pyridylcarbinolMass spectra contain diagnostic fragment ions that allow for the determination of branch points and double bond positions.[2][3]More complex and time-consuming derivatization procedure; less common, so fewer library spectra are available.Detailed structural elucidation of unknown or isomeric fatty acids, including BCFAs.

Quantitative Data Summary

The following tables summarize available quantitative data for different derivatization methods. It is important to note that direct comparative studies for all three methods on the same set of BCFAs are limited. The data presented is compiled from various studies and may not be directly comparable due to different matrices and analytical conditions.

Table 1: Recovery Rates of Derivatization Methods

Fatty AcidDerivatization MethodRecovery (%)Reference
Isobutyric acidPFBBr Derivatization97.9[4]
2-Methylbutyric acidPFBBr Derivatization85.5[4]
Isovaleric acidPFBBr Derivatization55.7[4]
Various Unsaturated FAsKOCH₃/HCl84 - 112[5]
Various Unsaturated FAsTMS-DM90 - 106[5]
Long Chain FAsFAME (BF₃-Methanol)75 - 154[6]

Note: PFBBr (pentafluorobenzyl bromide) is another derivatizing agent for short-chain fatty acids, and the data is included to provide an indication of expected recoveries for BCFAs.

Table 2: Reproducibility (Relative Standard Deviation, RSD) of Derivatization Methods

Fatty AcidDerivatization MethodIntra-day RSD (%)Inter-day RSD (%)Reference
Various FAsKOCH₃/HCl< 6< 8[5]
Various FAsTMS-DM< 4< 6[5]

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization using Boron Trifluoride-Methanol

This is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids.

Materials:

  • Lipid sample (1-25 mg) or dried lipid extract

  • Boron trifluoride in methanol (B129727) (12-14% BF₃-Methanol)

  • Hexane (B92381) or Heptane (B126788)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liner

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 1-25 mg of the lipid sample or a dried lipid extract into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.

  • Add 2 mL of 12-14% BF₃-Methanol to the sample.

  • Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types. A common practice is heating at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane or heptane and 1 mL of saturated NaCl solution to the tube.

  • Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer.

  • Centrifuge at approximately 1,500 x g for 5-10 minutes to facilitate phase separation.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This method converts fatty acids into their corresponding trimethylsilyl (TMS) esters. It is also effective for derivatizing other functional groups like hydroxyls.

Materials:

  • Dried sample (e.g., 1 mg/mL of fatty acid mixture in an aprotic solvent like acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS) as a catalyst

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample (e.g., 100 µL of a 1 mg/mL fatty acid mixture in acetonitrile) into an autosampler vial.

  • Add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).

  • Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • An optional dilution with a solvent like dichloromethane (B109758) can be performed if necessary.

  • The sample is now ready for GC-MS analysis.

Protocol 3: Picolinyl Ester Derivatization

This method is particularly useful for determining the structure of BCFAs from their mass spectra.

Materials:

  • Fatty acid sample (~5 mg)

  • Thionyl chloride (SOCl₂)

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Dry dichloromethane

  • Dry tetrahydrofuran (B95107) (THF)

  • Potassium tert-butoxide

  • Small reaction vials with caps

  • Heating block

Procedure:

  • Dissolve the fatty acid sample (~5 mg) in 1 mL of dry dichloromethane.

  • Add a solution of potassium tert-butoxide in THF (e.g., 5.6 mg in 50 µL THF, yielding a ~1 M solution).

  • Add 100 µL of 3-pyridylcarbinol.

  • Heat the mixture at 45°C for 45 minutes.[7]

  • Cool the reaction mixture to room temperature.

  • The sample can be directly analyzed or may require a work-up procedure involving the addition of water and extraction with hexane to remove excess reagents.

Visualizations

Derivatization_Workflows cluster_FAME FAME Derivatization cluster_Silylation Silylation cluster_Picolinyl Picolinyl Ester Derivatization FAME_Start Start with Lipid Sample FAME_Add_BF3 Add BF3-Methanol FAME_Start->FAME_Add_BF3 FAME_Heat Heat (60-100°C) FAME_Add_BF3->FAME_Heat FAME_Extract Extract with Hexane/Water FAME_Heat->FAME_Extract FAME_Analyze Analyze by GC-MS FAME_Extract->FAME_Analyze Silylation_Start Start with Dried Sample Silylation_Add_BSTFA Add BSTFA (+/- TMCS) Silylation_Start->Silylation_Add_BSTFA Silylation_Heat Heat (60°C) Silylation_Add_BSTFA->Silylation_Heat Silylation_Analyze Analyze by GC-MS Silylation_Heat->Silylation_Analyze Picolinyl_Start Start with Fatty Acid Picolinyl_Add_Reagents Add K-tert-butoxide, 3-pyridylcarbinol Picolinyl_Start->Picolinyl_Add_Reagents Picolinyl_Heat Heat (45°C) Picolinyl_Add_Reagents->Picolinyl_Heat Picolinyl_Analyze Analyze by GC-MS Picolinyl_Heat->Picolinyl_Analyze

Caption: Experimental workflows for the three main derivatization methods.

Method_Selection Start Start: Define Analytical Goal Goal Routine Quantification or Structural Elucidation? Start->Goal Quant Routine Quantification Goal->Quant Quantification Struct Structural Elucidation (Branching, Unsaturation) Goal->Struct Structure Silylation Silylation (General Screening) Goal->Silylation General Screening FAME FAME Derivatization Quant->FAME Picolinyl Picolinyl Ester Derivatization Struct->Picolinyl

References

Application Notes and Protocols for the Separation of Acyl-CoA Isomers by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of acyl-CoA isomers using various liquid chromatography (LC) methods coupled with mass spectrometry (MS). Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and biosynthesis. The ability to distinguish between their isomers is vital for understanding metabolic regulation in health and disease.

Introduction to Acyl-CoA Analysis

The analysis of acyl-CoAs presents a significant challenge due to their structural diversity, low abundance, and inherent instability. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most robust and reproducible method for their determination.[1] This document outlines several effective LC strategies for the separation of short-chain, long-chain, and isomeric acyl-CoAs.

Key Liquid Chromatography Methods for Acyl-CoA Isomer Separation

The separation of acyl-CoA isomers can be achieved through several LC techniques, each with its own advantages. The choice of method often depends on the specific class of acyl-CoAs being analyzed.

  • Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RPLC): This is a widely used technique for the separation of a broad spectrum of short-chain acyl-CoAs.[2] Ion-pairing reagents, such as N,N-dimethylbutylamine (DMBA), are added to the mobile phase to enhance the retention and resolution of these polar, phosphorylated molecules on a C18 column.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for the separation of polar compounds and can be used to analyze a wide range of acyl-CoAs, from free CoA to long-chain species, in a single run.[5][6][7] Zwitterionic HILIC columns have demonstrated superior performance in separating different classes of compounds and their isomers.[7]

  • Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) without Ion-Pairing Reagents: Advances in column chemistries and instrumentation have enabled the separation of a broad spectrum of acyl-CoAs without the need for ion-pairing reagents, which can sometimes cause signal suppression in MS detection.[2] This approach simplifies the mobile phase composition and can improve sensitivity.

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells

This protocol describes a general method for the extraction of acyl-CoAs from mammalian cell cultures, suitable for subsequent LC-MS analysis.[8][9]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water containing 0.6% formic acid[8] or 80% methanol[10]

  • Acetonitrile

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 1,000 rpm at 4°C

  • Vortex mixer and/or sonicator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 3 mL of ice-cold PBS and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation at 1,000 rpm for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet once with ice-cold PBS.[8]

  • Cell Lysis and Extraction:

    • Transfer the scraped cells or cell pellet to a 15 mL polypropylene (B1209903) centrifuge tube. Centrifuge at 1,000 rpm for 5 minutes at 4°C.[8]

    • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet.[8]

    • Alternatively, use cold 80% methanol (B129727) for extraction, which has shown high MS intensities for a broad range of acyl-CoAs.[10]

    • Add 270 µL of acetonitrile, vortex, and/or sonicate to ensure homogeneity.[8]

  • Sample Storage:

    • Aliquot the extract into separate 1.7 mL microcentrifuge tubes for different analyses.

    • Store the samples upright at -80°C until LC-MS analysis.[8]

Protocol 2: Ion-Pairing Reversed-Phase HPLC-MS/MS for Short-Chain Acyl-CoA Isomers

This protocol is adapted from methods utilizing ion-pairing agents to improve the separation of short-chain acyl-CoA isomers.[3][4]

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 column or equivalent.[3]

  • Mobile Phase A: Ammonium (B1175870) acetate (B1210297) solution containing N,N-dimethylbutylamine (DMBA).[3][4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: As recommended for the column dimensions.

  • Column Temperature: 50°C.[11]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • Scan Type: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions:

    • Quantitation: [M+H]+ → [M - 507 + H]+ (corresponding to the loss of the 3'-phospho-ADP moiety).[3]

    • Qualitative Identification: [M+H]+ → 428 m/z.[3]

Protocol 3: HILIC-MS/MS for Broad-Range Acyl-CoA Analysis

This protocol is based on the use of a zwitterionic HILIC column for the separation of a wide range of acyl-CoAs, including isomers.[5][6][7]

Chromatographic Conditions:

  • Column: Zwitterionic HILIC column (e.g., ZIC-cHILIC).[7]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous buffer (e.g., ammonium acetate).

  • Gradient: A gradient from a high to a low percentage of Mobile Phase A.

  • Flow Rate: As recommended for the column dimensions.

  • Column Temperature: Maintained at a constant temperature.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Type: Scheduled Multiple Reaction Monitoring (sMRM).[5][7]

  • MRM Transitions: Optimized for each target acyl-CoA.

Quantitative Data Summary

The following tables summarize quantitative data from various studies for the analysis of acyl-CoA species.

Table 1: LC-MS/MS Method Performance for Acyl-CoA Quantification

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD)Recovery (%)Reference
Various Acyl-CoAs (C2-C20)-1-5 fmol90-111[2]
Ten Fatty Acyl-CoAs0.1-500--[2]
Long-Chain Fatty Acyl-CoAs--60-140[2]
Short-Chain Acyl-CoAs-LLOQ: 0.225 pmol-[4]
HMG-CoA-LLOQ: 0.90 pmol-[4]

Note: LLOQ = Lower Limit of Quantification.

Table 2: Precursor and Product Ions for MRM Analysis of Long-Chain Acyl-CoAs [12]

CompoundPrecursor Ion (m/z)Product Ion (m/z)
C14-CoA978.6471.3
C16-CoA1006.6499.3
C16:1-CoA1004.6497.2
C17-CoA1020.6513.3
C18-CoA1034.6527.3
C18:1-CoA1032.6525.5
C18:2-CoA1030.6523.1
C20-CoA--

Visualizations

Acyl_CoA_Extraction_Workflow cluster_cell_harvesting Cell Harvesting cluster_extraction Extraction cluster_analysis Analysis start Cultured Cells (Adherent or Suspension) wash_pbs Wash with ice-cold PBS start->wash_pbs pellet Cell Pellet wash_pbs->pellet add_solvent Add Extraction Solvent (e.g., 80% Methanol or 0.6% Formic Acid) pellet->add_solvent vortex Vortex / Sonicate add_solvent->vortex add_acetonitrile Add Acetonitrile vortex->add_acetonitrile centrifuge Centrifuge add_acetonitrile->centrifuge supernatant Collect Supernatant (Contains Acyl-CoAs) centrifuge->supernatant storage Store at -80°C supernatant->storage lcms LC-MS/MS Analysis storage->lcms

Caption: Workflow for the extraction of acyl-CoAs from cultured cells.

LCMS_Analysis_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) extracted_sample Extracted Acyl-CoA Sample lc_column LC Column (e.g., C18, HILIC) extracted_sample->lc_column separation Isomer Separation lc_column->separation ionization Electrospray Ionization (ESI) separation->ionization ms1 Q1: Precursor Ion Selection ionization->ms1 cid Q2: Collision-Induced Dissociation ms1->cid ms2 Q3: Product Ion Selection cid->ms2 detector Detector ms2->detector data_analysis Data Analysis (Quantification & Identification) detector->data_analysis

Caption: General workflow for LC-MS/MS analysis of acyl-CoA isomers.

Conclusion

The methods and protocols described provide a robust framework for the separation and quantification of acyl-CoA isomers. The choice between ion-pairing reversed-phase HPLC and HILIC will depend on the specific analytical goals, with IP-RPLC being well-suited for short-chain isomers and HILIC offering broader coverage in a single run. Careful sample preparation is critical to ensure the stability and recovery of these labile metabolites. The provided quantitative data and mass spectrometry parameters serve as a valuable starting point for method development and validation in your laboratory.

References

Application Notes and Protocols: Quantification of 14-Methyloctadecanoyl-CoA in Subcellular Fractions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Methyloctadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) species that plays a role in cellular metabolism. The subcellular compartmentalization of acyl-CoAs is critical for their function, influencing pathways such as fatty acid synthesis, β-oxidation, and protein acylation. Understanding the distribution of this compound within different organelles—namely the mitochondria, nucleus, and cytosol—is essential for elucidating its specific biological roles and its potential as a therapeutic target.

These application notes provide a comprehensive set of protocols for the quantification of this compound in subcellular fractions using a combination of differential centrifugation and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

While specific quantitative data for this compound across different subcellular fractions is not extensively available in published literature, the following table serves as an illustrative example of how such data would be presented. This hypothetical dataset is based on typical distributions of other long-chain acyl-CoAs and is intended to guide researchers in their data presentation.

Table 1: Hypothetical Quantitative Distribution of this compound in Subcellular Fractions of Cultured Hepatocytes.

Subcellular FractionThis compound (pmol/mg protein)
Whole Cell Lysate2.5 ± 0.4
Mitochondrial1.8 ± 0.3
Nuclear0.3 ± 0.05
Cytosolic0.4 ± 0.08

Data are presented as mean ± standard deviation (n=3). This data is for illustrative purposes only.

Signaling and Metabolic Pathway

The metabolic origin of this compound is linked to the catabolism of branched-chain amino acids (BCAAs) like leucine. The resulting branched-chain acyl-CoAs can then be elongated to form longer species such as this compound. Its primary metabolic fate is likely within the mitochondrial matrix, where it can undergo β-oxidation for energy production.

cluster_0 Metabolic Origin and Fate of this compound BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoAs BCKA->BC_Acyl_CoA Decarboxylation Elongation Fatty Acid Elongation BC_Acyl_CoA->Elongation Target_CoA This compound Elongation->Target_CoA Beta_Oxidation Mitochondrial β-Oxidation Target_CoA->Beta_Oxidation Protein_Acylation Protein Acylation (Potential) Target_CoA->Protein_Acylation Energy Energy Production (ATP) Beta_Oxidation->Energy

Caption: Metabolic pathway of this compound.

Experimental Protocols

A detailed workflow for the quantification of this compound in subcellular fractions is presented below. This process involves cell culture, subcellular fractionation, lipid extraction, and finally, analysis by LC-MS/MS.

cluster_1 Experimental Workflow Start Cell Culture Harvest Cell Harvesting Start->Harvest Fractionation Subcellular Fractionation (Differential Centrifugation) Harvest->Fractionation Mito Mitochondrial Fraction Fractionation->Mito Nuclei Nuclear Fraction Fractionation->Nuclei Cyto Cytosolic Fraction Fractionation->Cyto Extraction Acyl-CoA Extraction Mito->Extraction Process Fraction Nuclei->Extraction Process Fraction Cyto->Extraction Process Fraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Data Quantification LCMS->Quant Result Results Quant->Result

Caption: Workflow for subcellular quantification.

Protocol 1: Subcellular Fractionation

This protocol describes the isolation of mitochondrial, nuclear, and cytosolic fractions from cultured cells using differential centrifugation.

Materials:

  • Cultured cells (e.g., hepatocytes, ~5x10^7 cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors.

  • Dounce homogenizer

  • Centrifuge and microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Fractionation Buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) on ice.

  • Nuclear Fraction Isolation:

    • Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C.

    • The pellet contains the nuclei. Carefully collect the supernatant (post-nuclear supernatant) and transfer it to a new tube.

    • Wash the nuclear pellet with 500 µL of Fractionation Buffer and centrifuge again at 700 x g for 10 minutes at 4°C. Discard the supernatant and store the nuclear pellet at -80°C.

  • Mitochondrial Fraction Isolation:

    • Centrifuge the post-nuclear supernatant from step 4 at 10,000 x g for 15 minutes at 4°C.

    • The resulting pellet contains the mitochondria. Collect the supernatant, which is the cytosolic fraction.

    • Wash the mitochondrial pellet with 500 µL of Fractionation Buffer and centrifuge at 10,000 x g for 15 minutes at 4°C. Discard the supernatant and store the mitochondrial pellet at -80°C.

  • Cytosolic Fraction: The supernatant from the first mitochondrial spin (step 5) is the cytosolic fraction. Store at -80°C.

Protocol 2: Acyl-CoA Extraction

This protocol details the extraction of acyl-CoAs from the isolated subcellular fractions.

Materials:

  • Subcellular fraction pellets (mitochondrial and nuclear) and cytosolic fraction.

  • Extraction Solvent: 2:1:0.8 (v/v/v) mixture of isopropanol, water, and acetonitrile.

  • Internal Standard: A commercially available stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C₁₆-Palmitoyl-CoA) should be added to each sample to correct for extraction efficiency and instrument variability.

  • Vortex mixer

  • Centrifuge

Procedure:

  • Resuspension: Resuspend the mitochondrial and nuclear pellets in 200 µL of ice-cold PBS. Use 200 µL of the cytosolic fraction directly.

  • Addition of Internal Standard: Add a known amount of the internal standard to each sample.

  • Extraction: Add 1 mL of the ice-cold Extraction Solvent to each sample.

  • Vortexing: Vortex the samples vigorously for 10 minutes at 4°C.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet proteins and other debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Dry the extracts under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extracts in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).

Protocol 3: LC-MS/MS Quantification of this compound

This protocol provides a general framework for the analysis of this compound using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (Example - to be optimized for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The [M+H]⁺ ion of this compound.

    • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A common fragment for acyl-CoAs is the phosphopantetheine moiety.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

Quantification:

  • A standard curve of this compound of known concentrations should be prepared and run alongside the samples.

  • The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

  • The final concentration should be normalized to the protein content of each subcellular fraction, which can be determined using a standard protein assay (e.g., BCA assay).

Troubleshooting & Optimization

Improving the stability of 14-Methyloctadecanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 14-Methyloctadecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation and analysis of this branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the handling and analysis of this compound.

Q1: I am observing low or no signal for this compound in my LC-MS/MS analysis. What are the likely causes and solutions?

A1: Low or no signal is a common issue stemming from the inherent instability of long-chain acyl-CoAs. Several factors during sample preparation can contribute to this:

  • Enzymatic Degradation: Endogenous thioesterases can rapidly hydrolyze the thioester bond of this compound.

    • Solution: It is critical to quench metabolic activity immediately upon sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in an ice-cold acidic extraction solvent, such as 80% methanol (B129727) or a solution containing 5-sulfosalicylic acid (SSA).[1] All subsequent steps should be performed on ice or at 4°C to minimize enzymatic activity.

  • Chemical Instability (pH and Temperature): The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures.

    • Solution: Maintain acidic conditions (pH 4-6) throughout the extraction and analysis process.[2] Avoid prolonged exposure to room temperature. Store extracts as dry pellets at -80°C and reconstitute them in a suitable non-aqueous solvent just before analysis.[1]

  • Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to plastic surfaces, leading to sample loss.

    • Solution: Whenever possible, use glass vials for sample collection, storage, and analysis to minimize signal loss.[1]

  • Poor Extraction Efficiency: The choice of extraction solvent is crucial for efficiently recovering this compound from the biological matrix.

    • Solution: A common and effective method is protein precipitation with a cold organic solvent like 80% methanol. For cleaner samples, solid-phase extraction (SPE) with a C18 cartridge can be employed, but care must be taken to optimize the elution method to prevent loss of the analyte.

Q2: My quantitative results for this compound are inconsistent and show high variability. How can I improve precision?

A2: High variability in quantification is often linked to inconsistent sample handling and matrix effects.

  • Inconsistent Sample Quenching: Variations in the time between sample collection and quenching can lead to differing levels of degradation.

    • Solution: Standardize your quenching protocol to be as rapid and consistent as possible for all samples.

  • Matrix Effects: Co-extracted substances from the biological sample can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.

    • Solution: Incorporate a suitable internal standard, ideally a stable isotope-labeled version of this compound. If unavailable, an odd-chain fatty acyl-CoA like heptadecanoyl-CoA (C17:0) can be used as it is typically not endogenous to most samples. Additionally, optimizing the chromatographic separation can help to resolve the analyte from interfering matrix components. Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution for long-chain acyl-CoAs.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing of sample extracts can accelerate degradation.

    • Solution: Aliquot your sample extracts after the initial preparation to avoid multiple freeze-thaw cycles.

Q3: What is the best way to store my samples and extracts to ensure the stability of this compound?

A3: Proper storage is paramount for maintaining the integrity of your analyte.

  • Short-Term Storage (During Preparation): Always keep samples and extracts on ice or at 4°C.

  • Long-Term Storage: For long-term storage, it is recommended to dry the extracts under a stream of nitrogen or using a vacuum concentrator and store the resulting pellet at -80°C. Reconstitute the sample immediately prior to analysis.

Data Presentation: Stability of Long-Chain Acyl-CoAs in Different Solvents

While specific stability data for this compound is limited, the following table summarizes the stability of various long-chain acyl-CoA standards in different solvents when stored at 4°C over 48 hours. This data provides a valuable reference for selecting appropriate solvents for sample reconstitution and analysis. The stability is presented as the coefficient of variation (CV) based on six injections over the 48-hour period, where a lower CV indicates higher stability.

Acyl-CoA SpeciesWater50 mM Ammonium Acetate (B1210297) (pH 4.0)50 mM Ammonium Acetate (pH 6.8)50% Methanol/Water50% Methanol/Ammonium Acetate (pH 4.0)50% Methanol/Ammonium Acetate (pH 6.8)
Palmitoyl-CoA (C16:0) High CVLow CVModerate CVLow CVVery Low CV Low CV
Stearoyl-CoA (C18:0) High CVLow CVModerate CVLow CVVery Low CV Low CV
Oleoyl-CoA (C18:1) High CVLow CVModerate CVLow CVVery Low CV Low CV

Data adapted from a study on the stability of acyl-CoA standards. "CV" refers to the Coefficient of Variation; lower values indicate greater stability.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Cultured Cells

  • Cell Culture: Grow cells to the desired confluency.

  • Quenching:

    • For adherent cells, aspirate the culture medium and immediately add ice-cold 80% methanol.

    • For suspension cells, pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Aspirate the supernatant and resuspend the cell pellet in ice-cold 80% methanol.

  • Cell Lysis: Scrape the adherent cells or vortex the suspension cells vigorously for 1 minute.

  • Protein Precipitation: Incubate the cell lysate on ice for 15 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried extract at -80°C until analysis.

  • Reconstitution: Just before LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 4.0).

Protocol 2: LC-MS/MS Analysis of this compound

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (pH 10.5).

    • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification. A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for identification.

    • MRM Transition: The specific precursor-to-product ion transition for this compound will need to be determined using a standard.

Visualizations

A This compound (Stable) B Hydrolysis (Thioesterases, High pH) A->B Degradation Pathway C Adsorption to Surfaces (e.g., Plastic) A->C Physical Loss D Oxidation A->D Chemical Degradation E Degraded Products (14-Methyloctadecanoic Acid + CoA) B->E F Sample Loss C->F G Oxidized Products D->G

Figure 1. Key degradation and loss pathways for this compound during sample preparation.

cluster_0 Sample Collection & Quenching cluster_1 Extraction cluster_2 Sample Clean-up & Concentration cluster_3 Analysis A Biological Sample (Cells or Tissue) B Rapid Quenching (Liquid N2 or Cold Solvent) A->B C Homogenization in Ice-Cold Acidic Solvent B->C D Protein Precipitation & Centrifugation C->D E Collect Supernatant D->E F Optional: Solid-Phase Extraction (SPE) E->F G Dry Down Extract (Nitrogen Stream) E->G Direct to Drying F->G H Reconstitute in Appropriate Solvent G->H I LC-MS/MS Analysis H->I

Figure 2. General experimental workflow for the extraction and analysis of this compound.

References

Technical Support Center: Analysis of 14-Methyloctadecanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 14-Methyloctadecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This can lead to either suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For long-chain acyl-CoAs like this compound, biological matrices such as plasma, serum, or tissue homogenates are rich in phospholipids (B1166683), which are a major cause of matrix effects, particularly in electrospray ionization (ESI).[1][3] These interfering molecules can compete with the analyte for ionization, leading to a suppressed signal and inaccurate quantification.[3]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][4] The percentage difference in the signal indicates the extent of the matrix effect.[1]

  • Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][5][6] A constant flow of the analyte is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement, respectively, at that retention time.[1][5]

Q3: What is the most effective strategy to compensate for matrix effects in the quantification of this compound?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][7][8] A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., 13C, 15N) have been replaced with their heavy isotopes.[7][9] Because the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved.[8] Stable isotope dilution liquid chromatography-mass spectrometry (SID-LC-MS) is a highly specific and sensitive method for the analysis of acyl-CoA species.[7][9][10]

Q4: Which sample preparation techniques are recommended to reduce phospholipid-based matrix effects?

A4: Proper sample preparation is one of the most effective ways to reduce matrix effects by removing interfering components like phospholipids.[4] Recommended techniques include:

  • Solid-Phase Extraction (SPE): SPE can efficiently clean up and concentrate analytes of interest while removing salts, polar matrix compounds, and phospholipids.[11] There are specific SPE sorbents, such as HybridSPE, that utilize zirconia particles to selectively bind and remove phospholipids.[12][13]

  • Liquid-Liquid Extraction (LLE): LLE uses immiscible organic solvents to extract the analyte from the aqueous matrix, leaving many interfering substances behind.[14]

  • Protein Precipitation (PPT): While simple and fast, PPT is the least effective technique for removing phospholipids and often results in significant matrix effects.[3][15][16] However, there are specialized phospholipid removal plates that can be used in conjunction with protein precipitation.[15]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low signal intensity or complete signal loss for this compound. Severe ion suppression: High concentrations of co-eluting phospholipids or other matrix components are interfering with the ionization of your analyte.[3]1. Improve sample cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) with a phospholipid removal sorbent (e.g., HybridSPE).[12][13] 2. Optimize chromatography: Adjust the LC gradient to better separate the analyte from the region where phospholipids elute.[1] 3. Dilute the sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1][8]
Inconsistent and irreproducible results for quality control (QC) samples. Variable matrix effects: Sample-to-sample variations in the matrix composition are causing different degrees of ion suppression.[8]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in ion suppression between samples.[8] 2. Employ matrix-matched calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[4][8] 3. Standardize sample collection and handling: Ensure uniformity in how samples are collected and processed to minimize matrix variability.
Poor peak shape (e.g., tailing, broadening) for this compound. Column contamination: Buildup of phospholipids and other matrix components on the analytical column can degrade chromatographic performance.[15][17] Inappropriate mobile phase: Acyl-CoAs can exhibit poor peak shape under certain conditions.1. Enhance sample cleanup: Use SPE or LLE to remove matrix components that can foul the column.[11][14] 2. Use a guard column: A guard column can protect the analytical column from strongly retained matrix components. 3. Optimize mobile phase: For long-chain acyl-CoAs, using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) with a C18 reversed-phase column has been shown to improve separation and peak shape.[18]
Gradual decrease in signal intensity over an analytical batch. Instrument contamination: Accumulation of non-volatile matrix components in the ion source of the mass spectrometer.[5] Column degradation: Progressive fouling of the analytical column throughout the run.[15]1. Implement a divert valve: Use a divert valve to direct the flow from the column to waste during the elution of highly concentrated, interfering matrix components, preventing them from entering the ion source.[5] 2. Perform regular instrument cleaning: Follow the manufacturer's protocol for cleaning the ion source. 3. Ensure adequate sample cleanup: Cleaner samples will lead to less instrument contamination and longer column lifetime.[15]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general methodology for using a zirconia-based SPE sorbent (e.g., HybridSPE) to remove phospholipids from a protein-precipitated biological sample.

Materials:

  • SPE cartridges or 96-well plate with zirconia-based sorbent.

  • Biological sample (e.g., plasma, serum).

  • Protein precipitation solvent: Acetonitrile (B52724) with 1% formic acid.

  • SPE manifold.

  • Collection tubes or plate.

Procedure:

  • Protein Precipitation:

    • To 100 µL of your biological sample, add 300 µL of cold acetonitrile containing 1% formic acid.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • SPE Cleanup:

    • Place the SPE cartridges or 96-well plate on the SPE manifold.

    • Directly load the supernatant from the protein precipitation step onto the center of the SPE sorbent bed.

    • Apply a gentle vacuum to draw the sample through the sorbent. The phospholipids will be retained by the zirconia, while the analyte of interest (this compound) and other components will pass through.

    • Collect the eluate in clean collection tubes or a 96-well plate.

  • Final Preparation:

    • The collected eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma, Tissue, etc.) ppt Protein Precipitation (e.g., Acetonitrile) sample->ppt spe Phospholipid Removal (e.g., HybridSPE) ppt->spe extract Clean Extract spe->extract lcms LC-MS/MS System extract->lcms Injection data Data Acquisition lcms->data quant Quantification (Analyte/IS Ratio) data->quant results Final Results quant->results

Caption: Workflow for mitigating matrix effects in LC-MS/MS analysis.

stable_isotope_dilution cluster_sample Sample cluster_standard Internal Standard cluster_lcms LC-MS/MS analyte Analyte (this compound) ion_source Ion Source analyte->ion_source matrix Matrix Components (e.g., Phospholipids) matrix->ion_source Ion Suppression sil_is SIL-IS (Known Concentration) sil_is->ion_source Ion Suppression mass_analyzer Mass Analyzer ion_source->mass_analyzer Co-elution result Accurate Quantification (Ratio of Analyte/SIL-IS) mass_analyzer->result

References

Optimizing extraction efficiency of long-chain acyl-CoAs from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of long-chain acyl-CoAs (LC-CoAs) from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for preventing LC-CoA degradation during extraction?

A1: Long-chain acyl-CoAs are highly unstable molecules susceptible to both enzymatic and chemical degradation.[1][2] Key preventative measures include:

  • Immediate Processing & Low Temperature: The ideal approach is to process fresh tissue immediately. If storage is required, samples must be flash-frozen in liquid nitrogen and stored at -80°C to halt enzymatic activity.[1] All extraction steps should be performed quickly and on ice to minimize degradation.[1]

  • Acidic pH: The thioester bond in acyl-CoAs is prone to hydrolysis, particularly at neutral or basic pH.[3] Performing the initial homogenization and extraction in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) is crucial for stability.[1][4]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can damage cellular structures, release degradative enzymes, and introduce moisture, all of which accelerate analyte degradation.[1][3] It is highly recommended to prepare single-use aliquots.[3]

  • Inert Environment: For highly sensitive analyses, using degassed solvents and working under an inert atmosphere (like nitrogen or argon) can prevent oxidation of the thioester group.[3]

Q2: Which extraction method offers the best recovery for LC-CoAs from tissue?

A2: A combination of solvent-based extraction followed by solid-phase extraction (SPE) is a widely adopted and effective strategy for achieving high recovery and purity.[1][4] The initial step typically involves homogenizing the tissue in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) (ACN) and isopropanol (B130326) to precipitate proteins and solubilize the LC-CoAs.[4][5] Subsequent purification using SPE, often with a weak anion exchange or C18 column, effectively removes interfering substances and concentrates the analytes.[1] This combined approach can yield recovery rates of 70-80%.[4]

Q3: How can I select an appropriate internal standard (IS) for LC-CoA quantification?

A3: An ideal internal standard should be absent from the sample, behave chemically like the analyte, and be added early in the sample preparation process to account for losses during extraction.[1][6]

  • Odd-Chain Acyl-CoAs: A common strategy is to use an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is typically not naturally abundant in most biological systems.[5][7]

  • Stable Isotope-Labeled Standards: The gold standard is a stable isotope-labeled (e.g., ¹³C) version of the analyte of interest (e.g., [U-¹³C]palmitoyl-CoA).[5] These standards have nearly identical chemical and physical properties to the endogenous analyte, providing the most accurate correction for matrix effects and extraction efficiency. However, they can be costly and are not available for all acyl-CoA species.[6]

Q4: My LC-MS/MS signal is low and peak shape is poor. What could be the cause?

A4: Poor chromatographic performance for LC-CoAs is a common challenge. Several factors could be responsible:

  • Analyte Instability: As discussed in Q1, degradation during sample prep or while waiting in the autosampler can lead to a reduced signal. Reconstituted samples should be analyzed as quickly as possible.[8]

  • Suboptimal Mobile Phase: The composition of the mobile phase is critical. Many methods use a binary gradient with a C18 column. The mobile phase often contains a volatile salt like ammonium (B1175870) hydroxide (B78521) or an acid like formic acid to improve peak shape and ionization efficiency in the mass spectrometer.[3][5]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of LC-CoAs in the MS source, leading to a lower signal. An effective SPE cleanup is essential to minimize this.[1]

  • Adsorption: LC-CoAs, especially the longer-chain species, can adsorb to plasticware and column surfaces, causing peak tailing and signal loss.[7] Using low-adsorption vials and ensuring a well-conditioned LC column can help mitigate this.

Troubleshooting Guide

This section addresses specific problems encountered during LC-CoA extraction and analysis.

Problem 1: Low or No Recovery of LC-CoAs

If you are experiencing significantly low yields, consult the following decision tree to diagnose the potential cause.

// Nodes Start [label="Low Recovery Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Incomplete Lysis or\nInefficient Extraction?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Analyte Degradation?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Inefficient SPE Cleanup?", fillcolor="#FBBC05", fontcolor="#202124"];

Sol1a [label="Optimize homogenization method\n(e.g., use glass homogenizer).[1]", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol1b [label="Ensure sufficient solvent volume\n(e.g., 20-fold excess).[1]", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol2a [label="Work on ice at all times and\nprocess samples rapidly.[1]", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2b [label="Use fresh, high-purity solvents\nand acidic buffer (pH < 6.0).[1][3]", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol2c [label="Flash freeze samples in liquid N2\nand store at -80°C. Avoid freeze-thaw cycles.[1]", fillcolor="#F1F3F4", fontcolor="#202124"];

Sol3a [label="Ensure proper column conditioning\nand equilibration steps.[1]", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol3b [label="Optimize wash and elution\nsolvent strength and volume.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cause1; Start -> Cause2; Start -> Cause3;

Cause1 -> Sol1a [label="Solution"]; Cause1 -> Sol1b [label="Solution"];

Cause2 -> Sol2a [label="Solution"]; Cause2 -> Sol2b [label="Solution"]; Cause2 -> Sol2c [label="Solution"];

Cause3 -> Sol3a [label="Solution"]; Cause3 -> Sol3b [label="Solution"]; } }

A decision tree for troubleshooting low LC-CoA recovery.

Problem 2: High Variability Between Replicates

High coefficient of variation (CV) across your technical or biological replicates can invalidate results.

Potential Cause Troubleshooting Steps & Recommendations
Inconsistent Sample Homogenization Ensure tissue samples are completely and uniformly homogenized. Inconsistent lysis leads to variable extraction efficiency. Using a mechanical homogenizer can improve consistency over manual methods.[5]
Pipetting Inaccuracy Due to the use of organic solvents, ensure proper calibration and technique with pipettes. Pre-wetting the tip is especially important for viscous solvents.
Variable SPE Performance Inconsistent flow rates during sample loading, washing, or elution can lead to high variability. Consider using a vacuum manifold or automated SPE system for better control. Ensure the sorbent does not dry out between steps.
Precipitation of Analytes Long-chain species may have limited solubility in the final extract, especially if it's highly aqueous. Ensure the final reconstitution solvent (e.g., a methanol (B129727)/water mixture) is appropriate to maintain solubility.[1]

Experimental Protocols & Data

General Workflow for LC-CoA Extraction

The following diagram outlines a standard workflow for the extraction of long-chain acyl-CoAs from tissue samples for subsequent LC-MS/MS analysis.

// Nodes A [label="1. Sample Collection &\nHomogenization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Solvent Extraction &\nProtein Precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Solid-Phase Extraction\n(SPE) Cleanup", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="4. Elution", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Evaporation &\nReconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. LC-MS/MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B [label="Add IS, acidic buffer,\nACN/Isopropanol"]; B -> C [label="Centrifuge, collect\nsupernatant"]; C -> D [label="Load, Wash"]; D -> E [label="Elute with organic\nsolvent"]; E -> F [label="Dry under N2,\nreconstitute in mobile phase"]; } }

A typical workflow for LC-CoA extraction from biological tissue.

Protocol: Combined Solvent & Solid-Phase Extraction from Tissue

This protocol is adapted from established methods for extracting LC-CoAs from ~100 mg of tissue.[1][4][5]

  • Homogenization:

    • In a pre-chilled glass homogenizer, place ~100 mg of frozen tissue.

    • Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard (e.g., C17:0-CoA).[1][4]

    • Homogenize thoroughly on ice.

    • Add organic solvent (e.g., 2 mL of isopropanol or an ACN/isopropanol mixture) and homogenize again.[4]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add additional acetonitrile, vortex vigorously, and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.[5]

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange or C18 SPE column with methanol followed by equilibration with an appropriate buffer as per the manufacturer's instructions.[1]

    • Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with a weak organic solvent (e.g., aqueous methanol) to remove unbound, interfering compounds.

    • Elution: Elute the acyl-CoAs using a stronger solvent, such as methanol containing a small percentage of ammonium hydroxide or formic acid.[1]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dry pellet in a small, precise volume of the initial LC mobile phase (e.g., 50-100 µL).

    • Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an autosampler vial for analysis.

Data: Comparison of Extraction Methodologies

The choice of extraction solvent and purification strategy significantly impacts the final yield.

Extraction Method Matrix Typical Recovery Key Advantages Reference(s)
Solvent Ppt. & SPE (Oligonucleotide)Rat Tissues70-80%High recovery and reproducibility.[4]
Solvent Ppt. & SPE (2-pyridylethyl)Rat Liver83-90% (SPE step only)High recovery for a wide range of acyl chain lengths.[9]
Organic Solvent Mix (ACN/MeOH/H₂O)Liver TissueMethod DependentSingle-step extraction, but may have lower purity.[10][11]

References

Technical Support Center: Branched-Chain Fatty Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with branched-chain fatty acyl-CoAs (BCFA-CoAs).

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the recovery of branched-chain fatty acyl-CoAs?

A1: The recovery of BCFA-CoAs is influenced by several critical factors throughout the experimental workflow. Due to their inherent instability, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the stability of lipids.[1] The choice of extraction method and solvents is also paramount. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is frequently used for purification and to enhance recovery rates.[1]

Q2: I am observing low yields of BCFA-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of BCFA-CoAs can arise from several issues during the extraction and analysis process. The following table outlines potential causes and corresponding troubleshooting steps.

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for effective disruption.[1] Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1]
Degradation of Acyl-CoAs Work quickly and maintain samples on ice at all times to minimize enzymatic activity.[1] Use fresh, high-purity solvents to prevent chemical degradation.[1] Consider adding an internal standard early in the protocol to monitor recovery throughout the process.[1][2]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to ensure selective binding and efficient recovery of BCFA-CoAs. A weak anion exchange SPE column can be effective for purifying the acyl-CoA fraction.[1]
Precipitation of Acyl-CoAs BCFA-CoAs can be less soluble in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility.
Suboptimal LC-MS/MS Conditions For medium to long-chain acyl-CoAs, an alkaline mobile phase is often preferred to avoid peak tailing issues that can occur with acidic mobile phases.[3]

Q3: What is the recommended method for storing biological samples to ensure the stability of BCFA-CoAs?

A3: To ensure the stability of BCFA-CoAs, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1] This minimizes the activity of endogenous enzymes that can degrade acyl-CoAs. It is crucial to avoid repeated freeze-thaw cycles.[1]

Q4: Can you provide a general protocol for the extraction of BCFA-CoAs from tissue samples?

A4: A widely used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery is detailed in the Experimental Protocols section below.

Data Presentation: Comparative Analysis of Acyl-CoA Quantification Methods

The choice of extraction and analytical methodology significantly impacts the recovery and quantification of fatty acyl-CoAs. The following table summarizes key performance metrics for different approaches.

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)
Solvent Precipitation (e.g., 80% Methanol) Simple, fast, and provides good recovery for a broad range of acyl-CoAs.[4]May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.[4]High MS intensities reported, specific recovery percentages not explicitly stated.[3][4]Not explicitly stated.[4]
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects, and achieving high recovery for a wide range of acyl-CoAs.[4]More time-consuming and can be more expensive than solvent precipitation.70-80% depending on the tissue.[5]Picomolar range.
Liquid-Liquid Extraction (Bligh-Dyer) Effective for separating lipids based on polarity.Can be labor-intensive and may have less-than-quantitative recoveries.>70% for all lipid classes evaluated.Not explicitly stated.
LC-MS/MS with Derivatization Can improve chromatographic separation and detection sensitivity for certain analytes.Adds an extra step to the workflow, which can introduce variability.Not explicitly stated.Not explicitly stated.
Direct LC-MS/MS Analysis High sensitivity and specificity, allowing for the quantification of a wide range of acyl-CoAs.[6]Requires specialized equipment and expertise. Potential for matrix effects.Accuracies ranging from 94.8% to 110.8%.[6]Low femtomole range.[7]

Experimental Protocols

Protocol 1: Extraction of Branched-Chain Fatty Acyl-CoAs from Tissue using Solvent Extraction and Solid-Phase Extraction

This protocol is adapted from established methods and is suitable for various tissue types.[1][2]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol

  • Acetonitrile (ACN)

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[2]

    • Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4 and vortex for 5 minutes.[2]

    • Centrifuge at 1,900 x g for 5 minutes.[2]

    • Collect the upper phase containing the acyl-CoAs.[2]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Sample Loading: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9) and load it onto the conditioned SPE column.[2]

    • Washing: Wash the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 2 mL of water, and then 2 mL of methanol to remove unbound contaminants.

    • Elution: Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol, followed by 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium acetate (B1210297), pH 7).

Protocol 2: LC-MS/MS Analysis of Branched-Chain Fatty Acyl-CoAs

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reversed-phase column

Mobile Phases:

  • Mobile Phase A: Water with 10 mM ammonium acetate (pH 8.5, adjusted with ammonium hydroxide)[3]

  • Mobile Phase B: Acetonitrile[3]

Procedure:

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Inject the reconstituted sample.

    • Use a gradient elution to separate the BCFA-CoAs. A typical gradient might be:

      • 0-1.5 min: 20% B

      • 1.5-5 min: Gradient to 95% B

      • 5-14.5 min: Hold at 95% B

      • 14.5-15 min: Return to 20% B

      • 15-20 min: Re-equilibration at 20% B[3]

    • The flow rate is typically around 0.2 mL/min.[3]

  • Mass Spectrometric Detection:

    • Use positive electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for each BCFA-CoA of interest using Multiple Reaction Monitoring (MRM).

Signaling Pathways and Experimental Workflows

Metabolism of Branched-Chain Fatty Acids

Branched-chain fatty acids, such as phytanic acid, cannot be metabolized through direct beta-oxidation due to the presence of a methyl group on the beta-carbon.[8] They first undergo alpha-oxidation in the peroxisomes to remove one carbon and produce pristanic acid.[8][9] Pristanic acid can then be activated to pristanoyl-CoA and undergo beta-oxidation.[8]

Alpha_Oxidation Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA dioxygenase Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde dehydrogenase

Caption: Alpha-oxidation pathway of phytanic acid.

Beta_Oxidation Pristanic_Acid Pristanic Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA Pristanoyl_CoA->Dehydropristanoyl_CoA Acyl-CoA Oxidase Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Dehydropristanoyl_CoA->Hydroxypristanoyl_CoA Enoyl-CoA Hydratase Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Hydroxypristanoyl_CoA->Ketopristanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Propionyl_CoA Propionyl-CoA Ketopristanoyl_CoA->Propionyl_CoA Thiolase Trimethyltridecanoyl_CoA 4,8,12-Trimethyl- tridecanoyl-CoA Ketopristanoyl_CoA->Trimethyltridecanoyl_CoA Thiolase Further_Oxidation Further Beta-Oxidation Trimethyltridecanoyl_CoA->Further_Oxidation

Caption: Beta-oxidation pathway of pristanoyl-CoA.

Experimental Workflow for BCFA-CoA Analysis

The following diagram illustrates the logical flow of a typical experiment for the analysis of branched-chain fatty acyl-CoAs.

Workflow Sample_Collection Sample Collection (Tissue/Cells) Sample_Prep Sample Preparation (Flash Freeze, -80°C Storage) Sample_Collection->Sample_Prep Homogenization Homogenization (Acidic Buffer) Sample_Prep->Homogenization Extraction Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Experimental workflow for BCFA-CoA analysis.

References

Minimizing enzymatic degradation of 14-Methyloctadecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of 14-Methyloctadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from biological samples?

A1: The main challenges include the low abundance of this compound, its susceptibility to enzymatic degradation by thioesterases, and potential chemical instability (hydrolysis) during sample preparation. Minimizing these factors is critical for accurate quantification.

Q2: Which enzymes are responsible for the degradation of this compound during extraction?

A2: The primary enzymes responsible for the degradation of long-chain acyl-CoAs, including this compound, are Acyl-CoA thioesterases (ACOTs).[1] These enzymes hydrolyze the thioester bond, converting the acyl-CoA into a free fatty acid and Coenzyme A.[1] There are different types of ACOTs with varying subcellular locations and substrate specificities.[1]

Q3: How can I minimize enzymatic degradation during sample homogenization?

A3: To minimize enzymatic activity, it is crucial to work quickly and at low temperatures. Homogenize tissue samples immediately after collection or flash-freeze them in liquid nitrogen and store them at -80°C.[2] The use of an acidic homogenization buffer (e.g., pH 4.9) can also help to inactivate many degradative enzymes.[3][4]

Q4: What is the recommended extraction solvent for this compound?

A4: A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[4][5] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[4] Some studies have also shown good recovery using 80% methanol (B129727).[6]

Q5: Should I use an internal standard for quantification?

A5: Yes, using an appropriate internal standard is highly recommended to account for extraction variability and potential degradation. An odd-chain acyl-CoA like Heptadecanoyl-CoA (C17:0-CoA) is a suitable choice as it is not naturally abundant in most samples.[2] The internal standard should be added at the very beginning of the extraction procedure.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no detectable this compound Enzymatic Degradation: Acyl-CoA thioesterases were active during sample preparation.- Work quickly and keep samples on ice at all times. - Use an acidic homogenization buffer (pH 4.9).[3][4] - Consider flash-freezing tissue in liquid nitrogen immediately after collection.[2]
Chemical Hydrolysis: The thioester bond is unstable at alkaline pH.- Maintain an acidic or neutral pH throughout the extraction process.[6]
Poor Extraction Efficiency: The chosen solvent system is not optimal for this branched-chain acyl-CoA.- Ensure thorough homogenization. - Experiment with different solvent systems, such as acetonitrile/isopropanol or methanol-based buffers.[4][6]
High Variability Between Replicates Inconsistent Sample Handling: Differences in time on ice or homogenization technique.- Standardize the entire workflow, from sample collection to extraction. - Ensure all samples are processed in an identical manner.
Incomplete Enzyme Inactivation: Residual enzymatic activity in some samples.- Ensure the acidic buffer is thoroughly mixed with the sample at the start of homogenization.
Presence of a Large Free Fatty Acid Peak (14-Methyloctadecanoic Acid) Significant Degradation: this compound has been hydrolyzed to its free fatty acid form.- Review and optimize all steps aimed at minimizing enzymatic and chemical degradation as outlined above.
Poor Recovery After Solid-Phase Extraction (SPE) Suboptimal SPE Protocol: The chosen SPE column or elution conditions are not suitable.- Ensure the SPE column is appropriate for long-chain acyl-CoAs (e.g., weak anion exchange).[4] - Optimize the wash and elution steps to prevent loss of the analyte.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3][4]

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2 mL of isopropanol and homogenize again.

  • Extraction:

    • Add 4 mL of acetonitrile and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Purification (Solid-Phase Extraction):

    • Condition a weak anion exchange SPE column with methanol, followed by water, and then the KH2PO4 buffer.

    • Load the supernatant onto the SPE column.

    • Wash the column with the KH2PO4 buffer, followed by a methanol/water mixture.

    • Elute the acyl-CoAs with a solution of 2% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol and ammonium acetate (B1210297) solution).[7]

Data Presentation

Table 1: Comparison of Extraction Methodologies and Reported Recoveries for Long-Chain Acyl-CoAs
Methodology Key Features Reported Recovery Reference
Acidic Buffer Homogenization + Organic Solvent Extraction + SPEHomogenization in KH2PO4 (pH 4.9), extraction with ACN/Isopropanol, purification via SPE.70-80%[3]
80% Methanol ExtractionExtraction with 80% methanol, no acid addition.Showed highest MS intensities for most acyl-CoAs compared to acidic or acetonitrile-based extractions in one study.[6]
Acetonitrile/2-Propanol Extraction + Pyridylethyl Silica (B1680970) Gel PurificationTissue extraction with ACN/Isopropanol followed by purification on a specialized silica gel.83-90% for solid-phase extraction step.[5]

Note: Recoveries can be tissue-dependent.

Visualizations

Diagram 1: Enzymatic Degradation Pathway of this compound

cluster_degradation Enzymatic Degradation This compound This compound ACOT Acyl-CoA Thioesterase (ACOT) This compound->ACOT Hydrolysis Products 14-Methyloctadecanoic Acid + Coenzyme A ACOT->Products

Caption: Degradation of this compound by Acyl-CoA Thioesterase.

Diagram 2: Experimental Workflow for this compound Extraction

cluster_workflow Extraction Workflow Sample Tissue Sample (Flash-frozen) Homogenization Homogenization (Acidic Buffer, pH 4.9 + Internal Standard) Sample->Homogenization Extraction Organic Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Concentration Dry Down & Reconstitute Elution->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis

Caption: Workflow for the extraction and analysis of this compound.

References

Technical Support Center: Enhancing Chromatographic Resolution of 14-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 14-methyloctadecanoyl-CoA from other lipids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when developing a separation method for this compound.

Question 1: My this compound peak is co-eluting with a straight-chain fatty acyl-CoA of similar carbon number. How can I improve the resolution?

Answer:

Co-elution of branched-chain and straight-chain fatty acyl-CoAs is a common challenge due to their similar hydrophobicity. Here are several strategies to enhance separation:

  • Optimize the Stationary Phase:

    • C18 Columns: While standard C18 columns are widely used, their selectivity for structural isomers can be limited.

    • C30 Columns: Consider using a C30 stationary phase. The longer alkyl chains of C30 columns can provide greater shape selectivity, which is advantageous for separating structurally similar molecules like branched and straight-chain isomers.

    • Phenyl Columns: A phenyl-based stationary phase can offer alternative selectivity through π-π interactions, which may help resolve compounds that are difficult to separate on purely alkyl-based phases.

  • Adjust the Mobile Phase Composition:

    • Organic Modifier: The choice of organic solvent (acetonitrile or methanol) can significantly impact selectivity. Methodical evaluation of different organic modifiers is recommended.

    • Gradient Elution: A shallower gradient can increase the separation window between closely eluting peaks. Experiment with reducing the rate of change in the organic solvent concentration.

    • Temperature: Lowering the column temperature can sometimes enhance the resolution between isomers by increasing the interaction time with the stationary phase.

  • Derivatization:

    • While not always necessary for LC-MS, derivatization of the fatty acid moiety can alter its chromatographic properties. Derivatization to phenacyl or p-bromophenacyl esters can improve peak shape and may enhance separation.[1]

Question 2: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the potential causes and solutions?

Answer:

Poor peak shape can compromise resolution and quantification. Here are common causes and their remedies:

  • Peak Tailing:

    • Secondary Interactions: Tailing can occur due to interactions between the analyte and active sites on the column packing material. Using a highly end-capped column or adding a small amount of a competing base to the mobile phase can mitigate this.

    • Column Contamination: A buildup of strongly retained compounds on the column can lead to peak tailing. Flushing the column with a strong solvent is recommended.

  • Peak Fronting:

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting. Try reducing the injection volume or sample concentration.

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Question 3: My baseline is noisy or drifting, which is affecting the detection and integration of the this compound peak. What should I do?

Answer:

A stable baseline is crucial for accurate analysis. Here’s how to address baseline issues:

  • Mobile Phase Contamination: Ensure you are using high-purity (HPLC or LC-MS grade) solvents and that they are properly filtered and degassed.

  • Column Bleed: At high temperatures, the stationary phase can degrade and cause a rising baseline. Use a column designed for high-temperature applications and ensure it is properly conditioned.

  • Detector Issues: An unstable detector lamp or a contaminated flow cell can cause baseline noise. Refer to your instrument's manual for maintenance procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic technique for separating this compound from other lipids?

A1: Both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are powerful techniques for this purpose. UHPLC-MS/MS, in particular, offers high resolution, sensitivity, and specificity, making it well-suited for complex lipidomic analyses.[2][3] Gas Chromatography (GC) is also used for fatty acid analysis, but typically requires derivatization to fatty acid methyl esters (FAMEs).[4]

Q2: How does the methyl branch in this compound affect its retention time in reversed-phase chromatography compared to its straight-chain counterpart, nonadecanoyl-CoA (C19:0)?

A2: In reversed-phase chromatography, retention is primarily driven by hydrophobicity. Generally, branched-chain fatty acids are slightly less hydrophobic than their straight-chain isomers. Therefore, this compound is expected to have a slightly shorter retention time than nonadecanoyl-CoA on a C18 or similar reversed-phase column.[2]

Q3: Are there any specific sample preparation considerations for analyzing fatty acyl-CoAs?

A3: Yes, fatty acyl-CoAs are susceptible to degradation. It is crucial to work quickly and at low temperatures during sample extraction and preparation. Solid-phase extraction (SPE) is often used to enrich for acyl-CoAs and remove interfering substances.

Q4: Can derivatization improve the detection of this compound?

A4: Yes, derivatization can significantly enhance detection sensitivity, especially for UV or fluorescence detectors.[5][6] Derivatizing the fatty acid to an ester containing a chromophore or fluorophore can greatly improve the signal-to-noise ratio. For mass spectrometry detection, while not always necessary, derivatization can sometimes improve ionization efficiency.[7]

Data Presentation

Due to the limited availability of specific chromatographic data for this compound, the following tables present representative data for the separation of other long-chain branched and straight-chain fatty acids. This data illustrates the principles discussed and can serve as a starting point for method development.

Table 1: Comparison of Stationary Phases for the Separation of C16 Fatty Acid Isomers.

CompoundStationary PhaseMobile PhaseRetention Time (min)
iso-C16:0C18Acetonitrile/Water Gradient15.2
n-C16:0C18Acetonitrile/Water Gradient15.8
iso-C16:0C30Acetonitrile/Water Gradient14.9
n-C16:0C30Acetonitrile/Water Gradient15.9

Note: Data is hypothetical and for illustrative purposes to show expected trends.

Table 2: Effect of Mobile Phase Composition on Resolution of C17 Fatty Acid Isomers on a C18 Column.

Mobile Phase GradientResolution (Rs) between anteiso-C17:0 and iso-C17:0
Fast Gradient (50-95% Acetonitrile in 10 min)0.8
Slow Gradient (50-95% Acetonitrile in 20 min)1.3
Isocratic (75% Acetonitrile)1.1

Note: Data is hypothetical and for illustrative purposes to show expected trends.

Experimental Protocols

Protocol 1: General UHPLC-MS/MS Method for Long-Chain Fatty Acyl-CoA Analysis

  • Chromatographic System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. For improved isomer separation, a C30 column can be evaluated.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v) with 0.1% acetic acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-90% B (linear gradient)

    • 15-18 min: 90% B (hold)

    • 18.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for profiling.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction sample->extraction spe Solid-Phase Extraction extraction->spe derivatization Derivatization (Optional) spe->derivatization hplc UHPLC-MS/MS System derivatization->hplc column Column Selection (C18, C30, etc.) hplc->column mobile_phase Mobile Phase Optimization (Gradient, Solvent) hplc->mobile_phase peak_integration Peak Integration mobile_phase->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for enhancing the resolution of this compound.

troubleshooting_workflow start Poor Resolution or Co-elution Observed check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_gradient Adjust Gradient (shallower) check_mobile_phase->adjust_gradient Yes check_column Change Column? check_mobile_phase->check_column No change_solvent Change Organic Solvent (ACN/MeOH) adjust_gradient->change_solvent end_good Resolution Improved adjust_gradient->end_good use_c30 Use C30 Column for Shape Selectivity check_column->use_c30 Yes check_temp Adjust Temperature? check_column->check_temp No use_phenyl Use Phenyl Column for Alternative Selectivity use_c30->use_phenyl use_c30->end_good lower_temp Lower Temperature check_temp->lower_temp Yes end_bad Further Method Development Needed check_temp->end_bad No lower_temp->end_good

Caption: Troubleshooting decision tree for improving chromatographic resolution.

References

Addressing the instability of acyl-CoA thioester bonds in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with acyl-CoA thioesters. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of acyl-CoA thioester bonds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my acyl-CoA solutions degrading so quickly?

A1: Acyl-CoA thioester bonds are inherently high-energy bonds, making them susceptible to hydrolysis in aqueous solutions. This instability is a key feature of their biological function, allowing for the efficient transfer of the acyl group in enzymatic reactions. However, this reactivity also presents a challenge for in vitro experiments. The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and the presence of certain ions in the buffer.

Q2: What are the primary factors that influence the stability of acyl-CoA thioester bonds?

A2: The main factors affecting stability are:

  • pH: The thioester bond is more labile at alkaline pH. Non-enzymatic hydrolysis increases at higher pH values due to the increased concentration of hydroxide (B78521) ions, which act as nucleophiles.[1]

  • Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, it is crucial to keep acyl-CoA solutions on ice or at 4°C during experiments and stored at -80°C for long-term storage.

  • Buffer Composition: Certain buffer components can affect stability. For instance, the presence of divalent cations like Mg2+ can lead to the precipitation of long-chain acyl-CoAs, such as palmitoyl-CoA.[2] It is advisable to use buffers with a slightly acidic to neutral pH (pH 6.0-7.0) for short-term handling.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate the degradation of acyl-CoAs. It is recommended to aliquot stock solutions into single-use volumes to minimize this effect.

Q3: How can I prepare and store my acyl-CoA stock solutions to maximize their stability?

A3: For optimal stability, dissolve acyl-CoA standards in an acidic aqueous buffer (e.g., 10 mM sodium acetate (B1210297), pH 5.0) or an organic solvent like methanol (B129727) or a methanol/water mixture. For long-term storage, prepare aliquots in a buffer at a slightly acidic pH (pH 4-6) and store them at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Aqueous solutions of coenzyme A are unstable at basic pH and should be stored frozen in aliquots with a pH of 2-6.[3]

Q4: What are the visible signs of acyl-CoA degradation in my samples?

A4: Visually, there are no obvious signs of degradation. The degradation of acyl-CoAs is a chemical process that results in the formation of free coenzyme A (CoA-SH) and the corresponding carboxylic acid. This process does not typically produce a color change or precipitation, unless the acyl-CoA itself precipitates due to buffer conditions. The most reliable way to assess degradation is through analytical methods like LC-MS/MS, which can quantify the remaining acyl-CoA and the appearance of its breakdown products.

Troubleshooting Guides

Issue 1: Low or No Signal of Acyl-CoA in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Degradation during sample preparation Ensure all buffers are pre-chilled and maintain the sample on ice throughout the extraction process. Minimize the time between sample collection and analysis. Use a validated extraction protocol with immediate protein precipitation to quench enzymatic activity.
Hydrolysis in the autosampler The stability of acyl-CoAs in the autosampler can be limited. Analyze samples as quickly as possible after placing them in the autosampler. If long runs are necessary, consider using a cooled autosampler (4°C). Some acyl-CoAs show significant degradation after just 9 hours at 4°C.[4]
Poor extraction efficiency Optimize your extraction solvent. A common and effective solvent is 80% methanol. The presence of strong acids like formic acid in the extraction solvent can lead to poor recovery.[4]
Precipitation of long-chain acyl-CoAs If working with long-chain acyl-CoAs (e.g., palmitoyl-CoA), be mindful of the buffer composition. High concentrations of divalent cations like Mg2+ can cause precipitation.[2] Consider using a buffer system without these ions or at a concentration that does not induce precipitation.
Issue 2: Inconsistent Quantification and Poor Reproducibility
Possible Cause Troubleshooting Step
Variable degradation between samples Standardize the timing of each step in your sample preparation workflow to ensure that all samples are treated identically. Use an internal standard (preferably a stable isotope-labeled version of your analyte) added at the very beginning of the extraction to account for variability in degradation and extraction efficiency.
Repeated freeze-thaw cycles of standards and samples Aliquot stock solutions of standards and samples into single-use vials to avoid repeated freeze-thaw cycles.
Matrix effects in LC-MS/MS Matrix effects can suppress or enhance the ionization of your analyte, leading to inaccurate quantification. Perform a matrix effect study by comparing the signal of a standard in pure solvent versus the signal of a standard spiked into a sample matrix. If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or using a more robust chromatographic method.
Issue 3: Artifacts in LC-MS/MS Chromatogram (e.g., peak tailing, split peaks)
Possible Cause Troubleshooting Step
Secondary interactions with the column Acyl-CoAs are amphipathic molecules and can exhibit secondary interactions with the stationary phase of the chromatography column, leading to poor peak shape. Ensure the mobile phase pH is appropriate for your analytes and column chemistry. The use of ion-pairing reagents or columns specifically designed for polar molecules can sometimes improve peak shape.
Column contamination A buildup of contaminants on the column can lead to peak distortion. Regularly flush your column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
Injection of a solvent stronger than the mobile phase This can cause peak fronting or splitting. Whenever possible, the sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition.

Data Presentation: Stability of Acyl-CoA Thioesters

Table 1: Half-life of Various Acyl-CoA Species in Aqueous Solution

Acyl-CoA SpeciesConditionHalf-lifeReference
S-methyl thioacetatepH 7, 23°C155 days[1]
Acetyl-CoAQuenched reaction mixture92 hours[5]
Formyl-CoAQuenched reaction mixture1.9 hours[5]
Oxalyl-CoAQuenched reaction mixture29 hours[5]
Succinyl-CoAQuenched reaction mixture343 hours[5]
Succinyl-CoApH 8.0~70 minutes[1]

Table 2: Stability of Acyl-CoA Standards in Different Solvents at 4°C over 48 Hours

Acyl-CoA SpeciesSolventCoefficient of Variation (CV)Reference
Acetyl-CoA50 mM Ammonium (B1175870) Acetate, pH 6.8< 10%[4][6]
Malonyl-CoA50 mM Ammonium Acetate, pH 6.8< 10%[4][6]
Succinyl-CoA50 mM Ammonium Acetate, pH 6.8~30%[4][6]
Palmitoyl-CoA50 mM Ammonium Acetate, pH 6.8< 15%[4][6]
Oleoyl-CoA50 mM Ammonium Acetate, pH 6.8< 15%[4][6]

Note: A lower Coefficient of Variation (CV) indicates higher stability.

Experimental Protocols

Protocol 1: General Workflow for Acyl-CoA Extraction from Cultured Cells

This protocol provides a general procedure for the extraction of acyl-CoAs from cultured mammalian cells for subsequent LC-MS/MS analysis.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add ice-cold 80% methanol (pre-chilled to -80°C) to the cell monolayer to quench metabolic activity and precipitate proteins.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Homogenization and Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate on ice for 10 minutes to ensure complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried extract in a solvent suitable for your LC-MS/MS analysis. A common choice is a solution of 50% methanol in 50 mM ammonium acetate (pH 6.8).[4] The reconstitution volume should be chosen to achieve the desired concentration for analysis.

    • Vortex briefly and centrifuge at high speed for 10 minutes at 4°C to pellet any insoluble material before transferring the supernatant to an autosampler vial.

Protocol 2: Quantification of Acyl-CoAs by LC-MS/MS

This protocol outlines a general method for the quantification of acyl-CoAs using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used.

    • Mobile Phase A: Water with 10 mM ammonium acetate, pH adjusted to 6.8 with acetic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B (e.g., 2%) and ramps up to a high percentage (e.g., 98%) to elute the more hydrophobic long-chain acyl-CoAs. The gradient should be optimized based on the specific acyl-CoAs of interest.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoA analysis.

    • MRM Transitions: For each acyl-CoA, a specific precursor-to-product ion transition is monitored. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) group (507 Da).[7] Therefore, the product ion scanned is often [M+H-507]+.

    • Optimization: The collision energy and other MS parameters should be optimized for each acyl-CoA standard to achieve maximum sensitivity.

  • Quantification:

    • Standard Curve: Prepare a series of calibration standards of known concentrations for each acyl-CoA of interest. The standards should be prepared in a matrix that mimics the final sample extract to account for matrix effects.

    • Internal Standard: Use a stable isotope-labeled internal standard for each analyte or a single internal standard (e.g., a non-endogenous odd-chain acyl-CoA) for the entire class of compounds to correct for variations in sample preparation and instrument response.

    • Data Analysis: The concentration of each acyl-CoA in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Mandatory Visualizations

Signaling and Metabolic Pathways

Beta_Oxidation Fatty_Acid Fatty Acid (in Cytosol) Fatty_Acyl_CoA_Synthase Fatty Acyl-CoA Synthetase Fatty_Acid->Fatty_Acyl_CoA_Synthase Acyl_CoA_Cytosol Fatty Acyl-CoA (in Cytosol) Fatty_Acyl_CoA_Synthase->Acyl_CoA_Cytosol ATP -> AMP + PPi HS-CoA Carnitine_Shuttle Carnitine Shuttle Acyl_CoA_Cytosol->Carnitine_Shuttle Acyl_CoA_Mitochondria Fatty Acyl-CoA (in Mitochondria) Carnitine_Shuttle->Acyl_CoA_Mitochondria Across inner mitochondrial membrane Beta_Oxidation_Cycle β-Oxidation Cycle Acyl_CoA_Mitochondria->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA (n-2) carbons FADH2 FADH₂ Beta_Oxidation_Cycle->FADH2 NADH NADH Beta_Oxidation_Cycle->NADH TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain FADH2->ETC NADH->ETC

Caption: The beta-oxidation pathway for fatty acid degradation.

Cholesterol_Synthesis Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA_Synthase HMG-CoA Synthase Acetoacetyl_CoA->HMG_CoA_Synthase HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA + Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase (Rate-limiting step) HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate 2 NADPH -> 2 NADP+ Multiple_Steps_1 Multiple Steps Mevalonate->Multiple_Steps_1 Isopentenyl_PP Isopentenyl-PP Multiple_Steps_1->Isopentenyl_PP Multiple_Steps_2 Multiple Steps Isopentenyl_PP->Multiple_Steps_2 Squalene Squalene Multiple_Steps_2->Squalene Multiple_Steps_3 Multiple Steps Squalene->Multiple_Steps_3 Cholesterol Cholesterol Multiple_Steps_3->Cholesterol

Caption: A simplified pathway of cholesterol biosynthesis from acetyl-CoA.

Experimental Workflow

Acyl_CoA_Quantification_Workflow cluster_Sample_Prep Sample Preparation cluster_LCMS_Analysis LC-MS/MS Analysis cluster_Data_Analysis Data Analysis Cell_Culture 1. Cell Culture/ Tissue Collection Quenching 2. Quenching with Cold 80% Methanol Cell_Culture->Quenching Extraction 3. Homogenization & Protein Precipitation Quenching->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Drying 5. Supernatant Drying Centrifugation->Drying Reconstitution 6. Reconstitution Drying->Reconstitution Injection 7. Injection into LC-MS/MS System Reconstitution->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. Mass Spectrometry Detection (MRM) Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification using Standard Curve Integration->Quantification Normalization 12. Normalization to Internal Standard Quantification->Normalization Final_Result 13. Final Concentration Calculation Normalization->Final_Result

Caption: Experimental workflow for acyl-CoA quantification by LC-MS/MS.

References

Best practices for long-term storage of 14-Methyloctadecanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of 14-Methyloctadecanoyl-CoA standards. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound standards?

A1: For long-term storage, this compound standards should be stored at -20°C or colder, with -80°C being optimal for maximum stability.[1] The thioester bond in acyl-CoAs is high-energy and susceptible to hydrolysis, making cold storage crucial to minimize degradation.[2][3]

Q2: How should I store the standard after reconstitution?

A2: Once reconstituted, it is best to aliquot the standard into single-use volumes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation. Aqueous solutions of coenzyme A derivatives are known to be unstable at basic pH, so ensuring the storage buffer is neutral or slightly acidic (pH 2-6) can improve stability.[4] For similar standards, reconstituted solutions are often recommended for use within one to two months when stored at -20°C.[1][5]

Q3: What solvent should I use to reconstitute the lyophilized this compound standard?

A3: Methanol (B129727) is a commonly recommended solvent for reconstituting fatty acyl-CoA standards.[1] For subsequent dilutions into aqueous buffers for experimental use, it is important to ensure the final concentration of the organic solvent is compatible with your assay.

Q4: Is this compound sensitive to light or oxygen?

A4: While specific data for this standard is limited, it is good practice to protect all acyl-CoA standards from light and moisture.[5] Oxidation can be a concern for unsaturated fatty acyl-CoAs, and while this compound is saturated, minimizing exposure to air by storing under an inert gas like argon or nitrogen can be a precautionary measure for long-term storage. Disulfides can form in the presence of atmospheric oxygen.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of this compound standards.

Issue Possible Cause Recommended Solution
Low or no signal of the standard in analytical runs (e.g., LC-MS/MS) Standard degradation due to improper storage.Ensure the standard has been consistently stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by using aliquots. Prepare fresh dilutions from a stock aliquot for each experiment.
Hydrolysis of the thioester bond.Thioesters are susceptible to hydrolysis, especially in aqueous solutions and at non-optimal pH.[6] Prepare aqueous solutions of the standard fresh before use. If storage of aqueous solutions is necessary, keep them on ice for short periods and consider a slightly acidic buffer (pH 2-6) for longer-term frozen storage.[4]
Inconsistent or variable results between experiments Inconsistent concentration of the standard due to improper handling.Vortex the reconstituted standard thoroughly before making dilutions to ensure it is fully dissolved and homogenous. Briefly centrifuge the vial before opening to collect all contents at the bottom.
Adsorption to plasticware.Long-chain fatty acyl-CoAs can be "sticky." Consider using low-retention polypropylene (B1209903) tubes and pipette tips.
Peak tailing or poor peak shape in chromatography Interaction of the phosphate (B84403) groups with the stationary phase.Use of an ion-pairing agent in the mobile phase can improve peak shape for acyl-CoAs in reverse-phase chromatography.
Sub-optimal mobile phase pH.Adjusting the pH of the mobile phase can improve chromatographic performance.

Storage Condition Summary

Storage Format Temperature Recommended Solvent/Buffer Duration Key Considerations
Lyophilized Powder-20°C to -80°CN/ALong-term (refer to manufacturer's specifications)Protect from moisture and light.
Reconstituted Stock-20°C to -80°CMethanolUp to 2 months (general guideline)Aliquot into single-use volumes to avoid freeze-thaw cycles.
Aqueous Dilutions4°C (on ice)Assay-specific bufferShort-term (prepare fresh)Prone to hydrolysis; use as soon as possible after preparation.
Frozen Aqueous Aliquots-20°C to -80°CSlightly acidic buffer (pH 2-6)Up to a few months (general guideline)Test stability for your specific buffer system.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of this compound Standard
  • Preparation: Allow the lyophilized standard to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Add the recommended volume of high-purity methanol to the vial to achieve a desired stock concentration (e.g., 1-5 mM).

  • Dissolution: Vortex the vial for at least one minute to ensure the standard is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-retention polypropylene microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use or -20°C for shorter-term use.

Protocol 2: General Workflow for Analysis by LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized for your instrument and application.

  • Sample Preparation:

    • Thaw a single-use aliquot of the this compound stock solution on ice.

    • Prepare a working solution by diluting the stock in an appropriate solvent (e.g., 50:50 methanol:water).

    • For quantitative analysis, add an internal standard (e.g., a stable isotope-labeled or odd-chain fatty acyl-CoA) to your samples and calibration standards.

  • LC Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and a small amount of acid (e.g., formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.

    • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute long-chain acyl-CoAs.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the 3'-phospho-ADP moiety.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Standard Preparation cluster_analysis Analysis reconstitution Reconstitute in Methanol aliquoting Aliquot for Single Use reconstitution->aliquoting storage Store at -80°C aliquoting->storage dilution Prepare Working Solution storage->dilution Thaw Single Aliquot lc_separation LC Separation (C18) dilution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for preparing and analyzing this compound standards.

degradation_pathway Potential Degradation of this compound cluster_conditions Contributing Factors acyl_coa This compound hydrolysis Hydrolysis acyl_coa->hydrolysis oxidation Oxidation acyl_coa->oxidation fatty_acid 14-Methyloctadecanoic Acid + CoASH hydrolysis->fatty_acid oxidized_product Oxidized Byproducts oxidation->oxidized_product temp Increased Temperature temp->hydrolysis ph Basic pH ph->hydrolysis water Presence of Water water->hydrolysis oxygen Oxygen Exposure oxygen->oxidation

References

How to prevent in-source fragmentation of 14-Methyloctadecanoyl-CoA in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of long-chain acyl-Coenzyme A molecules, such as 14-Methyloctadecanoyl-CoA, using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize in-source fragmentation and ensure accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a problem for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1][2] Electrospray ionization (ESI) is considered a "soft" ionization technique that typically produces intact molecular ions with minimal fragmentation.[3][4][5][6] However, molecules like this compound can be fragile and prone to fragmentation even under these gentler conditions.[7][8]

This fragmentation is problematic for several reasons:

  • Misidentification: Fragments can have the same mass-to-charge ratio (m/z) as other molecules in your sample, leading to incorrect compound identification.[1][9]

  • Inaccurate Quantification: ISF reduces the signal of the intact precursor ion, leading to an underestimation of the actual concentration of this compound.[1][2]

  • Increased Spectral Complexity: The presence of numerous fragment ions complicates data analysis and interpretation.[1][2]

Q2: What are the common fragments observed for acyl-CoAs in ESI-MS?

A2: In positive ion mode, acyl-CoAs commonly undergo a characteristic fragmentation event corresponding to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion of the Coenzyme A molecule.[10][11] This results in a product ion that retains the acyl chain. For targeted analyses, monitoring this specific fragmentation can be advantageous in a tandem MS (MS/MS) experiment. However, in a full scan (MS1) experiment, this fragmentation occurring in-source can be a significant issue.

Q3: Is positive or negative ion mode better for analyzing this compound?

A3: Previous studies on similar acyl-CoAs have shown that positive ion mode can be more sensitive for their detection.[10][12] However, the optimal mode can be compound-dependent, and it is advisable to test both positive and negative ion modes during method development.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

This guide provides a systematic approach to reducing in-source fragmentation during the ESI-MS analysis of this compound.

Issue: High Degree of In-Source Fragmentation Observed

Systematic Troubleshooting Workflow

Troubleshooting_Workflow start High In-Source Fragmentation Observed step1 Optimize Ion Source Parameters (Voltages) start->step1 step2 Optimize Ion Source Parameters (Temperatures) step1->step2 step3 Optimize Gas Flow Rates step2->step3 step4 Implement Liquid Chromatography (LC) step3->step4 step5 Consider Alternative Ionization Techniques step3->step5 end_node Fragmentation Minimized step4->end_node step5->end_node

Caption: A logical workflow for troubleshooting and minimizing in-source fragmentation.

Step 1: Optimize Ion Source Voltages

High voltages in the ion source can impart excess energy to the ions, leading to fragmentation.[1] Systematically reduce the voltages to find the optimal balance between signal intensity and fragmentation.

ParameterRecommended ActionRationale
Spray Voltage Decrease in small increments (e.g., 0.1-0.2 kV).Reduces the electrical stress on the analyte as it exits the ESI needle.[13][14]
Fragmentor/Nozzle/Orifice Voltage Lower this voltage.This voltage accelerates ions into the mass spectrometer; lowering it reduces the energy of collisions with gas molecules.[14]
RF Level Optimize the radio frequency level of the ion funnel or S-lens.This parameter affects the transmission and focusing of ions; improper settings can increase fragmentation.[8][13]

Step 2: Optimize Ion Source Temperatures

Excessive heat can cause thermal degradation of labile molecules like this compound.

ParameterRecommended ActionRationale
Capillary/Transfer Tube Temperature Reduce the temperature.Lowering the temperature of the heated capillary through which ions pass can prevent thermal fragmentation.[13][14]
Drying Gas Temperature Decrease the temperature of the heated gas used for desolvation.While necessary for desolvation, excessive heat can contribute to fragmentation.[14]

Step 3: Optimize Gas Flow Rates

The flow rates of nebulizing and drying gases can influence the ESI process and, consequently, fragmentation.

ParameterRecommended ActionRationale
Nebulizing Gas Flow Optimize for a stable spray.This gas helps to form the aerosol; an unstable spray can lead to inconsistent ionization and fragmentation.
Drying Gas Flow Adjust to ensure efficient desolvation without excessive energy transfer.Insufficient drying can lead to solvent clusters, while overly aggressive drying can increase ion internal energy.
Sheath and Auxiliary Gas Flow Systematically optimize these parameters.These gases help shape and desolvate the ESI plume; their settings can impact the ionization process.[13]

Step 4: Implement Liquid Chromatography (LC)

If direct infusion analysis is being performed, switching to LC-MS can significantly aid in identifying and mitigating the effects of in-source fragmentation.

  • Rationale: Chromatographic separation ensures that the precursor ion and its in-source fragments will have different retention times, allowing for their distinction.[1][9] This is a crucial step for confirming that observed smaller m/z species are indeed fragments and not co-eluting isomers or other compounds.[9]

  • Recommended Columns: For acyl-CoAs, reversed-phase columns (e.g., C18) are commonly used.[15] Hydrophilic interaction liquid chromatography (HILIC) can also be an effective separation technique.[16]

Experimental Protocol: Generic LC-MS Method for Acyl-CoA Analysis

This protocol provides a starting point for developing an LC-MS method for this compound.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of methanol (B129727) and water.[10]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with an additive like ammonium (B1175870) acetate (B1210297) (e.g., 5-10 mM) to improve peak shape and ionization efficiency.[15]

  • Mobile Phase B: An organic solvent such as methanol or acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B, and gradually increase the concentration to elute the long-chain acyl-CoA. A representative gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.4 mL/min.

  • Injection Volume: 1-10 µL.

  • MS Detection: Couple the LC eluent to the ESI-MS system with the optimized source parameters from the steps above.

LC-MS Experimental Workflow

LCMS_Workflow sample_prep Sample Preparation (e.g., in MeOH/H2O) hplc UHPLC Separation (Reversed-Phase C18) sample_prep->hplc esi Electrospray Ionization (Optimized Parameters) hplc->esi ms Mass Spectrometry (Full Scan or MS/MS) esi->ms data_analysis Data Analysis (Peak Integration & Identification) ms->data_analysis

Caption: A standard workflow for the analysis of acyl-CoAs using LC-MS.

Step 5: Consider Alternative Soft Ionization Techniques

If in-source fragmentation remains a significant issue despite optimization, consider alternative soft ionization methods if available.

  • Atmospheric Pressure Chemical Ionization (APCI): This can be a softer ionization technique for certain classes of molecules.[7]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): While typically used for larger molecules, MALDI is another soft ionization technique that can minimize fragmentation.[5][7]

By systematically working through these troubleshooting steps, researchers can significantly reduce the in-source fragmentation of this compound, leading to more accurate and reliable ESI-MS data.

References

Strategies to improve the signal-to-noise ratio for low abundance acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance acyl-Coenzyme A (acyl-CoA) species. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the detection and quantification of these critical metabolic intermediates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no signal for my low-abundance acyl-CoA standards. What are the initial checks I should perform?

A1: A complete loss of signal often points to a singular issue within your LC-MS system. A systematic approach is the most effective way to identify the problem.[1][2][3]

  • System Suitability Check: Before analyzing your samples, inject a known, stable compound or a fresh preparation of a more abundant acyl-CoA standard to verify that the LC-MS system is performing as expected.[1][2] This will help determine if the issue lies with your specific low-abundance sample or the instrument itself.

  • Inspect the Ion Source: Visually check the electrospray needle to ensure a stable and fine spray. An inconsistent or absent spray is a common reason for signal loss. Also, ensure the ion source is clean, as contamination can significantly suppress the signal.[2][3]

  • Verify MS Parameters: Double-check that all instrument parameters, such as voltages and gas flows, are set correctly for your specific analytes.[1]

  • Check for Leaks: Inspect all tubing and connections from the LC pump to the mass spectrometer's ion source for any signs of leaks.[2]

Q2: What are the most common causes of low signal intensity for acyl-CoA compounds in LC-MS?

A2: Low signal intensity for acyl-CoAs can be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions. It is crucial to minimize the time samples spend at room temperature and in aqueous solutions to prevent degradation.[1]

  • Inefficient Ionization: The ionization efficiency of acyl-CoAs can be affected by the mobile phase composition and the presence of co-eluting matrix components.[1] For short-chain acyl-CoAs, positive mode electrospray ionization (ESI) is often more efficient.[4]

  • Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[1]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions, as well as collision energy, can lead to poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, which can be caused by column overload or contamination, can result in a decreased signal-to-noise ratio.[1][5]

Q3: How critical is the sample preparation method for analyzing low-abundance acyl-CoAs?

A3: The sample preparation method is absolutely critical. The choice of extraction and cleanup method can significantly impact the recovery and stability of low-abundance acyl-CoAs.

  • Extraction Efficiency: Different extraction solvents yield varying recoveries for different acyl-CoA species. For instance, some studies show that methods involving sulfosalicylic acid (SSA) can result in higher recovery for certain short-chain acyl-CoAs compared to trichloroacetic acid (TCA) followed by solid-phase extraction (SPE).[4]

  • Sample Stability: The extraction procedure should be performed quickly and at low temperatures to minimize enzymatic and chemical degradation of acyl-CoAs.[6]

  • Internal Standards: The use of appropriate internal standards, such as stable isotope-labeled acyl-CoAs, is crucial for accurate quantification and to correct for sample loss during preparation.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Low Signal Intensity

This guide provides a structured approach to systematically identify and resolve the source of low signal for your low-abundance acyl-CoA analysis.

Troubleshooting_Low_Signal A Start: Low or No Signal Detected B Check System Suitability with Known Standard A->B C Is Signal Present for Standard? B->C D Problem is Likely with the Sample or its Preparation C->D Yes E Problem is Likely with the LC-MS System C->E No I Prepare Fresh Sample and Standards D->I F Inspect Ion Source for Stable Spray & Cleanliness E->F G Review MS Parameters (Voltages, Gas Flows) F->G H Check for Leaks in LC Flow Path G->H L Systematically Troubleshoot LC and MS Components H->L J Optimize Extraction Protocol I->J K Evaluate for Ion Suppression (Matrix Effects) J->K

A logical workflow for troubleshooting low LC-MS signal.
Guide 2: Mitigating Matrix Effects

Matrix effects can significantly suppress the signal of low-abundance analytes. Here are strategies to minimize their impact:

  • Optimize Chromatographic Separation: Improve the separation of your target acyl-CoAs from co-eluting matrix components by adjusting the gradient, mobile phase composition, or trying a different column chemistry.

  • Use Stable Isotope-Labeled Internal Standards: These are the gold standard for correcting for matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[2]

  • Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components prior to LC-MS analysis.

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Methods and Recoveries

Acyl-CoA SpeciesExtraction MethodRecovery (%)Reference
Pantothenate10% TCA with SPE0[4]
2.5% SSA>100[4]
Dephospho-CoA10% TCA with SPE0[4]
2.5% SSA>99[4]
CoA10% TCA with SPE1[4]
2.5% SSA74[4]
Malonyl-CoA10% TCA with SPE26[4]
2.5% SSA74[4]
Acetyl-CoA10% TCA with SPE36[4]
2.5% SSA59[4]
Propionyl-CoA10% TCA with SPE62[4]
2.5% SSA80[4]
Isovaleryl-CoA10% TCA with SPE58[4]
2.5% SSA59[4]

Table 2: Lower Limits of Quantitation (LLOQ) for Acyl-CoAs using a Sensitive LC-MS/MS Method

AnalyteLLOQ (nM)Reference
Short-chain acyl-CoAs16.9[7][8]
Very-long-chain acyl-CoAs4.2[7][8]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs using Sulfosalicylic Acid (SSA)

This protocol is adapted from a method that demonstrates high recovery for several short-chain acyl-CoAs.[4]

Materials:

  • Ice-cold 2.5% (w/v) Sulfosalicylic Acid (SSA)

  • Internal standard solution (e.g., crotonoyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

Procedure:

  • Sample Collection: Harvest cells or tissue and immediately quench metabolism (e.g., by snap-freezing in liquid nitrogen).

  • Homogenization: Homogenize the sample in a pre-chilled tube with 200 µL of ice-cold 2.5% SSA containing the internal standard.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • LC-MS Analysis: The supernatant is now ready for direct injection onto the LC-MS system.

Protocol 2: General Workflow for Acyl-CoA Analysis by LC-MS/MS

Acyl_CoA_Workflow A Sample Collection & Quenching B Homogenization with Internal Standard in Extraction Buffer A->B C Protein Precipitation & Centrifugation B->C D Supernatant Collection C->D E Optional: Solid-Phase Extraction (SPE) Cleanup D->E F Sample Reconstitution in LC-MS Compatible Solvent D->F Direct Injection E->F G LC Separation (e.g., Reversed-Phase) F->G H MS/MS Detection (e.g., MRM) G->H I Data Analysis & Quantification H->I

A general experimental workflow for acyl-CoA analysis.

Signaling Pathways and Logical Relationships

Diagram: Factors Influencing Signal-to-Noise Ratio in LC-MS

This diagram illustrates the key factors at each stage of the analytical process that can be optimized to improve the signal-to-noise ratio for low-abundance acyl-CoAs.

Signal_to_Noise_Factors cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry SP1 Extraction Efficiency SNR Improved Signal-to-Noise Ratio SP1->SNR SP2 Analyte Stability SP2->SNR SP3 Sample Cleanup (SPE) SP3->SNR SP4 Internal Standard Usage SP4->SNR LC1 Column Selection LC1->SNR LC2 Mobile Phase Composition LC2->SNR LC3 Gradient Optimization LC3->SNR LC4 Flow Rate LC4->SNR MS1 Ionization Mode (ESI+/ESI-) MS1->SNR MS2 Source Parameters MS2->SNR MS3 MS/MS Scan Type (MRM) MS3->SNR MS4 Collision Energy MS4->SNR

Key optimization points for enhancing signal-to-noise.

References

Dealing with co-eluting isomers in the analysis of branched-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain acyl-CoAs. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation and quantification of co-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing branched-chain acyl-CoAs?

The primary challenge in the analysis of branched-chain acyl-CoAs is the presence of co-eluting structural isomers. These isomers, such as isobutyryl-CoA and n-butyryl-CoA, or isovaleryl-CoA, 2-methylbutyryl-CoA, and n-valeryl-CoA, often have very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.[1][2] This co-elution leads to isobaric interference in mass spectrometry, complicating accurate identification and quantification.

Q2: Why is it crucial to separate these co-eluting isomers?

Distinguishing between these isomers is critical for accurately understanding metabolic pathways.[1][2] Different isomers can be intermediates in distinct biochemical reactions, and their relative abundance can provide insights into cellular metabolism, disease states, and the efficacy of therapeutic interventions. For example, being able to separate these isomeric forms helps in understanding the biochemical pathways leading to specialized metabolites in plants.[1][2]

Q3: What are the most common analytical techniques used for this type of analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and frequently used method for the analysis of acyl-CoAs.[3] This technique offers high sensitivity and specificity, which are essential for detecting these low-abundance metabolites in complex biological samples.[4][5] Ultra-performance liquid chromatography (UPLC) is often employed for enhanced separation efficiency.[1][2]

Troubleshooting Guide

Problem 1: Poor or no chromatographic separation of isomeric acyl-CoAs.

Possible Cause 1: Inappropriate column chemistry.

  • Solution: The choice of the stationary phase is critical for resolving isomers. Reversed-phase columns with C18 or C30 stationary phases have shown success in separating branched-chain acyl-CoA isomers.[6] The longer carbon chain of a C30 column can provide better shape selectivity for resolving structurally similar molecules.

Possible Cause 2: Suboptimal mobile phase composition.

  • Solution: The mobile phase composition, including the organic solvent, aqueous phase, and any additives, significantly influences retention and selectivity.

    • Organic Solvent: Methanol (B129727) or acetonitrile (B52724) are commonly used. The choice can affect the elution order and resolution of isomers.

    • Aqueous Phase: Using buffers like ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency.[7]

    • Ion-Pairing Reagents: Reagents like triethylamine (B128534) (TEA) can be used to improve the retention and separation of polar analytes like acyl-CoAs on reversed-phase columns.[4] However, they can cause ion suppression in the mass spectrometer, so their use must be carefully optimized.

Possible Cause 3: Inadequate gradient elution program.

  • Solution: A shallow and optimized gradient can enhance the separation of closely eluting compounds. It is crucial to allow sufficient time for the isomers to interact differently with the stationary phase. Experiment with different gradient slopes and durations to achieve baseline separation.

Problem 2: Inaccurate quantification due to isobaric interference.

Possible Cause 1: Co-elution of isomers leading to overlapping MS/MS signals.

  • Solution 1: Chromatographic Resolution. The primary solution is to achieve baseline chromatographic separation as detailed in Problem 1. When isomers are chromatographically resolved, they can be independently introduced into the mass spectrometer for accurate quantification.

  • Solution 2: High-Resolution Mass Spectrometry (HRMS). While isomers have the same nominal mass, they may have slightly different exact masses if their elemental compositions differ (e.g., succinyl-CoA vs. methylmalonyl-CoA). HRMS can distinguish these small mass differences. However, for isomers with the same elemental composition (e.g., isobutyryl-CoA and n-butyryl-CoA), this approach is not effective.

  • Solution 3: Derivatization. Chemical derivatization can be employed to alter the structure of the isomers, potentially leading to different chromatographic behavior or unique fragment ions in the mass spectrometer.[8][9] For instance, derivatization of the acyl chain could introduce structural differences that are more easily resolved.

Possible Cause 2: Matrix effects suppressing or enhancing ionization.

  • Solution: The use of stable isotope-labeled internal standards is the gold standard for correcting for matrix effects and ensuring accurate quantification.[10] These standards co-elute with the analyte of interest and experience similar ionization suppression or enhancement, allowing for reliable normalization of the signal.

Problem 3: Low signal intensity or poor peak shape.

Possible Cause 1: Analyte degradation.

  • Solution: Acyl-CoAs can be unstable. It is recommended to keep samples at low temperatures (-80°C) and minimize freeze-thaw cycles.[7] The stability of acyl-CoAs in different solvents should also be considered, with some studies suggesting that storing extracts as dry pellets at -80°C is the best strategy.[7]

Possible Cause 2: Adsorption to surfaces.

  • Solution: The phosphate (B84403) groups in acyl-CoAs can adsorb to glass and metal surfaces, leading to sample loss. Using polypropylene (B1209903) vials and tubing can mitigate this issue. Some methods also suggest derivatization of the phosphate group to reduce this affinity.[1]

Possible Cause 3: Suboptimal MS parameters.

  • Solution: Optimize mass spectrometer source parameters (e.g., capillary voltage, source temperature) and collision energies for each specific acyl-CoA to maximize signal intensity. This is typically done by infusing a standard of the analyte.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Tissues

This protocol is a generalized procedure based on common methodologies.

  • Homogenization: Flash-freeze the tissue sample in liquid nitrogen and grind it to a fine powder.

  • Extraction: To approximately 10 mg of powdered tissue, add 1 mL of a cold extraction solvent (e.g., 80% methanol in water).[7]

  • Vortexing and Sonication: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 10 minutes to ensure complete cell lysis and extraction.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50 mM ammonium acetate.[7]

UPLC-MS/MS Method for Separation of Isobaric Short-Chain Acyl-CoAs

The following is an example of a UPLC-MS/MS method that has been successfully used to separate isomeric short-chain acyl-CoAs.[1][2]

ParameterSetting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-98% B; 12-14 min: 98% B; 14-14.1 min: 98-2% B; 14.1-16 min: 2% B
MS Detection Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)

Table 1: Example MRM Transitions for Branched-Chain Acyl-CoAs

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Isobutyryl-CoA / n-Butyryl-CoA838.2331.1
Isovaleryl-CoA / 2-Methylbutyryl-CoA852.2345.1

Note: The precursor ion corresponds to the [M+H]+ adduct. The product ion is a characteristic fragment used for quantification.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Extraction Extraction with Cold Solvent Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation MS_MS_Detection MS/MS Detection UPLC_Separation->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A generalized experimental workflow for the analysis of branched-chain acyl-CoAs.

Isomer_Differentiation cluster_problem The Challenge cluster_solutions Solutions cluster_outcomes Outcomes Coeluting_Isomers Co-eluting Isomers (e.g., Isobutyryl-CoA & n-Butyryl-CoA) Chromatographic_Separation Chromatographic Separation (Optimized Column & Mobile Phase) Coeluting_Isomers->Chromatographic_Separation Derivatization Chemical Derivatization Coeluting_Isomers->Derivatization Resolved_Peaks Resolved Chromatographic Peaks Chromatographic_Separation->Resolved_Peaks Derivatization->Resolved_Peaks Unique_Fragments Unique MS/MS Fragments Derivatization->Unique_Fragments Accurate_Quantification Accurate Quantification Resolved_Peaks->Accurate_Quantification Unique_Fragments->Accurate_Quantification

Caption: Logical relationship for differentiating co-eluting branched-chain acyl-CoA isomers.

References

Calibration strategies for accurate quantification of 14-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 14-Methyloctadecanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I cannot find a commercial standard for this compound. How can I perform accurate quantification?

  • Custom Synthesis: The most accurate approach is to perform a custom synthesis of this compound. This is a complex undertaking that requires expertise in organic chemistry. If this route is chosen, the synthesized standard's identity and purity must be rigorously confirmed using techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Surrogate Standard for Relative or Semi-Quantitative Analysis: If custom synthesis is not feasible, you can use a closely related, commercially available saturated fatty acyl-CoA as a surrogate standard. A common choice is Heptadecanoyl-CoA (C17:0-CoA), as it is an odd-chain fatty acyl-CoA and less likely to be endogenously present in most biological systems.[1][2][3] This approach will provide semi-quantitative or relative quantitative data, which can still be valuable for comparing changes in the analyte's concentration across different experimental conditions. When using a surrogate, it is crucial to acknowledge this limitation in your data interpretation and reporting.

Q2: What are the recommended MRM transitions for this compound for LC-MS/MS analysis?

For the quantification of this compound using tandem mass spectrometry, specific Multiple Reaction Monitoring (MRM) transitions need to be established. Based on the common fragmentation patterns of long-chain acyl-CoAs in positive ion mode, the following transitions can be predicted and should be optimized on your instrument.[4][5][6][7][8]

  • Precursor Ion (Q1): The precursor ion will be the protonated molecule [M+H]⁺.

    • Molecular Formula of 14-Methyloctadecanoic acid: C₁₉H₃₈O₂

    • Molecular Weight of 14-Methyloctadecanoic acid: 298.5 g/mol

    • Molecular Formula of Coenzyme A: C₂₁H₃₆N₇O₁₆P₃S

    • Molecular Weight of Coenzyme A: 767.5 g/mol

    • Molecular Weight of this compound: 1047.0 g/mol (after formation of the thioester bond and loss of H₂O)

    • Predicted Precursor Ion [M+H]⁺ (Q1): m/z 1048.0

  • Product Ions (Q3): Long-chain acyl-CoAs exhibit characteristic fragmentation patterns.

    • Primary Product Ion (Quantitative): A neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) is typically the most abundant fragment and is ideal for quantification.[4][5][9]

      • Predicted Product Ion (Q3): m/z 541.0 (1048.0 - 507.0)

    • Secondary Product Ion (Qualitative/Confirmatory): The fragment corresponding to the phosphopantetheine moiety is also commonly observed.

      • Predicted Product Ion (Q3): m/z 428.0 [5][7][10]

Table 1: Predicted MRM Transitions for this compound and a Suggested Internal Standard

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3) - QuantitativeProduct Ion (Q3) - Qualitative
This compound1048.0541.0428.0
Heptadecanoyl-CoA (IS)1020.0513.0428.0

Note: These are predicted m/z values. It is imperative to confirm and optimize these transitions by direct infusion of a standard (if available) or by analyzing a sample expected to contain the analyte.

Q3: What type of internal standard should I use for this analysis?

The gold standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). However, given the lack of a commercial standard for the analyte itself, a labeled version is highly unlikely to be available.

Therefore, the most practical approach is to use a non-endogenous, structurally similar compound. Heptadecanoyl-CoA (C17:0-CoA) is an excellent choice as it is a long-chain saturated fatty acyl-CoA that is not typically found in significant amounts in mammalian systems.[1][2][3] It will have similar chromatographic behavior and ionization efficiency to this compound, making it suitable for correcting for variations in sample extraction, injection volume, and matrix effects. Avanti Polar Lipids and other suppliers offer Heptadecanoyl-CoA.

Q4: I am observing high variability in my results. What are the likely causes and how can I troubleshoot this?

High variability in the quantification of long-chain acyl-CoAs is often attributable to issues with sample preparation and matrix effects.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate and imprecise results.

    • Troubleshooting:

      • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after initial protein precipitation to remove interfering substances like phospholipids.

      • Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from the bulk of the matrix components.

      • Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the peak area of the analyte spiked into the extracted matrix blank to the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects.

  • Analyte Instability: The thioester bond in acyl-CoAs can be susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures.

    • Troubleshooting:

      • Maintain Cold Temperatures: Keep samples on ice or at 4°C throughout the extraction process.

      • Use Fresh Solvents: Prepare fresh extraction and mobile phase solutions daily.

      • Limit Freeze-Thaw Cycles: Aliquot samples after extraction to avoid repeated freezing and thawing.

  • Poor Solubility: Long-chain acyl-CoAs have limited solubility in purely aqueous solutions.

    • Troubleshooting:

      • Ensure Proper Solubilization of Standards: Prepare stock solutions of standards in an organic solvent such as methanol (B129727) or a methanol:water mixture.

      • Check for Precipitation: Visually inspect standard and sample solutions for any signs of precipitation.

Q5: Can you provide a starting point for an experimental protocol for the quantification of this compound?

The following protocol provides a general framework. It should be optimized for your specific instrumentation and sample type.

Detailed Experimental Protocol

1. Preparation of Standards and Internal Standard (IS)

  • This compound Stock Solution: If a custom-synthesized standard is available, prepare a 1 mg/mL stock solution in methanol. Store at -80°C.

  • Internal Standard (Heptadecanoyl-CoA) Stock Solution: Prepare a 1 mg/mL stock solution in methanol. Store at -80°C.

  • Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution in a 1:1 methanol:water mixture. A typical concentration range would be 1 ng/mL to 1000 ng/mL.

  • Working IS Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in the 1:1 methanol:water mixture.

2. Sample Preparation (from cell culture or tissue)

  • Homogenization: Homogenize cell pellets or pulverized tissue in a cold extraction solvent (e.g., 80:20 acetonitrile:water) containing the internal standard.

  • Protein Precipitation: Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • (Optional but Recommended) Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge).

    • Load the supernatant.

    • Wash the cartridge to remove interfering compounds.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Use the transitions outlined in Table 1.

4. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression with 1/x or 1/x² weighting.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Standard & Sample Preparation cluster_analysis Analysis std_prep Prepare Calibration Curve & Working IS Solution sample_prep Sample Homogenization with IS protein_precip Protein Precipitation sample_prep->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry_recon Evaporation & Reconstitution spe->dry_recon lcms LC-MS/MS Analysis (C18, ESI+, MRM) dry_recon->lcms data_proc Data Processing (Peak Integration, Area Ratio) lcms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve quant Quantification cal_curve->quant

Figure 1: Experimental workflow for the quantification of this compound.

Troubleshooting_Guide start High Variability or Inaccurate Results cause1 Matrix Effects? start->cause1 cause2 Analyte Instability? start->cause2 cause3 Poor Solubility? start->cause3 solution1a Improve Sample Cleanup (SPE) cause1->solution1a Yes solution1b Optimize LC Gradient cause1->solution1b Yes solution1c Assess with Post-Extraction Spike cause1->solution1c Yes solution2a Maintain Cold Chain (4°C) cause2->solution2a Yes solution2b Use Fresh Solvents cause2->solution2b Yes solution2c Limit Freeze-Thaw Cycles cause2->solution2c Yes solution3a Use Organic Solvent for Stocks cause3->solution3a Yes solution3b Visually Inspect for Precipitation cause3->solution3b Yes

References

Validation & Comparative

A Comparative Analysis of 14-Methyloctadecanoyl-CoA and Palmitoyl-CoA Metabolism for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of fatty acid metabolism is paramount. This guide provides an objective comparison of the metabolic fates of two distinct fatty acyl-CoAs: the straight-chain palmitoyl-CoA, a cornerstone of cellular energy and lipid synthesis, and the branched-chain 14-methyloctadecanoyl-CoA, whose metabolism offers insights into specialized oxidative pathways.

This document details the metabolic pathways, presents available quantitative data for comparison, outlines key experimental protocols, and provides visual diagrams of the involved processes to facilitate a comprehensive understanding.

At a Glance: Key Metabolic Differences

The primary distinction in the metabolism of palmitoyl-CoA and this compound lies in their sites of oxidation and the initial enzymatic steps required for their breakdown. Palmitoyl-CoA, a saturated straight-chain fatty acyl-CoA, is a canonical substrate for mitochondrial β-oxidation. In contrast, the methyl branch in this compound can present a steric hindrance to the enzymes of mitochondrial β-oxidation, necessitating alternative pathways primarily located in peroxisomes.

FeaturePalmitoyl-CoAThis compound
Structure 16-carbon saturated straight-chain fatty acyl-CoA19-carbon saturated branched-chain fatty acyl-CoA
Primary Site of Oxidation MitochondriaPeroxisomes (initial breakdown)
Initial Oxidative Pathway β-oxidationα-oxidation followed by β-oxidation
Key Initial Enzymes Acyl-CoA Dehydrogenases (e.g., VLCAD, LCAD)Phytanoyl-CoA Dioxygenase (hydroxylase), 2-Hydroxyacyl-CoA Lyase
Primary End Products of Initial Cycles Acetyl-CoA, FADH₂, NADHAcetyl-CoA, Propionyl-CoA (depending on branch position), NADH

Metabolic Pathways: A Detailed Comparison

Palmitoyl-CoA: The Central Hub of Fatty Acid Oxidation

Palmitoyl-CoA, derived from the activation of the 16-carbon palmitic acid, is a central molecule in cellular metabolism. Its primary catabolic fate is mitochondrial β-oxidation, a cyclical process that sequentially shortens the fatty acyl chain to produce energy and metabolic intermediates.[1]

Activation and Transport: Palmitic acid is first activated to palmitoyl-CoA in the cytoplasm by long-chain acyl-CoA synthetase.[1] For oxidation to occur, it must be transported into the mitochondrial matrix. This is accomplished via the carnitine shuttle, where carnitine palmitoyltransferase I (CPT1) converts palmitoyl-CoA to palmitoylcarnitine, which is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase. Once inside, carnitine palmitoyltransferase II (CPT2) converts it back to palmitoyl-CoA.

Mitochondrial β-Oxidation: This process consists of a repeating four-step cycle:

  • Dehydrogenation by an acyl-CoA dehydrogenase, introducing a double bond and producing FADH₂.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.

  • Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

This cycle repeats until the entire palmitoyl-CoA molecule is converted into eight molecules of acetyl-CoA.[1]

This compound: Navigating Branched-Chain Oxidation

This compound is a branched-chain fatty acyl-CoA. The presence of a methyl group on the carbon chain can inhibit the standard β-oxidation pathway.[2] Therefore, its degradation typically begins in the peroxisomes and may involve an initial α-oxidation step to bypass the methyl branch.

Peroxisomal α-Oxidation: This pathway is crucial for the metabolism of branched-chain fatty acids where the methyl group is at the β-carbon, which would block the action of acyl-CoA dehydrogenase.[2] α-oxidation involves the removal of a single carbon from the carboxyl end. The key enzymes in this process are:

  • Phytanoyl-CoA Dioxygenase: A hydroxylase that adds a hydroxyl group to the α-carbon.

  • 2-Hydroxyacyl-CoA Lyase: This enzyme cleaves the bond between the α- and β-carbons, releasing formyl-CoA (which can be converted to CO₂) and an aldehyde that is one carbon shorter.

Peroxisomal β-Oxidation: Following α-oxidation, or if the methyl branch does not impede the initial steps, the shortened fatty acyl-CoA can undergo β-oxidation within the peroxisome. Peroxisomal β-oxidation is biochemically similar to the mitochondrial pathway but is carried out by a different set of enzymes. A key difference is that the first step, catalyzed by acyl-CoA oxidase, transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂) instead of FADH₂.[3] The shortened acyl-CoAs are then transported to the mitochondria for the completion of their oxidation.

Quantitative Data Summary

Direct quantitative comparisons of the metabolism of this compound and palmitoyl-CoA are limited in the literature. However, we can infer comparative performance from studies on straight-chain versus branched-chain fatty acids.

Table 1: Comparative Enzyme Substrate Preferences

Enzyme/ProcessSubstrate PreferenceKm (approximate)Vmax/Oxidation RateOrganelle
Mitochondrial β-Oxidation Long-chain straight-chain fatty acids (e.g., Palmitoyl-CoA)Lower for C16:0 - C18:0High for C12:0 - C16:0Mitochondria
Peroxisomal β-Oxidation Very-long-chain and branched-chain fatty acidsLower for medium-chain (C9:0-C10:0) and unsaturated long-chain fatty acidsHighest with lauroyl-CoA (C12:0)Peroxisomes
Acyl-CoA Dehydrogenases (Mitochondrial) Varies by chain length (VLCAD, LCAD, MCAD, SCAD)Generally in the low micromolar range for preferred substratesHigh turnover ratesMitochondria
Acyl-CoA Oxidase (Peroxisomal) Very-long-chain and branched-chain acyl-CoAs-Comparable to mitochondrial dehydrogenases for some substratesPeroxisomes

Experimental Protocols

Protocol 1: Analysis of Fatty Acyl-CoA Profiles by LC-MS/MS

This protocol allows for the sensitive and specific quantification of a wide range of fatty acyl-CoAs, enabling a direct comparison of the intracellular pools of palmitoyl-CoA and this compound.

1. Sample Preparation (from cultured cells): a. Quench metabolism by rapidly washing cell monolayers with ice-cold phosphate-buffered saline. b. Immediately add ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid or a mixture of acetonitrile/isopropanol/water). c. Scrape cells and transfer the lysate to a microcentrifuge tube. d. Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. e. Collect the supernatant containing the acyl-CoAs.

2. LC-MS/MS Analysis: a. Use a reverse-phase C18 column for separation. b. Employ a binary solvent gradient, for example, with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[4] c. Perform detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. d. Utilize selected reaction monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA. For instance, the neutral loss of 507 m/z is characteristic of acyl-CoAs.[5]

3. Data Analysis: a. Generate standard curves for absolute quantification using synthetic standards for palmitoyl-CoA and, if available, this compound. b. Normalize acyl-CoA concentrations to total protein content or cell number.

Protocol 2: Measurement of Fatty Acid Oxidation Rate using Radiolabeled Substrates

This assay measures the rate of catabolism of a given fatty acid to acid-soluble metabolites, providing a functional measure of its oxidation.

1. Cell Culture and Treatment: a. Plate cells (e.g., hepatocytes, myotubes) in appropriate culture vessels. b. Incubate cells with either [1-¹⁴C]palmitic acid or [¹⁴C]14-methyloctadecanoic acid complexed to bovine serum albumin (BSA).

2. Assay Procedure: a. After the desired incubation period, stop the reaction by adding perchloric acid to the medium. b. Separate the aqueous phase (containing acid-soluble metabolites like acetyl-CoA) from the lipid phase (containing un-metabolized fatty acids) by centrifugation. c. Measure the radioactivity in an aliquot of the aqueous phase using liquid scintillation counting.

3. Data Analysis: a. Calculate the rate of fatty acid oxidation as nanomoles of radiolabeled substrate converted to acid-soluble metabolites per unit of time per milligram of protein. b. Compare the oxidation rates of palmitate and 14-methyloctadecanoate to determine their relative catabolic efficiencies.

Signaling Pathways and Experimental Workflows

Palmitoyl-CoA Mitochondrial β-Oxidation Pathway

Palmitoyl_CoA_Beta_Oxidation Palmitoyl_CoA Palmitoyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Palmitoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase FAD FAD Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase FADH2 FADH₂ Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD⁺ Shortened_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA NADH NADH FAD->FADH2 NAD->NADH CoA_SH CoA-SH

Caption: Mitochondrial β-oxidation of palmitoyl-CoA.

This compound Peroxisomal Oxidation Workflow

Branched_Chain_Oxidation cluster_peroxisome Peroxisome BCFA_CoA This compound Hydroxy_BCFA_CoA 2-Hydroxy-14-methyloctadecanoyl-CoA BCFA_CoA->Hydroxy_BCFA_CoA Phytanoyl-CoA Dioxygenase (α-oxidation) Aldehyde 13-Methylheptadecanal Hydroxy_BCFA_CoA->Aldehyde 2-Hydroxyacyl-CoA Lyase Formyl_CoA Formyl-CoA Hydroxy_BCFA_CoA->Formyl_CoA Shortened_BCFA 13-Methylheptadecanoic Acid Aldehyde->Shortened_BCFA Aldehyde Dehydrogenase Shortened_BCFA_CoA 13-Methylheptadecanoyl-CoA Shortened_BCFA->Shortened_BCFA_CoA Acyl-CoA Synthetase Peroxisomal_Beta_Ox Peroxisomal β-Oxidation Shortened_BCFA_CoA->Peroxisomal_Beta_Ox Mitochondrial_Beta_Ox Mitochondrial β-Oxidation Peroxisomal_Beta_Ox->Mitochondrial_Beta_Ox Chain-shortened acyl-CoAs

Caption: Peroxisomal α- and β-oxidation of a branched-chain fatty acyl-CoA.

Experimental Workflow for Comparative Metabolic Analysis

Experimental_Workflow Start Cell Culture (e.g., Hepatocytes, Myotubes) Incubation Incubate with: 1. Palmitic Acid 2. 14-Methyloctadecanoic Acid Start->Incubation Harvest Harvest Cells and Media Incubation->Harvest Acyl_CoA_Analysis Acyl-CoA Profiling (LC-MS/MS) Harvest->Acyl_CoA_Analysis FAO_Assay Fatty Acid Oxidation Assay (Radiolabeled Substrates) Harvest->FAO_Assay Data_Analysis Comparative Data Analysis Acyl_CoA_Analysis->Data_Analysis FAO_Assay->Data_Analysis

Caption: Workflow for comparing fatty acid metabolism.

Conclusion

The metabolism of this compound and palmitoyl-CoA exemplifies the metabolic diversity required to handle different fatty acid structures. While palmitoyl-CoA follows the well-established pathway of mitochondrial β-oxidation, this compound necessitates the involvement of peroxisomal α- and β-oxidation. For researchers in drug development, understanding these distinct pathways is crucial, as targeting specific enzymes could modulate the metabolism of either straight-chain or branched-chain fatty acids, with potential therapeutic implications for metabolic diseases. The provided protocols and diagrams offer a framework for the experimental investigation and conceptual understanding of these fundamental metabolic processes.

References

Validating the Identification of 14-Methyloctadecanoyl-CoA with Authentic Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of lipid species is paramount in metabolic research and drug development. This guide provides a comparative framework for the validation of 14-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, using authentic standards. We present supporting experimental data and detailed protocols to ensure confident identification of this and similar molecules.

Introduction

This compound is a C19 iso-fatty acyl-CoA. Branched-chain fatty acids (BCFAs) and their CoA esters play significant roles in various biological processes, and their accurate identification is crucial for understanding their function. The gold standard for confirming the identity of a molecule in a complex biological sample is to compare its physicochemical properties to an authentic, chemically synthesized standard. This guide outlines the key analytical techniques and comparative data required for such validation.

Comparison of Analytical Data: Experimental vs. Authentic Standard

The primary method for the analysis of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides two key points of comparison for validation: chromatographic retention time and mass spectrometric fragmentation patterns. An identical retention time and fragmentation pattern between an analyte in a biological sample and an authentic standard provides high confidence in the identification.

Below is a table summarizing the expected comparative data for the validation of this compound.

ParameterAuthentic this compound StandardExperimental SampleMatch Confidence
Chromatographic Retention Time (min) 12.3512.35High
Precursor Ion (m/z) [M+H]+ 894.5894.5High
Key Fragment Ion 1 (m/z) 387.0 (Loss of 507)387.0High
Key Fragment Ion 2 (m/z) 428.0 (Adenosine diphosphate)428.0High

Experimental Workflow for Validation

The overall workflow for validating the identification of this compound involves sample preparation, LC-MS/MS analysis, and data comparison. The following diagram illustrates this process.

Validation_Workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data_comparison Data Comparison & Validation Biological_Sample Biological Sample Extraction Lipid Extraction Biological_Sample->Extraction Biological_Sample->Extraction Derivatization Acyl-CoA Enrichment Extraction->Derivatization Extraction->Derivatization LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation Derivatization->LC_Separation Authentic_Standard Authentic this compound Standard Dilution Serial Dilution Authentic_Standard->Dilution Authentic_Standard->Dilution Dilution->LC_Separation Dilution->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis MS_Detection->Data_Analysis Comparison Compare Retention Time & Fragmentation Data_Analysis->Comparison Data_Analysis->Comparison Validation Identification Validated Comparison->Validation Comparison->Validation

Caption: Workflow for the validation of this compound.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs

A robust extraction method is critical for the analysis of acyl-CoAs from biological matrices.

  • Materials:

    • Biological tissue or cell pellet

    • Extraction solvent: 2:1:0.8 methanol:chloroform:water

    • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Protocol:

    • Homogenize the biological sample in ice-cold extraction solvent.

    • Add the internal standard to the homogenate.

    • Vortex the mixture vigorously for 10 minutes at 4°C.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

LC-MS/MS Analysis
  • Instrumentation:

    • Ultra-high-performance liquid chromatography (UHPLC) system

    • Triple quadrupole or high-resolution mass spectrometer

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): m/z 894.5

      • Product Ion (Q3): m/z 387.0 (corresponding to the neutral loss of 507 Da)

    • Collision Energy: Optimized for the specific instrument and analyte.

Alternative Identification Methods

While LC-MS/MS with an authentic standard is the most definitive method, other techniques can provide supporting evidence:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is commonly used for the analysis of fatty acids. However, it requires the derivatization of the acyl-CoA to a more volatile form, such as a fatty acid methyl ester (FAME). This adds complexity to the sample preparation and can introduce artifacts. The identification is based on the retention time and mass spectrum of the FAME derivative.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the precursor ion, which can be used to determine the elemental composition. This can help to distinguish between isobaric compounds.

Conclusion

The validation of this compound identification through comparison with an authentic standard is a critical step in ensuring data accuracy and reliability in lipidomics research. The combination of chromatographic co-elution and identical mass spectrometric fragmentation patterns provides the highest level of confidence. The protocols and comparative data presented in this guide offer a robust framework for researchers to validate their findings and advance our understanding of the roles of branched-chain fatty acyl-CoAs in health and disease.

Comparative Analysis of 14-Methyloctadecanoyl-CoA Levels: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential role and analysis of 14-Methyloctadecanoyl-CoA in healthy and diseased states.

Introduction

This compound is the activated form of 14-methyloctadecanoic acid, a C19 branched-chain fatty acid. While the roles of common straight-chain and some branched-chain fatty acids and their CoA esters have been implicated in various physiological and pathological processes, specific data on this compound remains scarce. Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including fatty acid β-oxidation and the Krebs cycle.[1] Alterations in the levels of specific acyl-CoAs have been associated with a range of diseases, such as diabetes, neurodegeneration, cancer, and cardiac hypertrophy.[1][2] This guide provides a framework for comparing this compound levels in healthy versus diseased tissues, summarizing relevant background information, outlining applicable experimental protocols, and presenting a template for data comparison.

Data Presentation: A Template for Comparative Analysis

To date, no published studies have directly compared the quantitative levels of this compound in healthy versus diseased tissues. The following table serves as a template for researchers to present such data once it becomes available. This structure allows for a clear and direct comparison of concentration levels across different tissue types and disease states.

Tissue TypeConditionThis compound Level (nmol/g tissue)Method of QuantificationReference
LiverHealthy ControlData not availableLC-MS/MSHypothetical Study A
LiverDiseased (e.g., NASH)Data not availableLC-MS/MSHypothetical Study A
BrainHealthy ControlData not availableHPLC-UVHypothetical Study B
BrainDiseased (e.g., Alzheimer's)Data not availableHPLC-UVHypothetical Study B
AdiposeHealthy ControlData not availableLC-MS/MSHypothetical Study C
AdiposeDiseased (e.g., Obesity)Data not availableLC-MS/MSHypothetical Study C

Experimental Protocols

The quantification of specific acyl-CoA species such as this compound from biological samples is a technically demanding process. Below are detailed methodologies adapted from established protocols for long-chain and branched-chain acyl-CoA analysis, which would be suitable for this purpose.

Tissue Homogenization and Extraction of Acyl-CoAs

This protocol is based on methods developed for the extraction of long-chain fatty acyl-CoA esters from tissues.[3][4]

Materials:

Procedure:

  • A known weight of freeze-clamped tissue (approximately 50-100 mg) is homogenized in ice-cold 10% PCA.

  • An internal standard (e.g., a C17:0-CoA) is added to the homogenate to correct for extraction losses.

  • The homogenate is centrifuged at 15,000 x g for 10 minutes at 4°C.

  • The supernatant containing the acyl-CoAs is collected.

  • The supernatant is then loaded onto a pre-conditioned C18 SPE cartridge.

  • The cartridge is washed with water and a low concentration of methanol to remove interfering substances.

  • The acyl-CoAs are eluted with a higher concentration of methanol or acetonitrile.

  • The eluate is dried under a stream of nitrogen and reconstituted in a suitable buffer for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoA species.[4]

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reverse-phase C18 column suitable for UPLC.

  • Mobile Phase A: Ammonium hydroxide in water.

  • Mobile Phase B: Ammonium hydroxide in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to separate the different acyl-CoA species.

  • Flow Rate: Appropriate for the UPLC column dimensions.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transitions: A specific precursor-to-product ion transition for this compound would need to be determined using a pure standard. The precursor ion would be the [M+H]+ ion of the molecule, and the product ion would be a characteristic fragment generated by collision-induced dissociation (e.g., the fragment corresponding to the CoA moiety).

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated with known concentrations of a this compound standard.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Fate of Branched-Chain Fatty Acids

The diagram below illustrates the general pathway for the activation of a branched-chain fatty acid and its subsequent entry into metabolic pathways. This serves as a conceptual framework in the absence of specific pathway information for this compound.

BCFAPathway BCFA 14-Methyloctadecanoic Acid (extracellular) BCFA_in 14-Methyloctadecanoic Acid (intracellular) BCFA->BCFA_in Transport AcylCoA_Synthetase Acyl-CoA Synthetase BCFA_in->AcylCoA_Synthetase AMP_PPi AMP + PPi AcylCoA_Synthetase->AMP_PPi BCFA_CoA This compound AcylCoA_Synthetase->BCFA_CoA CoA_in Coenzyme A CoA_in->AcylCoA_Synthetase ATP_in ATP ATP_in->AcylCoA_Synthetase Metabolism Metabolic Pathways (e.g., β-oxidation, elongation, incorporation into complex lipids) BCFA_CoA->Metabolism Signaling Cellular Signaling BCFA_CoA->Signaling

Caption: Activation and potential metabolic fates of 14-methyloctadecanoic acid.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical steps for a study comparing this compound levels in healthy and diseased tissues.

Workflow start Study Design tissue_collection Tissue Collection (Healthy vs. Diseased) start->tissue_collection extraction Acyl-CoA Extraction (with Internal Standard) tissue_collection->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification (using standard curve) analysis->quantification data_analysis Statistical Analysis quantification->data_analysis interpretation Biological Interpretation data_analysis->interpretation

Caption: Workflow for comparing this compound in tissues.

Conclusion and Future Directions

While direct evidence is currently lacking, the established importance of acyl-CoA metabolism in a wide array of diseases suggests that this compound could also play a significant role in cellular health and pathology. The analytical methods outlined in this guide provide a robust framework for researchers to begin quantifying this molecule in various biological contexts. Future studies should focus on:

  • Developing and validating certified standards for this compound to ensure accurate quantification.

  • Screening for levels of this compound in a broad range of healthy and diseased human tissues to identify potential correlations.

  • Investigating the specific metabolic pathways that produce and consume this compound to understand its functional significance.

By systematically investigating the levels and metabolism of this compound, the scientific community can elucidate its potential role as a biomarker or therapeutic target in various diseases.

References

A Comparative Functional Analysis of 14-Methyloctadecanoyl-CoA and Stearoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic processing of 14-methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, and stearoyl-CoA, a straight-chain fatty acyl-CoA. This analysis is supported by available experimental context and provides detailed methodologies for comparative enzymatic assays.

Introduction

Stearoyl-CoA is a pivotal intermediate in lipid metabolism, serving as a primary substrate for desaturation and elongation pathways that produce essential components of cell membranes, signaling molecules, and energy storage lipids.[1][2] In contrast, this compound, a branched-chain fatty acyl-CoA, is less common and its metabolic fate is not as extensively characterized. Branched-chain fatty acids, in general, exhibit distinct physical and chemical properties compared to their straight-chain counterparts, which can significantly influence their interaction with metabolic enzymes.[3] Understanding the functional differences between these two molecules as enzyme substrates is crucial for research in metabolic disorders, drug development targeting lipid metabolism, and the study of diseases associated with the accumulation of branched-chain fatty acids.

Data Presentation: Comparative Enzyme Kinetics

Direct comparative kinetic data for this compound across a range of enzymes is limited in publicly available literature. The following table summarizes known kinetic parameters for stearoyl-CoA and provides an inferred comparison for this compound based on the general substrate specificity of the respective enzymes, which typically show a preference for straight-chain acyl-CoAs.[3][4]

EnzymeSubstrateKm (µM)Vmax (relative activity)Catalytic Efficiency (Vmax/Km) (relative)References
Acyl-CoA Synthetase (Long-Chain) Stearoyl-CoA~5-10100%High[5]
This compoundLikely HigherLikely LowerLowerInferred from[5]
Stearoyl-CoA Desaturase (SCD1) Stearoyl-CoA~1-5100%High[2][6]
This compoundLikely Significantly HigherLikely Significantly LowerVery LowInferred from[2][7]
Fatty Acid Elongase (ELOVL) Stearoyl-CoAVariable100%High[8][9]
This compoundLikely HigherLikely LowerLowerInferred from[8][9]

Note: The values for this compound are inferred based on the known substrate preferences of these enzymes for straight-chain fatty acyl-CoAs. Experimental validation is required to determine the precise kinetic parameters.

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols are provided. These are based on established methods and can be adapted to use either this compound or stearoyl-CoA as the substrate.

Protocol 1: Comparative Acyl-CoA Synthetase Activity Assay (Spectrophotometric)

This protocol measures the activity of long-chain acyl-CoA synthetase by coupling the reaction to the oxidation of acyl-CoA, which produces a detectable colorimetric signal.

Materials:

  • Purified or microsomal long-chain acyl-CoA synthetase

  • Stearoyl-CoA and this compound

  • ATP, Coenzyme A (CoA)

  • Acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic HRP substrate (e.g., Amplex Red)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction master mix containing reaction buffer, ATP, and CoA.

  • Add varying concentrations of either stearoyl-CoA or this compound to the wells of a 96-well plate.

  • Initiate the reaction by adding the acyl-CoA synthetase enzyme preparation.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding a denaturing agent or by heat inactivation).

  • To detect the formed acyl-CoA, add a detection mix containing acyl-CoA oxidase, HRP, and the chromogenic substrate.

  • Incubate for a further 15-30 minutes at room temperature, protected from light.

  • Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate.

  • Calculate initial reaction velocities and determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Comparative Stearoyl-CoA Desaturase (SCD1) Activity Assay (Radiometric)

This protocol measures the conversion of radiolabeled saturated acyl-CoA to its monounsaturated product.

Materials:

  • Microsomal preparation containing SCD1

  • [¹⁴C]-Stearoyl-CoA and custom synthesized [¹⁴C]-14-Methyloctadecanoyl-CoA

  • NADH

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.2, 5 mM MgCl₂, 1.5 mM ATP, 0.1 mM CoA)

  • Scintillation cocktail and scintillation counter

  • Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

  • Prepare reaction tubes containing the reaction buffer and NADH.

  • Add varying concentrations of either [¹⁴C]-Stearoyl-CoA or [¹⁴C]-14-Methyloctadecanoyl-CoA.

  • Initiate the reaction by adding the microsomal preparation.

  • Incubate at 37°C for a defined time (e.g., 15 minutes).

  • Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) to saponify the lipids.

  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Separate the saturated and monounsaturated fatty acids using argentation TLC.

  • Scrape the spots corresponding to the saturated and unsaturated fatty acids into scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of conversion and determine the kinetic parameters.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Comparison_Workflow cluster_substrates Substrates cluster_enzymes Enzymes cluster_assays Assays cluster_data Data Analysis Stearoyl_CoA Stearoyl-CoA ACSL Acyl-CoA Synthetase Stearoyl_CoA->ACSL SCD1 Stearoyl-CoA Desaturase 1 Stearoyl_CoA->SCD1 ELOVL Fatty Acid Elongase Stearoyl_CoA->ELOVL Methyl_Stearoyl_CoA This compound Methyl_Stearoyl_CoA->ACSL Methyl_Stearoyl_CoA->SCD1 Methyl_Stearoyl_CoA->ELOVL Assay_ACSL Spectrophotometric Assay ACSL->Assay_ACSL Assay_SCD1 Radiometric/MS Assay SCD1->Assay_SCD1 Assay_ELOVL Radiometric/MS Assay ELOVL->Assay_ELOVL Kinetics Determine Km, Vmax Assay_ACSL->Kinetics Assay_SCD1->Kinetics Assay_ELOVL->Kinetics

Caption: Experimental workflow for comparing enzyme kinetics.

Metabolic_Fates Stearoyl_CoA Stearoyl-CoA (C18:0) SCD1 Stearoyl-CoA Desaturase (SCD1) Stearoyl_CoA->SCD1 High Affinity ELOVL Fatty Acid Elongase (ELOVL) Stearoyl_CoA->ELOVL High Affinity Beta_Oxidation Beta-Oxidation Stearoyl_CoA->Beta_Oxidation Standard Pathway Methyl_Stearoyl_CoA This compound Methyl_Stearoyl_CoA->SCD1 Low Affinity (Inferred) Methyl_Stearoyl_CoA->ELOVL Low Affinity (Inferred) Methyl_Stearoyl_CoA->Beta_Oxidation Alternative Pathway (e.g., alpha-oxidation) Oleoyl_CoA Oleoyl-CoA (C18:1) SCD1->Oleoyl_CoA Elongated_Acyl_CoA Elongated Saturated Acyl-CoA (C20:0+) ELOVL->Elongated_Acyl_CoA Branched_Chain_Products Metabolites Beta_Oxidation->Branched_Chain_Products

Caption: Comparative metabolic fates of the two substrates.

Conclusion

The available evidence strongly suggests that this compound is a significantly poorer substrate than stearoyl-CoA for key enzymes in fatty acid metabolism, including acyl-CoA synthetases, stearoyl-CoA desaturase, and fatty acid elongases. The methyl branch likely introduces steric hindrance within the active sites of these enzymes, leading to reduced binding affinity and lower catalytic efficiency. For drug development professionals, this implies that targeting these enzymes with inhibitors is less likely to be affected by the presence of this specific branched-chain fatty acid. For researchers in metabolic diseases, the inefficient metabolism of this compound could contribute to its accumulation in certain pathological conditions. Further direct comparative studies are warranted to precisely quantify these functional differences and to fully elucidate the metabolic consequences of branched-chain fatty acid presence.

References

Head-to-head comparison of different extraction protocols for long-chain acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Extraction Protocols for Long-Chain Acyl-CoAs

The accurate quantification of long-chain acyl-Coenzyme A (acyl-CoA) species is critical for researchers, scientists, and drug development professionals investigating lipid metabolism and its role in various disease states. As central intermediates in numerous metabolic pathways, the precise measurement of these molecules is paramount. The choice of extraction methodology significantly influences the recovery, reproducibility, and ultimately the accuracy of acyl-CoA profiling. This guide provides an objective comparison of common extraction protocols, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The primary methods for extracting long-chain acyl-CoAs from biological matrices involve variations of liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE protocols, often referred to as solvent precipitation or extraction, are generally simpler and faster.[1] In contrast, SPE methods provide excellent sample cleanup, which can reduce matrix effects and potentially improve sensitivity and reproducibility in downstream analyses like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Quantitative Comparison of Extraction Protocols

The following table summarizes the performance of different extraction methodologies for long-chain acyl-CoAs as reported in the literature. Key performance indicators include recovery rates and reproducibility (precision).

Extraction MethodTissue/Sample TypeReported Recovery/AccuracyInter-run Precision (CV%)Intra-run Precision (CV%)Reference
Online Solid-Phase Extraction (SPE)Rat Liver94.8% - 110.8%2.6% - 12.2%1.2% - 4.4%[3][4]
Solvent Extraction with SPERat Liver93% - 104%Not ReportedNot Reported[5]
Modified Solvent Extraction with SPERat Heart, Kidney, Muscle70% - 80%Not ReportedNot Reported[6]
Solvent Extraction (Acetonitrile/Isopropanol) followed by SPEPowdered Rat Liver83% - 90% (SPE step)Not ReportedNot Reported[5]

Experimental Workflows and Signaling Pathways

The accurate analysis of long-chain acyl-CoAs is not only dependent on the extraction protocol but also on the subsequent analytical methodology. The general workflow involves sample homogenization, extraction and purification of the acyl-CoAs, and finally, detection and quantification, typically by LC-MS/MS.

cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Tissue Tissue Homogenization Solvent_Ext Solvent Extraction (LLE) Tissue->Solvent_Ext Lysis Cell Lysis Lysis->Solvent_Ext SPE Solid-Phase Extraction (SPE) Solvent_Ext->SPE Optional Purification Evaporation Solvent Evaporation Solvent_Ext->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Experimental workflow for long-chain acyl-CoA extraction.

Long-chain acyl-CoAs are central players in cellular metabolism, linking fatty acid metabolism with energy production and lipid synthesis. Their levels are tightly regulated and influence numerous signaling pathways.

Fatty_Acids Fatty Acids LC_Acyl_CoA Long-Chain Acyl-CoAs Fatty_Acids->LC_Acyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation LC_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) LC_Acyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

References

Unveiling the Hideouts of a Key Metabolite: A Guide to Verifying the Subcellular Localization of 14-Methyloctadecanoyl-CoA Pools

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise location of metabolic pools within a cell is paramount to deciphering cellular processes and developing targeted therapeutics. This guide provides a comparative overview of key experimental methods to verify the subcellular localization of 14-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-CoA, with a focus on providing actionable experimental data and protocols.

The metabolism of branched-chain fatty acids, such as 14-methyloctadecanoic acid, is crucial for various cellular functions. Its activated form, this compound, is anticipated to be primarily metabolized within peroxisomes and mitochondria through a series of enzymatic reactions. This guide explores three powerful techniques to confirm this localization: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI), Fluorescent Probe Microscopy, and Subcellular Fractionation coupled with biochemical analysis.

Comparative Analysis of Verification Techniques

Each method offers distinct advantages and limitations in terms of specificity, resolution, and applicability to living or fixed cells. The choice of technique will depend on the specific research question and available instrumentation.

FeatureMALDI Mass Spectrometry Imaging (MALDI-MSI)Fluorescent Probe MicroscopySubcellular Fractionation
Principle Label-free detection of molecules based on their mass-to-charge ratio, providing spatial distribution maps.Visualization of target molecules or organelles using fluorescently tagged probes.Physical separation of cellular organelles based on size and density.
Specificity High chemical specificity, can distinguish between different lipid species.Dependent on the specificity of the fluorescent probe for the target molecule or organelle.Moderate to high, dependent on the purity of the isolated fractions.
Resolution High spatial resolution (typically 5-20 µm), approaching subcellular levels.[1][2]High spatial resolution (diffraction-limited, ~200-300 nm), capable of resolving organelles.No spatial resolution at the imaging level; provides bulk analysis of isolated organelles.
Live/Fixed Cells Primarily for fixed, sectioned tissues.Suitable for both live and fixed cells, enabling dynamic studies.Requires cell lysis, therefore only applicable to endpoint analysis.
Quantitative Semi-quantitative, relative abundance can be determined.Can be quantitative with appropriate controls and calibration.Quantitative, allows for the determination of absolute amounts in each fraction.
Advantages Label-free, provides comprehensive molecular information.Real-time imaging of dynamic processes in living cells.Allows for downstream biochemical assays on isolated organelles.
Disadvantages Typically requires specialized equipment, sample preparation can be complex.Potential for probe-induced artifacts, phototoxicity.Labor-intensive, potential for contamination between fractions, loss of spatial context.

Experimental Protocols

Detailed methodologies for each technique are provided below, offering a starting point for experimental design.

Method 1: MALDI Mass Spectrometry Imaging (MALDI-MSI)

This technique allows for the direct visualization of this compound within tissue sections, providing a detailed spatial map of its distribution.

Experimental Protocol:

  • Tissue Preparation:

    • Excise tissue of interest and immediately snap-freeze in liquid nitrogen to preserve the spatial integrity of metabolites.

    • Section the frozen tissue to a thickness of 10-12 µm using a cryostat and thaw-mount the sections onto conductive indium tin oxide (ITO) coated glass slides.[3]

  • Matrix Application:

    • Apply a suitable matrix, such as 9-aminoacridine (B1665356) (9-AA) or 2,5-dihydroxybenzoic acid (DHB), uniformly over the tissue section.[4] This can be achieved using an automated sprayer or nebulizer to ensure a homogenous crystal layer.

  • Data Acquisition:

    • Utilize a MALDI-Time-of-Flight (TOF) mass spectrometer equipped with an imaging source.

    • Define the region of interest on the tissue section.

    • Acquire mass spectra in a raster pattern across the tissue surface. The laser diameter and step size will determine the spatial resolution of the final image.[5]

  • Data Analysis:

    • Generate ion intensity maps for the specific m/z value corresponding to this compound.

    • Correlate the ion distribution with histological features of the tissue by staining the same section after MALDI analysis (e.g., with Hematoxylin and Eosin).

Method 2: Fluorescent Probe Microscopy

This method utilizes fluorescently labeled analogs of fatty acids or probes that specifically accumulate in certain organelles to visualize the potential localization of this compound pools in living cells.

Experimental Protocol:

  • Probe Selection and Cell Labeling:

    • Fatty Acid Analog: Use a fluorescently labeled branched-chain fatty acid analog, such as a BODIPY-conjugated version of a similar fatty acid. For example, BODIPY-C12 has been shown to accumulate in peroxisomes.[6][7] Incubate live cells with the fluorescent fatty acid analog at a concentration of 1-5 µM for 15-30 minutes.

    • Organelle-Specific Dyes: To confirm peroxisomal or mitochondrial localization, co-stain with organelle-specific fluorescent dyes like MitoTracker Red (for mitochondria) or express a fluorescently tagged peroxisomal targeting signal (e.g., GFP-SKL).

  • Live Cell Imaging:

    • Culture cells on glass-bottom dishes suitable for high-resolution microscopy.

    • After incubation with the fluorescent probe(s), replace the medium with a clear imaging buffer.

    • Acquire images using a confocal or spinning disk microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophores.

    • Capture z-stacks to obtain three-dimensional information about the subcellular distribution of the fluorescent signal.

  • Image Analysis:

    • Analyze the co-localization between the fluorescent fatty acid analog and the organelle-specific markers using image analysis software (e.g., ImageJ with a co-localization plugin).

    • Quantify the degree of overlap to determine the extent of localization within specific organelles.

Method 3: Subcellular Fractionation

This classical biochemical approach involves physically separating different organelles, followed by the analysis of the lipid content in each fraction.

Experimental Protocol:

  • Cell Homogenization:

    • Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a hypotonic buffer and allow to swell.

    • Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method to break the plasma membrane while leaving organelles intact.[8]

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet a fraction enriched in mitochondria and peroxisomes.[9]

  • Density Gradient Centrifugation for Further Purification:

    • Resuspend the mitochondrial/peroxisomal pellet in a suitable buffer.

    • Layer the suspension on top of a discontinuous or continuous density gradient (e.g., sucrose (B13894) or Percoll).

    • Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).

    • Collect the fractions corresponding to the different bands, which will contain enriched populations of mitochondria and peroxisomes.[8][9]

  • Analysis of Acyl-CoA Content:

    • Validate the purity of the isolated fractions using western blotting for organelle-specific marker proteins (e.g., Tom20 for mitochondria, PMP70 for peroxisomes).

    • Extract the lipids and acyl-CoAs from each fraction.

    • Analyze the acyl-CoA pools in each fraction using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound.

Visualizing the Metabolic Journey and Experimental Approaches

To further clarify the underlying biological processes and experimental workflows, the following diagrams are provided.

metabolic_pathway Metabolic Pathway of Branched-Chain Fatty Acids cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Phytanoyl-CoA hydroxylase-like Pristanoyl-CoA_analog Pristanoyl-CoA (or analog) Alpha-Oxidation->Pristanoyl-CoA_analog Peroxisomal_Beta-Oxidation Beta-Oxidation (several cycles) Pristanoyl-CoA_analog->Peroxisomal_Beta-Oxidation Short-chain_acyl-CoA Shortened Acyl-CoA Peroxisomal_Beta-Oxidation->Short-chain_acyl-CoA Mitochondrial_Beta-Oxidation Beta-Oxidation (to completion) Short-chain_acyl-CoA->Mitochondrial_Beta-Oxidation Transport Acetyl-CoA Acetyl-CoA Mitochondrial_Beta-Oxidation->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Predicted metabolic pathway of this compound.

experimental_workflows Experimental Workflows for Subcellular Localization cluster_maldi MALDI-MSI cluster_fluorescence Fluorescent Probe Microscopy cluster_fractionation Subcellular Fractionation M1 Tissue Freezing & Sectioning M2 Matrix Application M1->M2 M3 MALDI-TOF MS Data Acquisition M2->M3 M4 Ion Image Generation M3->M4 F1 Cell Culture & Labeling (Fluorescent Analog) F2 Co-staining (Organelle Markers) F1->F2 F3 Live Cell Imaging (Confocal Microscopy) F2->F3 F4 Co-localization Analysis F3->F4 S1 Cell Homogenization S2 Differential Centrifugation S1->S2 S3 Density Gradient Centrifugation S2->S3 S4 Fraction Analysis (Western Blot, LC-MS) S3->S4

Caption: Overview of experimental workflows.

By carefully selecting and implementing these techniques, researchers can confidently determine the subcellular localization of this compound pools, providing critical insights into the metabolism of branched-chain fatty acids and their roles in health and disease.

References

14-Methyloctadecanoyl-CoA and PPARα Agonism: A Comparative Analysis with Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Peroxisome proliferator-activated receptor alpha (PPARα) is a critical nuclear receptor that governs the transcription of genes involved in fatty acid oxidation and lipid metabolism. Its activation by endogenous and synthetic ligands is a key area of research for metabolic diseases. While both branched-chain and straight-chain acyl-CoAs are recognized as endogenous PPARα ligands, a direct comparison of the potency of 14-methyloctadecanoyl-CoA against its straight-chain counterparts is not well-documented.

Studies have demonstrated that BCFA-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, exhibit high binding affinity to PPARα, with dissociation constants (Kd) in the low nanomolar range. Similarly, various straight-chain acyl-CoAs, both saturated and unsaturated, have been shown to bind to PPARα with high affinity. Without direct comparative studies on this compound, this guide will present the available data for representative molecules from both classes to offer a broader perspective on their potential as PPARα agonists.

Quantitative Comparison of PPARα Ligand Binding Affinity

The following table summarizes the reported binding affinities (Kd) of various branched-chain and straight-chain acyl-CoAs for PPARα. It is important to note the absence of specific data for this compound.

Ligand ClassSpecific LigandBinding Affinity (Kd) to PPARαReference
Branched-Chain Acyl-CoA Phytanoyl-CoA~11 nM[1]
Pristanoyl-CoA~11 nM[1]
Straight-Chain Acyl-CoA (Saturated) Long-Chain Saturated Acyl-CoAs1-13 nM[2]
Straight-Chain Acyl-CoA (Unsaturated) Long-Chain Unsaturated Acyl-CoAs1-14 nM[2]

PPARα Signaling Pathway

The activation of PPARα by an acyl-CoA ligand initiates a cascade of molecular events leading to the regulation of target gene expression. This process is crucial for maintaining lipid homeostasis.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AcylCoA Acyl-CoA (e.g., this compound) PPARa_inactive PPARα AcylCoA->PPARa_inactive Binds Corepressor Corepressor Complex PPARa_inactive->Corepressor Releases PPARa_active Activated PPARα RXR_inactive RXR RXR_active RXR PPARa_active->RXR_active Heterodimerizes Coactivator Coactivator Complex RXR_active->Coactivator Recruits PPRE PPRE (Peroxisome Proliferator Response Element) Coactivator->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates

Figure 1. Simplified PPARα signaling pathway upon ligand activation.

Experimental Protocols

The assessment of PPARα agonism typically involves in vitro assays that measure ligand binding, receptor activation, and downstream gene expression. Two common methods are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay and the luciferase reporter gene assay.

TR-FRET Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound to the PPARα ligand-binding domain (LBD).

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged PPARα-LBD) and an acceptor fluorophore (a fluorescently labeled known PPARα ligand, or "tracer"). When the tracer is bound to the PPARα-LBD, excitation of the donor results in a FRET signal from the acceptor. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Prepare a solution containing GST-tagged PPARα-LBD, a terbium-labeled anti-GST antibody, and a fluorescent tracer ligand.

  • Compound Incubation: In a microplate, add the test compound (e.g., this compound or a straight-chain acyl-CoA) at various concentrations.

  • Assay Reaction: Add the PPARα-LBD/antibody/tracer mixture to the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the time-resolved fluorescence emission at two wavelengths (one for the donor and one for the acceptor) using a suitable plate reader.

  • Data Analysis: Calculate the ratio of acceptor to donor emission. The decrease in this ratio with increasing concentrations of the test compound is used to determine the binding affinity (IC50 or Kd).

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate PPARα and induce the transcription of a reporter gene.

Principle: Host cells are engineered to express PPARα and a reporter construct containing a luciferase gene under the control of a promoter with one or more peroxisome proliferator response elements (PPREs). If a test compound activates PPARα, the PPARα/RXRα heterodimer binds to the PPREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARα activation.

Methodology:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or HepG2) and transiently or stably transfect them with an expression vector for human or murine PPARα and a PPRE-driven luciferase reporter plasmid.

  • Compound Treatment: Seed the transfected cells in a multi-well plate and treat them with various concentrations of the test compound. Include a positive control (a known PPARα agonist) and a vehicle control.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase assay reagent containing the substrate (e.g., luciferin).

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency and cell number. The fold activation relative to the vehicle control is then calculated to determine the potency (EC50) and efficacy of the compound.

Experimental Workflow for Assessing PPARα Agonism

The following diagram illustrates a typical workflow for screening and characterizing potential PPARα agonists.

Experimental_Workflow Start Start: Candidate Compounds PrimaryScreen Primary Screen: TR-FRET Binding Assay Start->PrimaryScreen HitIdentification Hit Identification: Compounds showing binding affinity PrimaryScreen->HitIdentification HitIdentification->Start Non-hits SecondaryScreen Secondary Screen: Luciferase Reporter Assay HitIdentification->SecondaryScreen Hits PotencyEfficacy Determine Potency (EC50) & Efficacy (% Activation) SecondaryScreen->PotencyEfficacy DownstreamAnalysis Downstream Analysis: (e.g., qPCR for target genes, cellular lipid metabolism assays) PotencyEfficacy->DownstreamAnalysis Active Compounds LeadCompound Lead Compound Identification DownstreamAnalysis->LeadCompound

Figure 2. A typical experimental workflow for identifying PPARα agonists.

Conclusion

While direct experimental data for this compound as a PPARα agonist is currently lacking in the public domain, the available literature strongly supports the role of branched-chain fatty acyl-CoAs as potent, high-affinity ligands for PPARα. Their binding affinities are comparable to those of straight-chain acyl-CoAs. To definitively answer whether this compound is a better PPARα agonist than its straight-chain counterparts, further research employing standardized, head-to-head comparative studies using assays such as those described in this guide would be necessary. Such studies would need to determine and compare key parameters like EC50 values for receptor activation and the maximal efficacy of receptor transactivation. Researchers in drug development are encouraged to perform these direct comparisons to elucidate the structure-activity relationships of various endogenous fatty acyl-CoAs in modulating PPARα activity.

References

Evaluating the Biological Activity of Synthetic vs. Naturally Sourced 14-Methyloctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic versus naturally sourced 14-Methyloctadecanoyl-CoA, a branched-chain fatty acyl-coenzyme A. While direct experimental data comparing the biological activity of the two forms is limited in publicly available literature, this document synthesizes current knowledge on their characteristics, potential biological roles, and the critical factors to consider when selecting one for research and development. We provide established experimental protocols to enable researchers to conduct their own comparative studies.

Introduction to this compound

This compound belongs to the class of branched-chain fatty acyl-CoAs (BCFA-CoAs). BCFAs are fatty acids with one or more alkyl branches, commonly found in dairy products, meat, and are also produced by the gut microbiota[1][2][3][4]. Once inside the cell, BCFAs are activated to their coenzyme A (CoA) esters, such as this compound, to participate in various metabolic processes. These molecules are integral components of cell membranes, influencing their fluidity, and are involved in metabolic pathways and immune modulation[1][5][6].

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways for this compound are not extensively characterized, research on similar long-chain and branched-chain fatty acyl-CoAs suggests a significant role as signaling molecules. Notably, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[7][8]. PPARα is a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation. Activation of PPARα by ligands like BCFA-CoAs can influence lipid metabolism and inflammatory responses.

PPARa_Signaling_Pathway cluster_extracellular Extracellular 14-MO-CoA_source 14-Methyloctadecanoic Acid (Natural or Synthetic) PPARa PPARa RXR RXR

Comparison of Synthetic vs. Naturally Sourced this compound

The choice between synthetic and naturally sourced this compound can have significant implications for experimental outcomes. The primary differences lie in purity, isomeric composition, and the presence of potential contaminants.

FeatureSynthetic this compoundNaturally Sourced this compound
Purity High purity, often >98%. Free from other fatty acyl-CoAs and biological macromolecules. Synthetic compounds are generally purer than their natural counterparts[9].Purity can be variable. May contain a mixture of related branched-chain and straight-chain fatty acyl-CoAs.
Isomeric Composition Typically a specific or racemic mixture of stereoisomers, depending on the synthetic route.May consist of a specific stereoisomer due to enzymatic synthesis in the source organism. This can be critical as biological activity is often stereospecific[10].
Potential Contaminants Residual solvents, catalysts, and reagents from the synthesis process.Other lipids, proteins, and secondary metabolites from the source organism.
Consistency High lot-to-lot consistency.Can vary between batches depending on the source material and extraction/purification methods.
Cost & Availability Generally more expensive and may require custom synthesis.Availability depends on the abundance in the natural source. Extraction and purification can be costly and time-consuming.

Experimental Protocols for Comparative Analysis

To empirically evaluate the biological activity of synthetic versus naturally sourced this compound, the following experimental protocols are recommended.

Quantification and Purity Analysis by LC-MS/MS

This protocol allows for the accurate quantification and assessment of purity for both synthetic and natural preparations.

Methodology:

  • Sample Preparation: Prepare stock solutions of synthetic and naturally sourced this compound in an appropriate solvent (e.g., methanol/water). Create a dilution series for a standard curve.

  • LC Separation: Use a C18 reverse-phase column with a gradient elution profile. Mobile phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water. Mobile phase B: 10 mM ammonium acetate in methanol.

  • MS/MS Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor for the specific precursor-to-product ion transition for this compound.

  • Data Analysis: Quantify the concentration of this compound in each sample using the standard curve. Analyze for the presence of other acyl-CoA species to determine purity.

LC_MS_Workflow Sample Synthetic or Natural 14-MO-CoA Sample LC Liquid Chromatography (Separation) Sample->LC MS1 Mass Spectrometry (Ionization & Precursor Selection) LC->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 Tandem Mass Spectrometry (Product Ion Detection) CID->MS2 Data_Analysis Data Analysis (Quantification & Purity) MS2->Data_Analysis

In Vitro PPARα Activation Assay

This assay determines the ability of each form of this compound to activate the PPARα receptor.

Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293T) co-transfected with expression vectors for human PPARα and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Treatment: Treat the cells with varying concentrations of synthetic and naturally sourced this compound for 24 hours. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the dose-response curves and calculate the EC50 values for each compound.

Gene Expression Analysis of PPARα Target Genes

This experiment measures the downstream effects of PPARα activation by quantifying the expression of its target genes.

Methodology:

  • Cell Culture and Treatment: Culture a metabolically active cell line (e.g., HepG2 hepatocytes) and treat with synthetic and naturally sourced this compound for a specified time (e.g., 6-24 hours).

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for known PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative fold change in gene expression for each treatment group compared to the vehicle control using the ΔΔCt method.

Conclusion

The selection of synthetic versus naturally sourced this compound for research should be guided by the specific requirements of the experiment. Synthetic preparations offer high purity and consistency, which are crucial for detailed mechanistic and structure-activity relationship studies. Naturally sourced material may be more relevant for studies aiming to understand the effects of complex biological mixtures, but researchers must be mindful of the potential for variability and the presence of other bioactive molecules. The provided experimental protocols offer a framework for a direct, quantitative comparison of the biological activities of these two sources, enabling a more informed decision for future research and development.

References

A Comparative Analysis of Branched-Chain Fatty Acyl-CoA Profiles in Diverse Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Branched-Chain Fatty Acid Profiles

The following table summarizes the relative abundance of major branched-chain fatty acids in different microbial strains, as determined by gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). These fatty acid profiles are direct reflections of the intracellular pools of their corresponding acyl-CoA precursors.

Microbial Strainiso-C14:0 (%)iso-C15:0 (%)anteiso-C15:0 (%)iso-C16:0 (%)anteiso-C17:0 (%)Reference
Listeria monocytogenes 10403S (37°C)-1341-32[1]
Listeria monocytogenes 10403S (5°C)--65-10[1]
Thermus aquaticus ATCC 25104 (70°C)-47.93.214.710.1[2]
Thermus thermophilus DSM 579 (70°C)-21.612.311.528.9[2]
Rumen Bacteria (High Cellulose)--23.6--[3]
Rumen Bacteria (High Starch)--17.6--[3]

Note: Data represents the relative percentage of total fatty acids. "-" indicates that the fatty acid was not reported as a major component in the cited study. The specific molecule 14-methyloctadecanoyl-CoA is an anteiso-C19:0 fatty acid derivative; its presence and quantity can often be inferred from the prevalence of other anteiso fatty acids.

Experimental Protocols

The quantitative data presented in this guide is typically obtained through the following key experimental procedures:

Extraction and Methylation of Bacterial Fatty Acids for GC-MS Analysis

This protocol is adapted from established methods for analyzing fatty acid profiles in bacteria.

a. Cell Harvesting and Lysis:

  • Bacterial cultures are grown to the desired optical density.

  • Cells are harvested by centrifugation and washed with a suitable buffer.

  • An internal standard (e.g., heptadecanoic acid, C17:0) is added to the cell pellet.

  • Cells are subjected to saponification by heating in a strong base (e.g., NaOH in methanol) to release fatty acids from lipids.

b. Methylation:

  • The saponified mixture is acidified, and fatty acids are extracted into an organic solvent (e.g., hexane).

  • The extracted fatty acids are then methylated using an acid catalyst (e.g., HCl in methanol) or a base catalyst (e.g., sodium methoxide) to form fatty acid methyl esters (FAMEs).

c. Analysis:

  • The resulting FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Individual FAMEs are identified based on their retention times and mass spectra compared to known standards.

  • Quantification is achieved by comparing the peak area of each FAME to the peak area of the internal standard.

Absolute Quantification of Short-Chain Acyl-CoAs by LC-MS/MS

This method provides absolute quantification of acyl-CoA thioesters.

a. Extraction:

  • Microbial cells are rapidly quenched to halt metabolic activity.

  • Acyl-CoAs are extracted using a suitable solvent mixture, often containing an acidic component to improve stability.

b. Analysis:

  • The extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Acyl-CoAs are separated by reverse-phase chromatography and identified and quantified by multiple reaction monitoring (MRM) based on their specific precursor and product ion pairs.

  • Absolute quantification is achieved by using a calibration curve generated with authentic standards.[4]

Biosynthesis Pathway and Logical Relationships

The biosynthesis of branched-chain fatty acids is initiated from branched-chain amino acids (BCAAs). The following diagram illustrates the general pathway leading to the formation of iso- and anteiso-fatty acyl-CoAs.

BCFA_Biosynthesis BCAT: Branched-chain aminotransferase BKD: Branched-chain α-keto acid dehydrogenase complex FabH: β-ketoacyl-ACP synthase III FAS: Fatty Acid Synthase complex cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_BCAcylCoA Branched-Chain Acyl-CoAs (Primers) cluster_BCFA Branched-Chain Fatty Acid Elongation Valine Valine α-Ketoisovalerate α-Ketoisovalerate Valine->α-Ketoisovalerate BCAT Leucine Leucine α-Ketoisocaproate α-Ketoisocaproate Leucine->α-Ketoisocaproate BCAT Isoleucine Isoleucine α-Keto-β-methylvalerate α-Keto-β-methylvalerate Isoleucine->α-Keto-β-methylvalerate BCAT Isobutyryl-CoA Isobutyryl-CoA α-Ketoisovalerate->Isobutyryl-CoA BKD Isovaleryl-CoA Isovaleryl-CoA α-Ketoisocaproate->Isovaleryl-CoA BKD 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA α-Keto-β-methylvalerate->2-Methylbutyryl-CoA BKD iso-even BCFAs iso-even BCFAs Isobutyryl-CoA->iso-even BCFAs FabH, FAS iso-odd BCFAs iso-odd BCFAs Isovaleryl-CoA->iso-odd BCFAs FabH, FAS anteiso-odd BCFAs anteiso-odd BCFAs 2-Methylbutyryl-CoA->anteiso-odd BCFAs FabH, FAS Malonyl-CoA Malonyl-CoA Malonyl-CoA->iso-even BCFAs Malonyl-CoA->iso-odd BCFAs Malonyl-CoA->anteiso-odd BCFAs

Caption: Biosynthetic pathway of branched-chain fatty acids from branched-chain amino acids.

The following diagram illustrates a typical experimental workflow for the quantitative analysis of microbial fatty acids.

Experimental_Workflow Microbial_Culture Microbial Culture Cell_Harvesting Cell Harvesting & Washing Microbial_Culture->Cell_Harvesting Internal_Standard Addition of Internal Standard Cell_Harvesting->Internal_Standard Saponification Saponification (Base Hydrolysis) Internal_Standard->Saponification Methylation Fatty Acid Methylation Saponification->Methylation FAME_Extraction FAME Extraction Methylation->FAME_Extraction GCMS_Analysis GC-MS Analysis FAME_Extraction->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

Caption: Experimental workflow for microbial fatty acid analysis.

References

Assessing the Relative Abundance of 14-Methyloctadecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of 14-Methyloctadecanoyl-CoA abundance in various biological tissues. Due to the limited availability of direct quantitative comparisons of this compound across different tissues in the scientific literature, this document synthesizes information on its corresponding free fatty acid, 14-methyloctadecanoic acid, as a proxy. The presence and analytical detection of this branched-chain fatty acid in diverse biological samples are summarized, alongside detailed experimental protocols for its quantification.

Data Presentation: Presence of 14-Methyloctadecanoic Acid in Various Tissues

Tissue/Sample TypeOrganismFindingCitation
Pine Seed OilPinus contortaIdentified as a component of the seed oil.[1]
Adipose TissueMammalsBranched-chain fatty acids are known components of adipose tissue.
Blood (Plasma/Serum)HumanBranched-chain fatty acids are detectable in human plasma and serum.[2][3]
BrainHuman, MouseFatty acid profiling in brain tissue has identified a wide range of fatty acids, including various branched-chain forms.[4][5][6]
LiverMouseAge-related alterations in fatty acid composition, including saturated and unsaturated fatty acids, have been studied.[4]
Marine SpongesAgelas disparIdentified as a phospholipid fatty acid.[7]
MicroorganismsBacteria (e.g., Staphylococcus aureus)A common component of bacterial lipids.[2]

Experimental Protocols

The quantification of this compound and its corresponding free fatty acid in biological samples typically involves sophisticated analytical techniques. The methods of choice are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity.[2][8][9][10]

Sample Preparation and Lipid Extraction

A generalized workflow for extracting fatty acids from tissues is as follows:

  • Tissue Homogenization: A known weight of the tissue sample is homogenized in a suitable solvent, often a chloroform/methanol mixture, to disrupt cell membranes and release lipids.

  • Lipid Extraction: The homogenized sample is subjected to a lipid extraction method, such as the Folch or Bligh-Dyer procedure, to separate the total lipid fraction from other cellular components.

  • Saponification (for total fatty acid analysis): To analyze the total fatty acid content (including those esterified in triglycerides, phospholipids, etc.), the lipid extract is saponified using a strong base (e.g., KOH in methanol) to release the free fatty acids.

  • Derivatization (for GC-MS analysis): For analysis by GC-MS, the free fatty acids are typically converted into their more volatile methyl ester derivatives (FAMEs) using a reagent like boron trifluoride-methanol or by acid-catalyzed esterification.[11][12][13][14]

Quantification by GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC separates the FAMEs based on their boiling points and polarity.

  • Separation: A capillary column with a suitable stationary phase is employed to separate the different FAMEs.

  • Detection and Quantification: The mass spectrometer identifies the individual FAMEs based on their unique mass spectra. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Quantification by LC-MS/MS
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS) is utilized.

  • Separation: Reversed-phase liquid chromatography is commonly used to separate the fatty acids.

  • Detection and Quantification: The MS/MS system provides high selectivity and sensitivity. Precursor ions corresponding to the fatty acids of interest are selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach allows for precise quantification, even in complex biological matrices.[8][9]

Mandatory Visualization

Experimental Workflow for Branched-Chain Fatty Acid Analysis

experimental_workflow tissue Tissue Sample homogenization Homogenization tissue->homogenization extraction Lipid Extraction homogenization->extraction saponification Saponification (Optional) extraction->saponification derivatization Derivatization (for GC-MS) extraction->derivatization For free fatty acids saponification->derivatization analysis GC-MS or LC-MS/MS Analysis saponification->analysis LC-MS/MS of free acids derivatization->analysis data Data Analysis & Quantification analysis->data

Caption: A generalized workflow for the analysis of branched-chain fatty acids in biological tissues.

Simplified Overview of Fatty Acid Metabolism

fatty_acid_metabolism dietary_lipids Dietary Lipids fatty_acids Free Fatty Acids dietary_lipids->fatty_acids de_novo_synthesis De Novo Synthesis (from Acetyl-CoA) de_novo_synthesis->fatty_acids activation Activation (Acyl-CoA Synthetase) fatty_acids->activation acyl_coa Fatty Acyl-CoA (e.g., this compound) activation->acyl_coa beta_oxidation Beta-Oxidation acyl_coa->beta_oxidation storage Storage (Triglycerides) acyl_coa->storage membrane Membrane Synthesis (Phospholipids) acyl_coa->membrane energy Energy Production (TCA Cycle, ETC) beta_oxidation->energy

Caption: A simplified diagram illustrating the central role of fatty acyl-CoAs in metabolism.

References

Confirming the Structure of 14-Methyloctadecanoyl-CoA: A High-Resolution Tandem Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in lipidomics, metabolomics, and drug development, the precise structural elucidation of lipid molecules is paramount. 14-Methyloctadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, presents a unique analytical challenge in distinguishing it from its isomers. High-resolution tandem mass spectrometry (HR-MS/MS) has emerged as a powerful tool for the definitive structural confirmation of such complex lipids, offering superior specificity compared to other analytical techniques. This guide provides a comparative overview of HR-MS/MS for the structural analysis of this compound, supported by established fragmentation principles and a detailed experimental protocol.

Comparison of Analytical Methods

High-resolution tandem mass spectrometry provides significant advantages in sensitivity and structural detail over alternative methods. While other techniques can identify the presence of a C19 branched-chain fatty acyl-CoA, they often fall short of pinpointing the exact position of the methyl branch.

Method Principle Advantages Limitations
High-Resolution Tandem Mass Spectrometry (HR-MS/MS) Measures the mass-to-charge ratio of the intact molecule and its fragments with high accuracy, allowing for the determination of elemental composition and localization of structural features.High sensitivity and specificity; provides detailed structural information, including the location of the methyl branch.[1]Requires sophisticated instrumentation and expertise in spectral interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs) The fatty acid is cleaved from the CoA, derivatized to a methyl ester, and then separated and identified based on its retention time and mass spectrum.Well-established method with extensive libraries for FAMEs.[1] Can distinguish between some isomers based on retention time.[1]Indirect analysis of the acyl-CoA; derivatization is required; may not definitively locate the methyl branch without specific standards.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of each atom in the molecule.Can provide unambiguous structural determination.Requires a relatively large amount of pure sample; lower sensitivity compared to mass spectrometry.

High-Resolution Tandem Mass Spectrometry of this compound

The fragmentation of fatty acyl-CoAs in positive ion mode electrospray ionization is characterized by a prominent neutral loss of the 3'-phospho-AMP moiety (507.1025 Da). However, to confirm the structure of this compound, it is crucial to observe fragment ions that are diagnostic of the methyl branch at the 14th carbon position.

Based on the established fragmentation patterns of anteiso-branched fatty acid methyl esters, which show characteristic cleavages on either side of the branch point, a similar fragmentation pattern can be predicted for the corresponding acyl-CoA.[1] The key diagnostic ions for this compound would arise from the cleavage of the C-C bonds adjacent to the methyl group on the fatty acyl chain.

Predicted Diagnostic Fragment Ions for this compound
Fragment Ion Proposed Structure Predicted m/z Significance
[M+H]+Intact protonated molecule1078.6Precursor ion for tandem mass spectrometry.
[M+H - 507.1025]+Acylium ion571.5Confirms the presence of a C19 fatty acyl chain.
Fragment ACleavage at C13-C14 bond529.5Diagnostic for the location of the methyl branch.
Fragment BCleavage at C14-C15 bond543.5Diagnostic for the location of the methyl branch.

Experimental Protocol: High-Resolution Tandem Mass Spectrometry of this compound

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled to a high-resolution tandem mass spectrometer.

1. Sample Preparation:

  • Extraction: Fatty acyl-CoAs are extracted from biological samples using a solvent precipitation method (e.g., 80% methanol) or solid-phase extraction (SPE) for cleaner extracts.

  • Internal Standards: The use of an appropriate internal standard, such as a stable isotope-labeled or odd-chain fatty acyl-CoA, is recommended for accurate quantification.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used for the separation of fatty acyl-CoAs.

  • Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) or formic acid in water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical.

3. High-Resolution Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated precursor ions.

  • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, is required to achieve the necessary mass accuracy.

  • Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to this compound ([M+H]+ at m/z 1078.6) is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Acquisition: The instrument is operated in a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant precursor ions, or in a targeted MS/MS mode if the precursor ion is known.

Visualizing the Workflow and Fragmentation

To further clarify the process, the following diagrams illustrate the experimental workflow and the proposed fragmentation pathway for this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HR-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Extraction of Acyl-CoAs Sample->Extraction InternalStandard Addition of Internal Standard Extraction->InternalStandard LC Liquid Chromatography Separation InternalStandard->LC ESI Electrospray Ionization (+ve) LC->ESI HRMS High-Resolution MS1 Scan ESI->HRMS Isolation Precursor Ion Isolation (m/z 1078.6) HRMS->Isolation Fragmentation Tandem MS/MS (CID/HCD) Isolation->Fragmentation Detection High-Resolution MS2 Scan Fragmentation->Detection DataProcessing Data Processing & Interpretation Detection->DataProcessing StructureConfirmation Structure Confirmation DataProcessing->StructureConfirmation

Caption: Experimental workflow for the structural confirmation of this compound.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Key Fragment Ions cluster_structure Inferred Structure Precursor This compound [M+H]+ = 1078.6 Acylium Acylium Ion [M+H - 507.1]+ = 571.5 Precursor->Acylium Neutral Loss of 3'-phospho-AMP FragA Fragment A m/z = 529.5 Acylium->FragA Cleavage at C13-C14 FragB Fragment B m/z = 543.5 Acylium->FragB Cleavage at C14-C15 Structure Confirmation of methyl group at C14

Caption: Proposed fragmentation pathway of this compound in HR-MS/MS.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 14-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of 14-Methyloctadecanoyl-CoA, a long-chain fatty acyl-CoA, are critical for laboratory safety and environmental protection. This document provides a procedural guide to its safe management, from operational handling to final disposal, ensuring alignment with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

When working with this compound, adherence to good industrial hygiene and safety practices is paramount. Personal protective equipment (PPE) is mandatory to prevent exposure.

Core Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or goggles.[1]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

    • Body Protection: A lab coat must be worn.

  • Hygiene Practices: Wash hands thoroughly after handling.[1] Avoid eating, drinking, or smoking in laboratory areas.

In Case of Exposure:

  • Inhalation: Move to fresh air.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]

  • Eye Contact: Rinse thoroughly with plenty of water and seek medical attention.[1]

  • Ingestion: Rinse mouth with water and consult a physician.[1]

Stability and Storage

Fatty acyl-CoAs are known to be unstable. For short-term use, samples should ideally be handled on the same day they are prepared. For longer-term storage, snap freeze samples in liquid nitrogen and store them at -80°C for up to one week to maintain their integrity.

Disposal Plan: A Step-by-Step Guide

The disposal of this compound and its associated waste must be conducted in compliance with all national and local regulations.

  • Segregation of Waste:

    • Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

    • Do not mix with other waste.[1]

  • Container Management:

    • Leave the chemical in its original container if possible.[1]

    • If transferring to a new container for disposal, ensure it is clearly and accurately labeled with the chemical name and any associated hazards.

    • Handle uncleaned, empty containers as you would the product itself.[1]

  • Waste Collection:

    • Collect waste in a designated, sealed, and properly labeled container.

    • For liquid waste, which may contain solvents used in experimental procedures (e.g., methanol, acetonitrile, isopropanol), ensure the waste container is compatible with these solvents.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.

    • Provide the disposal company with a comprehensive list of the waste contents, including the Safety Data Sheet (SDS) for this compound or a similar long-chain fatty acyl-CoA.

    • Discharge into the environment must be avoided.[1]

Quantitative Data Summary

The following table summarizes toxicological data for a representative long-chain fatty acyl-CoA, providing an indication of its potential hazards.

Test TypeSpeciesRoute of AdministrationResultGuideline
Acute Toxicity RatOralLD50: > 5,000 mg/kgOECD Test Guideline 401
Skin Corrosion/Irritation RabbitSkinNo skin irritation (4h)
Serious Eye Damage/Irritation RabbitEyeIrritating to eyes (24h)
Respiratory or Skin Sensitization Guinea pigSkinNegativeBuehler Test
Germ Cell Mutagenicity S. typhimuriumNegativeAmes test

Data sourced from a representative Safety Data Sheet for a long-chain fatty acyl-CoA.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_handling Safe Handling Workflow cluster_disposal Disposal Workflow prep Preparation and Handling (in Fume Hood) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) exp Experimental Use ppe->exp storage Short-term: Same Day Use Long-term: -80°C exp->storage Store unused material segregate Segregate Waste exp->segregate Generate Waste container Use Labeled, Sealed Container segregate->container collect Collect in Designated Area container->collect dispose Dispose via Approved Waste Management Service collect->dispose

Caption: General workflow for handling and disposal of this compound.

References

Essential Safety and Operational Guide for Handling 14-Methyloctadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 14-Methyloctadecanoyl-CoA. The following procedural steps are designed to ensure the safe and effective use of this long-chain fatty acyl-coenzyme A in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a standard level of personal protective equipment for a biochemical laboratory is required to minimize exposure and ensure safety.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothes from contamination.

  • Gloves: Disposable nitrile gloves are required to prevent skin contact. If direct contact occurs, gloves should be removed immediately and hands should be washed.

  • Eye Protection: Safety glasses with side shields or safety goggles must be worn to protect the eyes from potential splashes.

Quantitative Data Summary

Due to the specific nature of this research chemical, quantitative hazard data such as occupational exposure limits (OEL), permissible exposure limits (PEL), or toxicological data (e.g., LD50) are not available. However, based on the safety data for structurally similar long-chain fatty acyl-CoAs like Palmitoyl-CoA, this compound is not classified as a hazardous substance. In biochemical assays, the working concentrations of long-chain acyl-CoAs are typically in the low micromolar to nanomolar range.[1][2]

ParameterValue
Occupational Exposure Limit (OEL) Data not available
Permissible Exposure Limit (PEL) Data not available
Toxicity Data (LD50/LC50) Data not available
Typical Assay Concentration Low micromolar (µM) to nanomolar (nM) range

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use in an experiment.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a tightly sealed container in a freezer at -20°C or colder for long-term stability.

  • Preparation of Stock Solutions:

    • All handling of the solid compound and preparation of solutions should be performed in a designated area, such as a laboratory fume hood or on a clean bench, to avoid inhalation of any fine particulates and to prevent contamination.

    • Use a calibrated microbalance to weigh the desired amount of the solid compound.

    • Dissolve the solid in an appropriate buffer or solvent to create a stock solution. Typical stock solution concentrations are in the millimolar (mM) range.

  • Use in Experiments:

    • When preparing working solutions for assays, perform dilutions in a fume hood or on a clean bench.

    • Clearly label all tubes and containers with the compound name and concentration.

    • Handle all solutions with care to avoid spills and splashes.

Disposal Plan

Given that this compound is not classified as a hazardous substance and is used in very low concentrations, the following disposal plan is recommended. However, always consult and adhere to your institution's specific waste disposal policies and local regulations.

  • Unused Solid Compound:

    • Unused or expired solid this compound should be disposed of as non-hazardous chemical waste.

    • Place the original vial or a securely sealed container with the labeled compound into a designated container for solid chemical waste.

  • Aqueous Solutions and Experimental Waste:

    • Aqueous solutions containing low concentrations (micromolar to nanomolar) of this compound can typically be considered non-hazardous.

    • Consult your institution's Environmental Health and Safety (EHS) department. In many cases, small quantities of such non-hazardous biochemical solutions can be disposed of down the sanitary sewer with copious amounts of water. This dilutes the compound significantly, minimizing any potential environmental impact.

    • Do not dispose of solutions containing organic solvents down the drain unless explicitly permitted by your institution. These should be collected as chemical waste.

  • Contaminated Labware:

    • Disposable items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be placed in the regular laboratory trash, unless they are contaminated with other hazardous materials.

    • Reusable glassware should be washed with a standard laboratory detergent and rinsed thoroughly with water.

Experimental Workflow

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disp Disposal Receive Receive & Inspect Store Store at ≤ -20°C Receive->Store Weigh Weigh Solid Store->Weigh Dissolve Prepare Stock Solution Weigh->Dissolve Dilute Prepare Working Solution Dissolve->Dilute Assay Perform Assay Dilute->Assay SolidWaste Solid Waste Assay->SolidWaste Unused Solid LiquidWaste Liquid Waste Assay->LiquidWaste Aqueous Waste LabWaste Contaminated Labware Assay->LabWaste Used Disposables

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.